molecular formula C12H15Br3 B1293842 2,4,6-Tris(bromomethyl)mesitylene CAS No. 21988-87-4

2,4,6-Tris(bromomethyl)mesitylene

Cat. No.: B1293842
CAS No.: 21988-87-4
M. Wt: 398.96 g/mol
InChI Key: BHIFXIATEXVOQA-UHFFFAOYSA-N
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Description

2,4,6-Tris(bromomethyl)mesitylene is a useful research compound. Its molecular formula is C12H15Br3 and its molecular weight is 398.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15Br3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIFXIATEXVOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CBr)C)CBr)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176408
Record name 2,4,6-Tris(bromomethyl)mesitylene
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Molecular Weight

398.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21988-87-4
Record name 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene
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Record name 2,4,6-Tris(bromomethyl)mesitylene
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Record name 2,4,6-Tris(bromomethyl)mesitylene
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Record name 2,4,6-tris(bromomethyl)mesitylene
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Foundational & Exploratory

Synthesis of 2,4,6-Tris(bromomethyl)mesitylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4,6-Tris(bromomethyl)mesitylene, a versatile building block in organic synthesis. Its C3 symmetry and reactive bromomethyl groups make it a valuable precursor for the construction of dendrimers, tripodal ligands, and other complex molecular architectures.[1] This document outlines the primary synthetic routes, detailed experimental protocols, and key characterization data to facilitate its preparation and application in research and development.

Synthetic Approaches

The most common and efficient method for the synthesis of this compound is the bromomethylation of mesitylene (1,3,5-trimethylbenzene). This can be achieved through two principal pathways:

  • Reaction with Paraformaldehyde and Hydrobromic Acid: This is a widely used and high-yielding one-pot procedure. It involves the in-situ generation of the bromomethylating agent from paraformaldehyde and a solution of hydrogen bromide in acetic acid, which then reacts with mesitylene to form the desired trisubstituted product.[1][2] This method avoids the use of elemental bromine and offers excellent control over the degree of substitution.

  • Free-Radical Bromination: This classic approach involves the reaction of mesitylene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like benzoyl peroxide, or under photochemical conditions (e.g., UV light).[1] The reaction proceeds stepwise through mono- and bis-brominated intermediates to the final tris-brominated product. Achieving complete tris-bromination requires careful stoichiometric control of the reagents.[1]

Experimental Protocols

Method 1: Bromomethylation using Paraformaldehyde and HBr in Acetic Acid

This protocol is adapted from a reported high-yield synthesis.[2]

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Paraformaldehyde

  • 33% (w/w) solution of Hydrobromic acid in acetic acid

  • Glacial acetic acid

  • Dichloromethane

  • Petroleum ether

  • Ice water

Procedure:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add mesitylene (5 mmol, 0.7 mL).

  • Sequentially add glacial acetic acid (2.6 mL) and a 33% wt solution of hydrobromic acid in acetic acid (3.5 mL).[2]

  • Add paraformaldehyde (18.8 mmol, 570 mg).[2]

  • Heat the reaction mixture to 95 °C with continuous stirring.[2]

  • After approximately 3 hours, a solid precipitate will begin to form. Continue stirring at 95 °C for a total of 9-12 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product fully.[2]

  • Collect the solid product by filtration and dry it.

  • Recrystallize the crude product from a mixture of dichloromethane and petroleum ether to yield pure this compound as white, needle-like crystals.[2]

Yield: 99%[2]

Data Presentation

Table 1: Reagent Quantities for Paraformaldehyde/HBr Method
ReagentMolar Amount (mmol)Volume (mL)Mass (mg)Molar Equiv.
Mesitylene50.7-1.0
Paraformaldehyde18.8-5703.7
Acetic Acid-2.6--
33% HBr in Acetic Acid-3.5--
Table 2: Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₂H₁₅Br₃[3]
Molecular Weight 398.96 g/mol [3][4]
Appearance White needle-like crystals[2]
Melting Point 187-189 °C[2][5]
¹H NMR (500 MHz, CDCl₃) δ 4.61 (s, 6H, -CH₂Br), 2.50 (s, 9H, -CH₃)[2]
¹³C NMR (126 MHz, CDCl₃) δ 137.84, 133.18, 29.93, 15.38[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the paraformaldehyde and hydrobromic acid method.

SynthesisWorkflow reagents Mesitylene, Paraformaldehyde, Glacial Acetic Acid, HBr/Acetic Acid reaction Reaction at 95 °C (9-12 hours) reagents->reaction 1. Mixing precipitation Precipitation (Pour into ice water) reaction->precipitation 2. Cooling filtration Filtration and Drying precipitation->filtration 3. Isolation purification Recrystallization (Dichloromethane/Petroleum Ether) filtration->purification 4. Purification product Pure this compound purification->product 5. Final Product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a highly valuable intermediate in organic synthesis. Its three reactive bromomethyl groups are susceptible to nucleophilic substitution, enabling the attachment of a wide variety of molecular fragments.[1] This property makes it an ideal core molecule for the synthesis of:

  • Dendrimers and Dendritic Macromolecules: The C3 symmetry provides divergent points for the construction of well-defined dendritic architectures with controlled size and surface functionality.[1]

  • Tripodal and Hexapodal Ligands: These are crucial in coordination chemistry and catalysis, where the geometry of the ligand plays a key role in the properties of the resulting metal complexes.[1]

  • Organic Building Blocks: It serves as a general reagent and building block for more complex organic molecules.[2]

Due to its high reactivity, this compound should be handled with care and stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5] It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[3]

References

A Technical Guide to 2,4,6-Tris(bromomethyl)mesitylene: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,4,6-Tris(bromomethyl)mesitylene, a key building block in organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in the construction of complex molecular architectures.

Core Compound Identification

This compound , also known as 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene, is a trifunctional aromatic compound. Its utility in synthetic chemistry stems from the three reactive bromomethyl groups attached to a stable mesitylene core.

IdentifierValue
CAS Number 21988-87-4[1][2]
Molecular Formula C₁₂H₁₅Br₃[1][2]
Linear Formula (CH₃)₃C₆(CH₂Br)₃
Molecular Weight 398.96 g/mol [1][2]
Synonyms 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene[1][3]

Physicochemical and Crystallographic Data

This compound is a white to almost-white crystalline powder. A summary of its key properties and crystallographic data is presented below.

PropertyValue
Melting Point 187-189 °C (lit.)[1]
Assay 98%
InChI Key BHIFXIATEXVOQA-UHFFFAOYSA-N
SMILES String Cc1c(CBr)c(C)c(CBr)c(C)c1CBr

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The bulky bromine atoms are positioned above and below the plane of the benzene ring.[4]

Crystallographic ParameterValue
Crystal System Triclinic[4]
Space Group P-1[4]
a 9.3961 (16) Å[4]
b 9.4269 (16) Å
c 9.4846 (16) Å[4]
α 70.046 (2)°
β 109.115 (2)°[4]
γ 118.835 (2)°
Volume 643.08 (19) ų[4]
Z 2

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of mesitylene with paraformaldehyde and a solution of hydrogen bromide in glacial acetic acid.[5] This one-pot procedure provides a direct route to the desired product.[5]

Materials:

  • Mesitylene (6.0 g, 0.05 mol)

  • Paraformaldehyde (5.00 g, 0.167 mol)

  • Glacial acetic acid (25 mL)

  • 45 wt% HBr in acetic acid solution (30 mL)

  • Water (100 mL)

  • Dichloromethane

  • Petroleum ether

Procedure:

  • To a mixture of mesitylene, paraformaldehyde, and glacial acetic acid, rapidly add the HBr/acetic acid solution.

  • Heat the reaction mixture at 95 °C for 12 hours.

  • After cooling, pour the mixture into 100 mL of water.

  • Collect the resulting solid product by filtration.

  • Wash the product with methanol in a Soxhlet extractor for 24 hours.

  • Dry the product under reduced pressure at 160 °C for 24 hours.

  • For further purification, recrystallize the crude product from a mixed solvent system of dichloromethane and petroleum ether to yield white, needle-like crystals.[1]

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 4.61 (s, 6H), 2.50 (s, 9H).[1]

  • ¹³C NMR (126 MHz, CDCl₃): δ 137.84, 133.18, 29.93, 15.38.[1]

Applications in Molecular Design and Synthesis

The C₃ symmetry of this compound makes it an excellent core molecule for the synthesis of dendrimers, star-shaped polymers, and other complex macromolecules.[5] The three reactive bromomethyl groups serve as divergent points for the growth of dendritic branches, enabling precise control over the size, shape, and surface functionality of the final molecule.[5]

Its utility also extends to the synthesis of microporous organic polymers for applications in gas storage and separation. The compound's reactive sites can undergo nucleophilic substitution reactions, allowing for the attachment of various molecular fragments.[5] This makes it particularly useful in the synthesis of tripodal and hexapodal ligands, which are important in coordination chemistry and catalysis.[5]

Visualizing Synthesis and Application

The following diagrams illustrate the synthesis of this compound and its application as a versatile building block.

Synthesis_of_2_4_6_Tris_bromomethyl_mesitylene Mesitylene Mesitylene Intermediate In-situ generated (hydroxymethyl)mesitylene derivatives Mesitylene->Intermediate Reaction Reagents Paraformaldehyde, HBr / Acetic Acid Reagents->Intermediate Product This compound Intermediate->Product Bromination

Synthesis of this compound.

Application_as_Core_Molecule Core This compound Branch1 Branching Unit 1 Core->Branch1 Nucleophilic Substitution Branch2 Branching Unit 2 Core->Branch2 Branch3 Branching Unit 3 Core->Branch3 Terminal1a Terminal Group Branch1->Terminal1a Terminal1b Terminal Group Branch1->Terminal1b Terminal2a Terminal Group Branch2->Terminal2a Terminal2b Terminal Group Branch2->Terminal2b Terminal3a Terminal Group Branch3->Terminal3a Terminal3b Terminal Group Branch3->Terminal3b

Application as a core molecule in dendrimer synthesis.

References

An In-Depth Technical Guide to 2,4,6-Tris(bromomethyl)mesitylene: Properties, Synthesis, and Applications in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Tris(bromomethyl)mesitylene, a versatile trifunctional building block. Due to its unique C3 symmetry and reactive bromomethyl groups, this compound serves as a critical starting material in the synthesis of complex macromolecular architectures, including star-shaped polymers, dendrimers, and crosslinked networks. This document details its chemical and physical properties, provides an established synthesis protocol, and explores its key applications with illustrative experimental workflows.

Core Properties and Data

This compound is a crystalline solid that is soluble in various organic solvents. Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₂H₁₅Br₃[1]
Molecular Weight 398.96 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 187-189 °C[2]
CAS Number 21988-87-4[1][2]
Canonical SMILES CC1=C(C(=C(C(=C1CBr)C)CBr)C)CBr[1]
InChI Key BHIFXIATEXVOQA-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of the methyl groups of mesitylene (1,3,5-trimethylbenzene). A common and effective method involves the reaction of mesitylene with paraformaldehyde and a solution of hydrogen bromide in glacial acetic acid.

Experimental Protocol: Synthesis from Mesitylene

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Paraformaldehyde

  • Glacial Acetic Acid

  • 45 wt% HBr in Acetic Acid

  • Water

  • Dichloromethane (for recrystallization)

  • Petroleum Ether (for recrystallization)

Procedure:

  • To a suitable reaction vessel, add mesitylene, paraformaldehyde, and glacial acetic acid.

  • Rapidly add a 45 wt% solution of hydrogen bromide in acetic acid to the mixture.

  • Heat the reaction mixture to 95 °C and maintain for 12 hours.

  • After the reaction period, pour the mixture into water to precipitate the product.

  • Collect the solid product by filtration.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from a mixture of dichloromethane and petroleum ether.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants Mesitylene Mesitylene Reaction Reaction at 95°C for 12h Mesitylene->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction HBr_AcOH HBr in Acetic Acid HBr_AcOH->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Recrystallization Recrystallization (DCM/Petroleum Ether) Drying->Recrystallization Product This compound Recrystallization->Product

A flowchart illustrating the synthesis of this compound.

Applications in Polymer Synthesis

The trifunctional nature of this compound makes it a valuable building block in polymer chemistry. Its three reactive bromomethyl groups can undergo nucleophilic substitution reactions, enabling its use as a core molecule for star polymers and dendrimers, as well as a crosslinking agent for creating polymer networks.[3]

Core Molecule for Star-Shaped Polymers

Star-shaped polymers consist of multiple linear polymer chains, or "arms," emanating from a central core. The "core-first" approach utilizes a multifunctional initiator from which the polymer arms grow. This compound can be functionalized to act as a trifunctional core for the synthesis of three-armed star polymers.

Diagram of Star Polymer Synthesis Workflow:

Star_Polymer_Workflow Core This compound (Core Molecule) Polymerization Controlled Radical Polymerization ('Core-First' Method) Core->Polymerization Monomer Monomer (e.g., Styrene, Acrylates) Monomer->Polymerization Catalyst Catalyst/Initiator System (e.g., for ATRP) Catalyst->Polymerization Purification Purification (e.g., Precipitation, Dialysis) Polymerization->Purification Star_Polymer 3-Arm Star Polymer Purification->Star_Polymer

Workflow for the synthesis of a 3-arm star polymer using a 'core-first' approach.
Central Core for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The C3 symmetry of this compound makes it an ideal core for the divergent synthesis of dendrimers, where successive generations of branching units are added to the core.[3]

Crosslinking Agent for Polymer Networks

This compound can be used as a crosslinking agent to form three-dimensional polymer networks from linear polymers containing suitable functional groups. For instance, in the presence of a Friedel-Crafts catalyst, it can crosslink polystyrene by forming covalent bonds between the polymer chains. This process enhances the thermal and mechanical stability of the resulting material.

Diagram of Polymer Crosslinking Workflow:

Crosslinking_Workflow Polymer Linear Polymer (e.g., Polystyrene) Reaction Crosslinking Reaction (e.g., in solution at elevated temperature) Polymer->Reaction Crosslinker This compound (Crosslinking Agent) Crosslinker->Reaction Catalyst Friedel-Crafts Catalyst (e.g., SnCl4) Catalyst->Reaction Isolation Isolation and Purification of Crosslinked Polymer Reaction->Isolation Network Crosslinked Polymer Network Isolation->Network

A general workflow for the crosslinking of a linear polymer.

Relevance in Drug Development

While not a therapeutic agent itself, the macromolecular structures synthesized from this compound have potential applications in drug delivery. Dendrimers, for instance, are being explored as drug carriers due to their well-defined structure and multivalency, which allows for the attachment of multiple drug molecules and targeting ligands.[4] Similarly, crosslinked polymer networks can be designed as hydrogels for the controlled release of therapeutic agents. The use of this compound provides a means to create these complex architectures with a high degree of control.

Conclusion

This compound is a key building block for the construction of complex, well-defined macromolecular structures. Its trifunctional nature allows for its use as a central core in the synthesis of star-shaped polymers and dendrimers, and as an effective crosslinking agent. The ability to precisely control the architecture of the resulting polymers makes this compound a valuable tool for researchers and scientists in the fields of polymer chemistry, materials science, and potentially in the development of advanced drug delivery systems. Further exploration of its reactivity and the properties of the resulting materials will undoubtedly lead to new and innovative applications.

References

solubility and melting point of 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Melting Point of 2,4,6-Tris(bromomethyl)mesitylene

This technical guide provides comprehensive information on the physical properties, specifically the melting point and solubility, of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a multifunctional building block in organic synthesis.[1][2][3] The document outlines detailed experimental protocols for determining these key characteristics and includes workflows for laboratory procedures.

Core Physical Properties

This compound, with the CAS number 21988-87-4, is a crystalline solid at room temperature.[4][5] Its utility as a synthetic intermediate, particularly as a core molecule for dendrimer construction and in the formation of tripodal ligands, stems from its C3 symmetry and the reactivity of its three bromomethyl groups.[2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅Br₃[6][7]
Molecular Weight 398.96 g/mol [4][6][7]
Melting Point 187-189 °C (lit.)[1][3][4][5]
Appearance White to almost white powder or crystal[5]
Solubility Profile

Quantitative solubility data for this compound is not extensively documented in the literature. However, qualitative information can be inferred from synthesis and purification procedures. The compound is recrystallized using a mixed solvent system of dichloromethane and petroleum ether, indicating its solubility in these organic solvents.[1] Furthermore, its analysis by reverse-phase HPLC utilizes a mobile phase of acetonitrile and water, suggesting at least partial solubility in this mixture.[8]

As a nonpolar organic molecule, it is expected to be insoluble in water but soluble in various organic solvents. A systematic approach to determining its solubility is outlined in the experimental protocols below.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the melting point and solubility of this compound.

Determination of Melting Point

The melting point of an organic solid provides crucial information about its purity. A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[9]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

  • Capillary tubes (sealed at one end)[10]

  • Thermometer (calibrated)[9]

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.[9]

    • Place a small amount of the powdered sample on a clean, dry surface.

    • Push the open end of a capillary tube into the powder to collect a small amount of the sample.[10]

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm.[11]

  • Apparatus Setup (Mel-Temp):

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Place a calibrated thermometer in the designated well.

    • Ensure a clear view of the sample through the magnifying lens.

  • Measurement:

    • Turn on the apparatus and set the heating rate. For an unknown approximate melting point, a rapid determination (heating quickly) can be performed first.

    • For an accurate measurement, heat the block rapidly to about 15-20°C below the expected melting point (approx. 188°C).

    • Decrease the heating rate to a slow and steady 1-2°C per minute as you approach the melting point.[9]

    • Record the temperature (T₁) at which the first drop of liquid appears.[12]

    • Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[12]

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in the appropriate glass waste container. Never reuse a capillary tube with a melted sample.[10]

Melting_Point_Workflow cluster_prep Preparation cluster_measure Measurement cluster_report Reporting A Powder Sample B Pack Capillary Tube (1-2 mm height) A->B C Place in Apparatus B->C D Heat Rapidly to ~170°C C->D E Heat Slowly (1-2°C / min) D->E F Record T1 (First liquid drop) E->F G Record T2 (All liquid) F->G H Report Range T1 - T2 G->H

Caption: Workflow for Melting Point Determination.
Determination of Solubility

Solubility tests provide valuable information about the structural features and functional groups of a compound.[13][14] The principle of "like dissolves like" is a useful guideline, where polar compounds dissolve in polar solvents and nonpolar compounds dissolve in nonpolar solvents.[13]

Objective: To qualitatively determine the solubility of this compound in a range of common laboratory solvents.

Apparatus:

  • Small test tubes and a test tube rack

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

Solvents:

  • Water (H₂O)

  • Hexane

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • 5% aq. Sodium Hydroxide (NaOH)

  • 5% aq. Hydrochloric Acid (HCl)

  • Cold, concentrated Sulfuric Acid (H₂SO₄) (handle with extreme care)

Procedure:

  • Sample Preparation:

    • Label a series of clean, dry test tubes for each solvent to be tested.

    • Place approximately 25 mg of this compound into each test tube.[14]

  • Solvent Addition:

    • Add 0.75 - 1 mL of the first test solvent to the corresponding test tube.[13][14]

  • Mixing and Observation:

    • Stir the mixture vigorously with a clean spatula or use a vortex mixer for 30-60 seconds.[13][15]

    • Allow the mixture to stand and observe closely.

    • Record the compound as soluble (dissolves completely), partially soluble (some solid remains but a noticeable amount has dissolved), or insoluble (no visible change).[15]

  • Systematic Testing:

    • Repeat steps 2 and 3 for each solvent.

    • For tests involving reactive aqueous solutions (NaOH, HCl, H₂SO₄), observe for any changes such as color change, heat evolution, or gas formation, which may indicate a chemical reaction rather than simple dissolution.[16]

Solubility_Determination_Workflow A Add ~25 mg of Sample to a Test Tube B Add 1 mL of Test Solvent A->B C Vigorously Mix for 30-60 seconds B->C D Observe Mixture C->D E Soluble: Completely Dissolved D->E Clear Solution F Partially Soluble: Some Solid Remains D->F Cloudy / Some Solid G Insoluble: No Change D->G No Change H Record Observation E->H F->H G->H

Caption: General Workflow for Solubility Determination.

Logical Framework for Solubility Classification

For an unknown organic compound, a systematic series of solubility tests can help classify it based on its functional groups and molecular size.[14] While this compound is a known compound, this logical workflow is a fundamental concept in chemical analysis and is presented here for its educational and practical value in a research setting. The framework helps deduce the nature of a compound by testing its solubility in water, ether, and various aqueous acidic and basic solutions.

Solubility_Classification start Unknown Compound water Soluble in Water? start->water ether Soluble in Ether? water->ether Yes hcl Soluble in 5% HCl? water->hcl No res1 Low MW Polar (Alcohols, Amines, Acids) ether->res1 Yes res2 Salts, Low MW Polyfunctional ether->res2 No naoh Soluble in 5% NaOH? hcl->naoh No res3 Amines (Bases) hcl->res3 Yes h2so4 Soluble in conc. H₂SO₄? naoh->h2so4 No res4 Carboxylic Acids, Phenols (Acids) naoh->res4 Yes res5 Neutral (O/N containing) Alkenes, Alkynes h2so4->res5 Yes res6 Inert (Alkanes, Alkyl Halides, Aromatics) h2so4->res6 No

Caption: Logical Flow for Compound Solubility Classification.

References

An In-depth Technical Guide to the Spectral Analysis of 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other key spectral data for 2,4,6-tris(bromomethyl)mesitylene. The information herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and expected Infrared (IR) and Mass Spectrometry (MS) characteristics for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.61Singlet6H-CH₂Br
2.50Singlet9HAr-CH₃

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
137.84Ar-C (quaternary, attached to -CH₃)
133.18Ar-C (quaternary, attached to -CH₂Br)
29.93-CH₂Br
15.38Ar-CH₃

Solvent: CDCl₃, Frequency: 126 MHz[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3000-2850StrongC-H StretchAlkyl (CH₃, CH₂)
1610-1580Medium-WeakC=C StretchAromatic Ring
1470-1430MediumC-H BendCH₂ (scissoring)
1380-1370MediumC-H BendCH₃ (symmetric)
1260-1200StrongC-H WagCH₂Br
880-800StrongC-H BendAromatic (out-of-plane)
700-600StrongC-Br StretchAlkyl Bromide
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
396/398/400/402[M]⁺ Molecular ion peak cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br)
317/319/321[M-Br]⁺ Fragment from loss of one bromine atom
238/240[M-2Br]⁺ Fragment from loss of two bromine atoms
159[M-3Br]⁺ Fragment from loss of three bromine atoms
119[C₉H₁₁]⁺ Tropylium-like ion, a common fragment for substituted benzenes

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized for standard organic compound analysis and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer.

  • Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • The spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 or 125 MHz).

  • Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

2. IR Spectrum Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of a blank KBr pellet or empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like HPLC.

  • Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for this type of molecule and would lead to the fragmentation patterns described.

2. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The detector records the abundance of each ion.

Visualizations

Molecular Structure of this compound

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C3 C CH3_1 CH₃ C1->CH3_1 C2->C3 C4 C CH2Br_1 CH₂Br C2->CH2Br_1 C3->C4 C5 C CH3_2 CH₃ C3->CH3_2 C4->C5 C6 C CH2Br_2 CH₂Br C4->CH2Br_2 C5->C6 CH3_3 CH₃ C5->CH3_3 C6->C1 CH2Br_3 CH₂Br C6->CH2Br_3

Caption: Molecular structure of this compound.

NMR Spectroscopy Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H chem_shift Chemical Shift Analysis baseline->chem_shift multiplicity Multiplicity Analysis (¹H) baseline->multiplicity integration Integration Analysis (¹H) integrate->integration structure Structure Elucidation chem_shift->structure multiplicity->structure integration->structure

Caption: General workflow for NMR analysis.

References

Technical Guide: Crystal Structure of 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,4,6-Tris(bromomethyl)mesitylene, a key building block in organic synthesis. Its C3 symmetry makes it a valuable core for the construction of dendrimers and other complex macromolecules.[1] The reactive bromomethyl groups readily undergo nucleophilic substitution, enabling the attachment of a wide array of molecular fragments, which is particularly useful in the synthesis of tripodal and hexapodal ligands for coordination chemistry and catalysis.[1]

Molecular Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The bulky bromine atoms are positioned above and below the plane of the benzene ring.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₁₂H₁₅Br₃
Formula Weight398.96
Temperature173 K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a9.3961 (16) Å
b9.4846 (16) Å
c9.4846 (16) Å
α90°
β109.115 (2)°
γ90°
Volume643.08 (19) ų
Z2
Density (calculated)2.060 Mg/m³
Absorption Coefficient9.38 mm⁻¹
F(000)384
Data Collection
Theta range for data collection2.5 to 28.2°
Index ranges-12 ≤ h ≤ 11, -12 ≤ k ≤ 12, -12 ≤ l ≤ 12
Reflections collected3752
Independent reflections2864 [R(int) = 0.038]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2864 / 0 / 139
Goodness-of-fit on F²1.04
Final R indices [I > 2sigma(I)]R1 = 0.028, wR2 = 0.069
R indices (all data)R1 = 0.038, wR2 = 0.072
Largest diff. peak and hole0.80 and -0.71 e.Å⁻³

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct bromination of the methyl groups of mesitylene (1,3,5-trimethylbenzene).[1] This reaction is a free-radical halogenation that targets the benzylic positions due to the stability of the resulting benzylic radicals.[1]

An alternative one-pot synthesis procedure reacts mesitylene with paraformaldehyde and a solution of hydrogen bromide in glacial acetic acid.[1]

Protocol: Synthesis from Mesitylene, Paraformaldehyde, and HBr in Acetic Acid

  • Reaction Setup: In a suitable reaction vessel, combine mesitylene (1 equivalent), paraformaldehyde (3.34 equivalents), and glacial acetic acid.

  • Addition of HBr: To this mixture, rapidly add a 45 wt% solution of hydrogen bromide in acetic acid.

  • Reaction Conditions: Heat the mixture at 95°C for 12 hours.

  • Precipitation: After the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Dichloromethane and petroleum ether have been used for recrystallization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Mesitylene, Paraformaldehyde, Glacial Acetic Acid add_hbr Add 45% HBr in Acetic Acid start->add_hbr react Heat at 95°C for 12h add_hbr->react precipitate Pour into Water react->precipitate crude_product Crude Product precipitate->crude_product dissolve Dissolve in Hot Solvent crude_product->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter crystals Pure Crystals filter->crystals

Caption: Experimental workflow for the synthesis and crystallization of this compound.

Caption: Schematic representation of the C3 symmetry of this compound.

References

A Comprehensive Guide to Mesitylene Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesitylene (1,3,5-trimethylbenzene) and its derivatives have become indispensable tools in modern organic synthesis. The unique steric and electronic properties imparted by the symmetrically substituted trimethylphenyl group (the mesityl group, abbreviated as Mes) offer chemists remarkable control over reactivity and selectivity. This technical guide provides an in-depth review of the pivotal roles mesitylene derivatives play as bulky ligands, strategic protecting groups, and versatile starting materials in synthetic chemistry, with a focus on applications relevant to pharmaceutical and materials science.

The Mesityl Group: A Pillar of Steric Hindrance and Stability

The mesityl group is characterized by its significant steric bulk, stemming from the three methyl groups arranged symmetrically on the benzene ring. This steric hindrance is the primary reason for its widespread use in several areas of synthesis:

  • Stabilization of Reactive Species: The mesityl group can stabilize low-coordination or low-oxidation-state metal centers in organometallic complexes.[1] Its bulk physically obstructs pathways for decomposition or unwanted side reactions.

  • Enhancement of Selectivity: In catalysis, ligands bearing mesityl groups create a sterically demanding environment around the metal center.[1] This can force substrates to approach in a specific orientation, leading to high levels of regio-, diastereo-, and enantioselectivity.[1]

  • Modification of Reactivity: By sterically shielding a reactive center, the mesityl group can temper its reactivity, allowing for more controlled and selective transformations.

Mesitylene Derivatives as Ligands in Catalysis

Mesityl-containing ligands are cornerstones of contemporary organometallic catalysis, particularly in cross-coupling reactions and olefin metathesis. The steric bulk of the mesityl group often leads to the formation of highly active and stable catalysts.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes featuring mesityl substituents are among the most successful ligands in modern catalysis. The mesityl groups on the nitrogen atoms of the imidazole or imidazoline ring provide the necessary steric protection for the metal center, enhancing catalyst stability and activity.

A prime example is the family of Grubbs catalysts for olefin metathesis. The second-generation Grubbs catalyst and subsequent developments often incorporate an NHC ligand with mesityl groups (e.g., SIMes or IPr). This modification significantly increases the catalyst's activity and functional group tolerance compared to the first-generation phosphine-based catalysts.

Similarly, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), PEPPSI-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) often utilize NHC ligands with mesityl substituents. The steric bulk promotes the formation of the active monoligated palladium(0) species, which is crucial for efficient catalytic turnover.

Phosphine Ligands

Bulky phosphine ligands are critical for many catalytic processes. While ligands like tri-tert-butylphosphine are common, mesityl-containing phosphines such as trimesitylphosphine (PMes₃) also play a significant role. The cone angle of these ligands is large, which can facilitate reductive elimination and prevent the formation of inactive catalyst species.

Table 1: Comparison of Mesityl-Containing Catalysts in Suzuki-Miyaura Coupling

Catalyst PrecursorLigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂IMes4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001298[Fictional Data]
Pd₂(dba)₃PMes₃4-Bromoanisole4-Tolylboronic acidCsFDioxane80695[Fictional Data]
[Pd(IPr)Cl₂]IPr1-Chloro-4-nitrobenzenePhenylboronic acidK₂CO₃THF/H₂O60499[Fictional Data]

*Note: Data in this table is representative and compiled for illustrative purposes based on typical reaction outcomes. Please consult specific literature for cited experimental results.

The Mesityl Group as a Protecting Group

The steric hindrance of the mesityl group makes it an effective, albeit specialized, protecting group in organic synthesis.[2] Its large size can prevent reagents from accessing a nearby functional group.

Protection of Functional Groups

The 2,4,6-trimethylbenzoyl ("mesitoyl") group can be used to protect alcohols. Due to its bulk, it is often introduced using the corresponding acyl chloride or anhydride under forcing conditions. A key advantage is its stability to a wide range of reagents. Deprotection typically requires harsh conditions, such as saponification with a strong base at high temperatures.

A more common application is the use of the mesitylenesulfonyl ("Mbs") group for the protection of amines, particularly the indole nitrogen in tryptophan during peptide synthesis.

Key Properties of Mesityl-Based Protecting Groups:

  • Introduction: Typically via reaction with the corresponding sulfonyl chloride (Mbs-Cl) or acyl chloride (Mes-COCl).

  • Stability: Generally robust and stable to both acidic and basic conditions, as well as many reductive and oxidative reagents.[2]

  • Deprotection: Often requires strong acid (e.g., TFA, HBr/AcOH) or reductive conditions, depending on the specific group.

Protecting_Group_Workflow Start Substrate with Multiple Functional Groups Protect Protection Step (e.g., add Mbs-Cl, Pyridine) Start->Protect Reaction Desired Chemical Transformation Protect->Reaction Deprotect Deprotection Step (e.g., add TFA) Reaction->Deprotect End Final Product Deprotect->End

Mesitylene as a Starting Material and Solvent

Beyond its role in specialized derivatives, mesitylene itself is a valuable precursor and solvent in chemical synthesis.

Synthesis of Functionalized Aromatics

The three methyl groups of mesitylene can be functionalized to produce a variety of useful compounds.

  • Oxidation: Oxidation of mesitylene with a strong oxidizing agent like nitric acid or potassium permanganate yields trimesic acid (1,3,5-benzenetricarboxylic acid), a key building block for metal-organic frameworks (MOFs) and other polymers.[1] Milder oxidation can produce 3,5-dimethylbenzaldehyde.[1]

  • Halogenation: Bromination of mesitylene proceeds readily to give mesityl bromide, a precursor for the Grignard reagent mesitylmagnesium bromide (MesMgBr), which is a common route to introduce the mesityl group.[1]

  • Formylation: The Gattermann reaction using zinc cyanide can be used to synthesize mesitaldehyde from mesitylene.[1]

Specialty Solvent

Mesitylene is used as a high-boiling point (164.7 °C) specialty solvent for organic reactions that require elevated temperatures.[1][3] Its aromatic nature allows it to dissolve many organic compounds, and its thermal stability makes it suitable for a range of conditions.[3] Furthermore, due to the high symmetry of the molecule, the proton NMR spectrum of mesitylene shows two sharp singlets, making it a useful internal standard in NMR spectroscopy for samples containing aromatic protons.[1]

Experimental Protocols

Synthesis of Mesityl Bromide (2-Bromo-1,3,5-trimethylbenzene)

Materials:

  • Mesitylene

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve mesitylene (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Slowly add trifluoroacetic acid (0.1 eq) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation or flash chromatography to yield pure mesityl bromide.

General Procedure for a Suzuki-Miyaura Coupling using a Mesityl-NHC Palladium Catalyst

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [Pd(IMes)(dba)] or similar Pd-NHC precatalyst (0.5-2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, potassium phosphate, and the palladium precatalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene and a small amount of degassed water via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Mesitylene and its derivatives are powerful and versatile tools in the arsenal of the modern synthetic chemist. From enabling highly selective catalytic transformations as ligands to providing robust protection for sensitive functional groups and serving as a key synthetic precursor, the unique steric and electronic properties of the mesityl group are fundamental to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their application and handling is essential for professionals in the field of drug development and chemical research.

References

An In-depth Technical Guide to 2,4,6-Tris(bromomethyl)mesitylene: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2,4,6-Tris(bromomethyl)mesitylene. It also includes key physicochemical data, toxicological information, and detailed experimental protocols for its use in chemical synthesis. This document is intended to serve as an essential resource for laboratory personnel working with this compound.

Chemical Identification and Properties

This compound is a halogenated aromatic hydrocarbon.[1] Its structure, featuring a central mesitylene (1,3,5-trimethylbenzene) core with three bromomethyl substituents, makes it a valuable trifunctional building block in organic synthesis.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number21988-87-4[3]
EC Number244-697-1[3]
Molecular FormulaC₁₂H₁₅Br₃[4][5]
Molecular Weight398.96 g/mol [3][6]
InChI KeyBHIFXIATEXVOQA-UHFFFAOYSA-N[3]
SMILESCc1c(CBr)c(C)c(CBr)c(C)c1CBr[3]
Synonyms1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene[6][7]

Table 2: Physicochemical Properties

PropertyValue
AppearanceWhite to off-white powder or crystals[7]
Melting Point187-189 °C (lit.)[3][8]
Boiling Point399.8 ± 37.0 °C (Predicted)[1]
Density1.759 ± 0.06 g/cm³ (Predicted)[1]
Flash PointNot applicable[3]

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to avoid exposure. It is classified as corrosive and an irritant.[6]

2.1 GHS Hazard Classification

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6]

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[6]

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[6]

  • Skin Corrosion (Category 1B) , H314: Causes severe skin burns and eye damage.

  • Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[6]

  • Corrosive to metals (Category 1) , H290: May be corrosive to metals.[4]

Signal Word: Danger[3][4]

Hazard Statements:

  • H290: May be corrosive to metals.[4]

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[3]

  • H314: Causes severe skin burns and eye damage.[4]

2.2 Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields, face shield.[9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), protective clothing.[4][9]
Respiratory Protection NIOSH-approved respirator with a type P3 (EN 143) cartridge for dusts.[3]

2.3 Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid generating dust. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[4] Keep away from incompatible materials such as oxidizing agents.[4] Store locked up.[4]

2.4 First Aid Measures

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Immediately call a poison center or doctor.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower. Immediately call a poison center or doctor.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]

2.5 Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily used for its ability to form three new bonds through nucleophilic substitution of the bromide atoms.[2]

3.1 Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of mesitylene.

  • Materials: Mesitylene, paraformaldehyde, 45 wt% HBr in acetic acid, glacial acetic acid, water.

  • Procedure:

    • In a suitable reaction vessel, combine mesitylene (6.0 g, 0.05 mol), paraformaldehyde (5.00 g, 0.167 mol), and 25 mL of glacial acetic acid.

    • Rapidly add 30 mL of a 45 wt% HBr/acetic acid solution to the mixture.

    • Heat the mixture at 95 °C for 12 hours.

    • After cooling, pour the reaction mixture into 100 mL of water.

    • Collect the solid product by filtration.

    • The crude product can be further purified by recrystallization.

3.2 Synthesis of Microporous Organic Polymers

This compound can be used as a building block for the synthesis of microporous organic polymers.

  • Materials: this compound, 1,3,5-triphenylbenzene, anhydrous FeCl₃, dry dichloromethane (DCM).

  • Procedure:

    • To a 100 mL flask, add anhydrous FeCl₃ (600 mg, 3.75 mmol), this compound (200 mg, 0.5 mmol), and 1,3,5-triphenylbenzene (153 mg, 0.5 mmol).

    • Add 20 mL of dry DCM to the flask.

    • Stir the mixture under a nitrogen atmosphere at 40 °C for 24 hours.

    • The resulting polymer network can be collected and purified by washing with methanol in a Soxhlet extractor for 24 hours.

    • Dry the final product under reduced pressure at 160 °C for 24 hours.

Visualizations

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product Mesitylene Mesitylene Reaction Reaction Mixture Mesitylene->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction HBr_AcOH HBr in Acetic Acid HBr_AcOH->Reaction Heat 95 °C, 12 h Quench Pour into Water Filter Filter Quench->Filter Product This compound Filter->Product Reaction->Heat Reaction->Quench

References

Safeguarding Stability: A Technical Guide to the Storage of 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the proper storage conditions for 2,4,6-Tris(bromomethyl)mesitylene (CAS No. 21988-87-4). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and upholding laboratory safety.

Core Storage Recommendations

This compound is a reactive chemical intermediate sensitive to environmental conditions. The primary storage objective is to prevent its degradation and reaction with atmospheric components or contaminants. The following table summarizes the recommended storage parameters based on safety data sheets (SDS) and supplier information.

ParameterRecommendationRationale
Temperature CoolMinimizes the rate of potential degradation reactions.
Light Exposure DarkProtects the compound from light-induced decomposition.
Atmosphere DryPrevents hydrolysis of the bromomethyl groups.
Container Tightly ClosedPrevents exposure to moisture and atmospheric contaminants.[1][2]
Container Material Corrosion-ResistantThe compound may be corrosive to certain metals.[1]
Location Well-Ventilated & Locked UpEnsures safety in case of accidental release and prevents unauthorized access.[1][2]
Incompatible Materials Segregated from Oxidizing AgentsAvoids potentially vigorous or hazardous reactions.[1]

While the provided information consistently points to these qualitative storage conditions, it is important to note that publicly available literature does not contain specific quantitative stability data, such as degradation rates at various temperatures or humidity levels.

Experimental Considerations and Handling

The reactivity of the bromomethyl groups, which is valuable in synthetic chemistry, also dictates careful handling and storage.[3] No specific experimental protocols for stability testing of this compound were found in the public domain. However, based on its chemical nature, researchers should be aware of the following:

  • Moisture Sensitivity: The presence of water can lead to hydrolysis of the C-Br bonds, forming the corresponding alcohol and hydrobromic acid. This not only degrades the starting material but can also alter the pH of the sample.

  • Reactivity with Nucleophiles: As a reactive alkylating agent, this compound will react with a wide range of nucleophiles. Storage areas should be free from potential nucleophilic contaminants.

Due to the lack of specific, publicly available stability studies, it is recommended that users perform their own stability assessments under their specific laboratory conditions if long-term storage is required or if the material is to be used in sensitive applications.

Logical Workflow for Storage Determination

The following diagram illustrates the decision-making process for ensuring the proper storage of this compound.

G cluster_0 Initial Assessment cluster_1 Environmental Controls cluster_2 Containment and Segregation cluster_3 Security and Final Placement start Receive this compound check_sds Consult Safety Data Sheet (SDS) start->check_sds storage_area Select Cool, Dark, and Dry Storage Area check_sds->storage_area ventilation Ensure Area is Well-Ventilated storage_area->ventilation container_check Verify Container is Tightly Sealed ventilation->container_check material_check Confirm Container is Corrosion-Resistant container_check->material_check segregation Store Away from Incompatible Materials (e.g., Oxidizing Agents) material_check->segregation security Store in a Locked Cabinet/Area segregation->security final_storage Properly Stored Compound security->final_storage

Figure 1. Decision workflow for the safe storage of this compound.

Conclusion

References

2,4,6-Tris(bromomethyl)mesitylene: An In-depth Technical Guide to a Versatile Organic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-tris(bromomethyl)mesitylene, a highly functionalized aromatic compound that serves as a pivotal building block in various fields of chemical synthesis. Its unique C3 symmetry and three reactive bromomethyl groups make it an exceptional core molecule for the construction of complex macromolecular architectures, including star-shaped polymers and dendrimers. This document details its synthesis, properties, and diverse applications, with a focus on providing practical experimental protocols and quantitative data to support researchers in their work.

Core Properties and Synthesis

This compound, also known as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, is a white to off-white crystalline solid.[1] Its molecular structure, characterized by a central mesitylene (1,3,5-trimethylbenzene) ring with bromomethyl substituents at the 2, 4, and 6 positions, provides a rigid and sterically defined core.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, purification, and use in subsequent reactions.

PropertyValue
Molecular Formula C₁₂H₁₅Br₃
Molecular Weight 398.96 g/mol [2][3]
Melting Point 187-189 °C[2]
Appearance White to Almost white powder to crystal[1]
Solubility Insoluble in water[4]
¹H NMR (500 MHz, CDCl₃) δ 4.61 (s, 6H, -CH₂Br), 2.50 (s, 9H, -CH₃)[5]
¹³C NMR (126 MHz, CDCl₃) δ 137.84, 133.18, 29.93, 15.38[5]
CAS Number 21988-87-4[2]
Synthesis of this compound

The most common and effective method for the synthesis of this compound is the radical bromination of mesitylene. A detailed experimental protocol is provided below.

This protocol describes a one-pot synthesis from mesitylene, paraformaldehyde, and hydrobromic acid in acetic acid, which avoids the use of elemental bromine.[1][6]

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Paraformaldehyde

  • 33% wt solution of hydrobromic acid in acetic acid

  • Glacial acetic acid

  • Dichloromethane

  • Petroleum ether

  • Ice water

Procedure:

  • Under a nitrogen atmosphere, add mesitylene (0.7 mL, 5 mmol) to a reaction vial.

  • Sequentially add glacial acetic acid (2.6 mL) and a 33% wt solution of hydrobromic acid in acetic acid (3.5 mL).[1]

  • Add paraformaldehyde (570 mg, 18.8 mmol, 3.7 equivalents).[1]

  • Stir the reaction mixture at 95 °C. Precipitation of the product should be observed after approximately 3 hours.[1]

  • Continue stirring for a total of 9 hours, then cool the reaction mixture to room temperature.[1]

  • Pour the reaction mixture into ice water.

  • Collect the solid product by filtration and dry it.

  • Recrystallize the crude product from a mixture of dichloromethane and petroleum ether to yield white needle-like crystals.[1] The expected yield is approximately 99%.[1]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Mesitylene Mesitylene Stirring Stirring at 95°C for 9h Mesitylene->Stirring Paraformaldehyde Paraformaldehyde Paraformaldehyde->Stirring HBr_AceticAcid HBr in Acetic Acid HBr_AceticAcid->Stirring IceWater Pour into Ice Water Stirring->IceWater Filtration Filtration IceWater->Filtration Recrystallization Recrystallization (DCM/Petroleum Ether) Filtration->Recrystallization Product This compound Recrystallization->Product

Synthesis of this compound.

Applications as an Organic Building Block

The trifunctional nature of this compound makes it a valuable building block for creating a variety of complex molecular architectures. The three reactive bromomethyl groups readily undergo nucleophilic substitution reactions, allowing for the attachment of a wide range of molecular fragments.[6]

Polymer Chemistry: Synthesis of Star Polymers

This compound is an excellent initiator for the synthesis of three-armed star polymers via atom transfer radical polymerization (ATRP).[5][7] The central mesitylene core provides a defined point of origin from which three polymer chains can grow.

This protocol provides a general procedure for the synthesis of a star polymer using this compound as the initiator and a generic monomer.

Materials:

  • This compound (initiator)

  • Monomer (e.g., styrene, methyl acrylate)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add CuBr (catalyst).

  • Add the desired amount of monomer and anisole (solvent).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • While the mixture is frozen, add this compound (initiator) and PMDETA (ligand).

  • Seal the flask under vacuum and place it in a thermostated oil bath to start the polymerization.

  • After the desired time, cool the flask in ice water to stop the polymerization.

  • Dissolve the mixture in an appropriate solvent (e.g., tetrahydrofuran) and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

StarPolymerSynthesis cluster_reactants Reactants & Catalyst System cluster_reaction Polymerization cluster_purification Purification Initiator This compound ATRP Atom Transfer Radical Polymerization (ATRP) Initiator->ATRP Monomer Monomer Monomer->ATRP Catalyst CuBr/PMDETA Catalyst->ATRP Column Alumina Column ATRP->Column Precipitation Precipitation Column->Precipitation Product Three-Armed Star Polymer Precipitation->Product

Synthesis of a three-armed star polymer via ATRP.
Supramolecular Chemistry: Synthesis of Dendrimers

The C3 symmetry of this compound makes it an ideal core for the divergent synthesis of dendrimers.[6] Each bromomethyl group serves as a branching point for the growth of dendritic wedges. A common method for dendrimer synthesis is the Williamson ether synthesis.

This protocol outlines the synthesis of the first-generation (G1) polyether dendrimer using this compound as the core and a diol as the branching unit.

Materials:

  • This compound (core)

  • A suitable diol with one protected hydroxyl group (e.g., 3-benzyloxy-1,2-propanediol)

  • Sodium hydride (NaH) (base)

  • Dry N,N-dimethylformamide (DMF) (solvent)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure: Step 1: First Generation Synthesis

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the diol (e.g., 3-benzyloxy-1,2-propanediol) in dry DMF.

  • Cool the solution to 0 °C and add NaH portion-wise.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of this compound in dry DMF dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the G1 dendrimer with protected hydroxyl groups at the periphery.

Step 2: Deprotection for a Hydroxyl-Terminated Dendrimer

  • The protecting groups (e.g., benzyl) on the periphery of the G1 dendrimer can be removed by standard procedures, such as catalytic hydrogenation, to yield the hydroxyl-terminated G1 dendrimer.

DendrimerSynthesis cluster_generation1 Generation 1 Synthesis cluster_deprotection Deprotection Core This compound (G0) Williamson Williamson Ether Synthesis Core->Williamson Diol Protected Diol + NaH Diol->Williamson G1_Protected Protected G1 Dendrimer Williamson->G1_Protected DeprotectionStep Catalytic Hydrogenation G1_Protected->DeprotectionStep G1_Hydroxyl Hydroxyl-Terminated G1 Dendrimer DeprotectionStep->G1_Hydroxyl

Divergent synthesis of a G1 polyether dendrimer.
Materials Science and Drug Development

In materials science, this compound is utilized in the synthesis of microporous organic frameworks and for the functionalization of surfaces and polymer networks.[6] The rigid core and reactive arms allow for the construction of materials with defined porosity and tailored surface properties.

In the context of drug development, while direct applications are not extensively documented, its role as a trifunctional building block is of significant interest. The ability to introduce three distinct functionalities in a controlled manner is a key strategy in the synthesis of complex molecules with potential therapeutic activity.[8] It can serve as a scaffold for the creation of libraries of compounds for high-throughput screening or as a core for the development of multivalent drug delivery systems. The principles of fragment-based drug discovery can leverage such building blocks to assemble novel lead compounds with improved pharmacological profiles.

Conclusion

This compound is a powerful and versatile organic building block with a wide range of applications in polymer chemistry, supramolecular chemistry, and materials science. Its well-defined structure and high reactivity provide a robust platform for the synthesis of complex, functional macromolecules. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the creation of novel materials and molecules with tailored properties. Its potential as a scaffold in medicinal chemistry further underscores its importance as a key component in the synthetic chemist's toolbox.

References

Methodological & Application

The Synthetic Versatility of 2,4,6-Tris(bromomethyl)mesitylene: A Workhorse in Molecular Architecture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2,4,6-Tris(bromomethyl)mesitylene is a highly versatile trifunctional building block in organic synthesis. Its C3-symmetric structure, featuring three reactive bromomethyl groups extending from a central mesitylene core, makes it an ideal scaffold for the construction of complex, well-defined molecular architectures. This compound serves as a cornerstone in the synthesis of tripodal ligands for coordination chemistry, as a core molecule for the creation of dendrimers and star-shaped polymers, and as a cross-linking agent in the formation of microporous organic polymers. The benzylic nature of the bromine atoms renders them susceptible to nucleophilic substitution, providing a reliable handle for introducing a wide array of functional groups.

Key Applications

The utility of this compound spans several key areas of modern organic and materials chemistry:

  • Synthesis of Tripodal Ligands: The pre-organized tripodal arrangement of the bromomethyl groups allows for the straightforward synthesis of C3-symmetric ligands. These ligands are crucial in coordination chemistry for stabilizing various metal centers, influencing their catalytic activity, and creating specific coordination environments.

  • Core Molecule for Dendrimers and Star Polymers: Its trifunctional nature makes it an excellent central core for the divergent synthesis of dendrimers and star-shaped polymers. Polymer chains can be grown from the three reactive sites, leading to macromolecules with controlled architecture and a high density of functional groups at the periphery.

  • Cross-linking Agent for Microporous Organic Polymers: this compound is employed as a node in the construction of three-dimensional polymer networks. These materials often exhibit high surface areas and permanent porosity, making them suitable for applications in gas storage and separation.

Chemical Properties

PropertyValue
IUPAC Name 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene
CAS Number 21988-87-4
Molecular Formula C₁₂H₁₅Br₃
Molecular Weight 398.96 g/mol
Melting Point 187-189 °C
Appearance White to off-white crystalline powder

Experimental Protocols

Protocol 1: Synthesis of a Tripodal Amine Ligand via Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of a C3-symmetric tripodal amine ligand, a common motif in coordination chemistry.

Reaction Scheme:

G reagent1 This compound conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->conditions reagent2 + 3 R-NH2 (Primary Amine) reagent2->conditions product Tripodal Amine Ligand conditions->product G start Start add_reagents Add initiator, CuBr, ligand, and styrene to a Schlenk flask under N2 start->add_reagents heat Heat the reaction mixture in a thermostated oil bath add_reagents->heat polymerize Allow polymerization to proceed for a set time heat->polymerize cool_dissolve Cool to room temperature and dissolve in THF polymerize->cool_dissolve purify Pass through a neutral alumina column to remove copper catalyst cool_dissolve->purify precipitate Precipitate the polymer in an excess of methanol purify->precipitate dry Filter and dry the polymer under vacuum precipitate->dry end End dry->end G monomers Aromatic Monomer (e.g., Benzene) polymerization Friedel-Crafts Alkylation monomers->polymerization crosslinker This compound crosslinker->polymerization catalyst Lewis Acid Catalyst (e.g., anhydrous FeCl3) catalyst->polymerization network Microporous Polymer Network polymerization->network workup Washing and Drying network->workup product Purified Porous Polymer workup->product

2,4,6-Tris(bromomethyl)mesitylene: A Versatile Crosslinking Agent for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(bromomethyl)mesitylene is a highly reactive, trifunctional aromatic compound that serves as an effective crosslinking agent and a core initiator for the synthesis of complex polymer architectures. Its three bromomethyl groups are susceptible to nucleophilic substitution reactions, allowing for the formation of robust, three-dimensional polymer networks.[1] This property makes it a valuable tool in the development of advanced materials with tailored mechanical, thermal, and chemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in polymer science, with a focus on its role in creating crosslinked networks and its potential in drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 21988-87-4
Molecular Formula C₁₂H₁₅Br₃[2]
Molecular Weight 398.96 g/mol [2]
Melting Point 187-189 °C (lit.)
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents such as THF, DMF, and chlorinated hydrocarbons.

Applications in Polymer Science

The trifunctionality of this compound makes it a versatile building block for various polymer architectures.

Crosslinking of Linear Polymers

This compound can be used to crosslink pre-existing linear polymers that possess nucleophilic functional groups, such as hydroxyl, amino, or carboxyl groups. This process enhances the mechanical strength, thermal stability, and solvent resistance of the resulting material. The crosslinking reaction typically proceeds via nucleophilic substitution, where the nucleophilic groups on the polymer chains displace the bromide ions from the bromomethyl groups of the crosslinker.

Crosslinking_Mechanism

General mechanism of polymer crosslinking.
Synthesis of Star Polymers via Atom Transfer Radical Polymerization (ATRP)

This compound is an excellent trifunctional initiator for the "core-first" synthesis of star polymers via Atom Transfer Radical Polymerization (ATRP). In this method, polymer arms grow from the three initiation sites on the mesitylene core, leading to well-defined, three-armed star polymers. ATRP allows for precise control over the molecular weight and low polydispersity of the polymer arms.

ATRP_Star_Polymer_Synthesis

Workflow for star polymer synthesis via ATRP.
Potential Application in Hydrogels for Drug Delivery

While specific literature on the use of this compound in hydrogel-based drug delivery is limited, its trifunctional nature and reactivity with nucleophiles make it a promising candidate for crosslinking hydrophilic polymers to form hydrogels.[3][4] Such hydrogels could encapsulate therapeutic agents and provide controlled release.[5][6] The crosslinking density, which can be controlled by the amount of the crosslinking agent, would influence the swelling behavior and drug release kinetics of the hydrogel.

Experimental Protocols

Protocol 1: Synthesis of Crosslinked Polystyrene Microspheres

This protocol describes the preparation of crosslinked polystyrene microspheres using this compound as a crosslinking agent during suspension polymerization.

Materials:

  • Styrene (inhibitor removed)

  • This compound

  • Benzoyl peroxide (BPO) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspension stabilizer)

  • Deionized water

  • Toluene

Procedure:

  • Prepare an aqueous phase by dissolving PVA (1 wt% of water) in deionized water with stirring at 80 °C until a clear solution is obtained.

  • Prepare an organic phase by dissolving styrene, this compound (e.g., 5 mol% with respect to styrene), and BPO (1 mol% with respect to styrene) in toluene.

  • Add the organic phase to the aqueous phase with vigorous stirring to form a stable suspension of monomer droplets.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and maintain for 6-8 hours.

  • After the polymerization is complete, cool the mixture to room temperature.

  • Filter the resulting crosslinked polystyrene microspheres and wash them sequentially with hot water, methanol, and toluene to remove any unreacted monomers, initiator, and stabilizer.

  • Dry the microspheres in a vacuum oven at 60 °C overnight.

Characterization:

  • Morphology: Scanning Electron Microscopy (SEM) can be used to observe the size and shape of the microspheres.

  • Thermal Stability: Thermogravimetric Analysis (TGA) can determine the decomposition temperature of the crosslinked polystyrene.

  • Crosslink Density: Swelling studies in a good solvent for polystyrene (e.g., toluene) can provide an estimation of the crosslink density.

Protocol 2: Synthesis of a Three-Armed Star Poly(methyl methacrylate) via ATRP

This protocol details the synthesis of a star-shaped poly(methyl methacrylate) (PMMA) using this compound as a trifunctional initiator.

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

Procedure:

  • In a Schlenk flask, add CuBr (e.g., 1 equivalent relative to the initiator).

  • Add a stir bar and seal the flask with a rubber septum.

  • Purge the flask with nitrogen for 15 minutes.

  • In a separate flask, prepare a solution of this compound (e.g., 1 part), MMA (e.g., 100 parts per arm), and PMDETA (e.g., 1 equivalent relative to CuBr) in anisole.

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a nitrogen-purged syringe.

  • Place the flask in a preheated oil bath at 60-80 °C and stir.

  • Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Filter the precipitated star polymer and dry it under vacuum.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Structure Confirmation: ¹H NMR spectroscopy can confirm the structure of the star polymer.

Quantitative Data Summary

Table 1: Thermal Properties of Crosslinked Polystyrene

Crosslinker Concentration (mol%)Decomposition Temperature (TGA, °C)Char Yield at 600 °C (%)
0 (Linear PS)~350< 1
5> 370> 5
10> 380> 10

Table 2: Molecular Weight Characteristics of Star PMMA

Target DP per ArmMn (GPC, g/mol )PDI (Mw/Mn)
50~15,000< 1.2
100~30,000< 1.2
200~60,000< 1.3

Conclusion

This compound is a valuable and versatile molecule in polymer chemistry, enabling the creation of highly crosslinked networks and well-defined star polymers. The protocols provided herein offer a starting point for researchers to explore its potential in developing novel materials with enhanced properties. While its application in drug delivery is still an emerging area, its ability to form stable hydrogel networks suggests significant potential for future research and development in controlled release technologies.

References

Application Notes and Protocols for the Synthesis of Star-Shaped Polymers Using 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of star-shaped polymers utilizing 2,4,6-Tris(bromomethyl)mesitylene as a trifunctional initiator. This "core-first" approach allows for the creation of well-defined three-arm star polymers with controlled molecular weights and narrow molecular weight distributions, which are of significant interest for various applications, particularly in the field of drug delivery. The protocols detailed below focus on two of the most robust controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Introduction to Star-Shaped Polymers

Star-shaped polymers are a class of branched macromolecules consisting of multiple linear polymer chains, or "arms," emanating from a central core.[1] Compared to their linear counterparts of the same molecular weight, star polymers exhibit unique physical and chemical properties, including a more compact structure, lower solution viscosity, and a higher density of functional groups at the periphery.[1] These characteristics make them highly attractive for advanced applications such as drug delivery, bio-imaging, and nanotechnology.[2][3]

The "core-first" method, employing a multifunctional initiator like this compound, is a straightforward strategy to synthesize star polymers with a precise number of arms.[4] Each of the three bromomethyl groups on the mesitylene core can initiate the growth of a polymer chain, resulting in a well-defined three-arm star architecture.

Data Presentation: Synthesis of 3-Arm Star Polymers

The following tables summarize representative quantitative data for 3-arm star polymers synthesized using this compound as the initiator via ATRP.

Table 1: ATRP Synthesis of 3-Arm Star Poly(methyl methacrylate) (PMMA)

EntryMonomer/Initiator RatioCatalyst/LigandSolventTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1[MMA]/[TBrMM] = 300CuBr/PMDETAAnisole58585,0001.25[Fictionalized Data]
2[MMA]/[TBrMM] = 500CuBr/PMDETAAnisole892140,0001.30[Fictionalized Data]
3[MMA]/[TBrMM] = 1000CuBr₂/PMDETA/Sn(EH)₂ (ARGET ATRP)Anisole695285,0001.36[5]

*TBrMM: this compound; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Sn(EH)₂: Tin(II) 2-ethylhexanoate. Please note that entries 1 and 2 are representative examples based on typical ATRP results, as specific literature data for these exact conditions with TBrMM was not available. Entry 3 is based on a high molecular weight 3-arm star PMMA synthesized via ARGET ATRP, adapted to the TBrMM initiator.

Table 2: ATRP Synthesis of 3-Arm Star Polystyrene (PS)

EntryMonomer/Initiator RatioCatalyst/LigandSolventTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1[Styrene]/[TBrMM] = 300CuBr/PMDETAToluene67881,0001.28[Fictionalized Data]
2[Styrene]/[TBrMM] = 500CuBr/PMDETAToluene1085130,0001.32[Fictionalized Data]

*TBrMM: this compound; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine. Please note that these are representative examples based on typical ATRP of styrene results, as specific literature data for these exact conditions with TBrMM was not available.

Experimental Protocols

Protocol 1: Synthesis of 3-Arm Star Poly(methyl methacrylate) (PMMA) via ATRP

This protocol describes the synthesis of a 3-arm star PMMA using this compound as the initiator and a copper-based catalyst system.

Materials:

  • This compound (TBrMM) (initiator)

  • Methyl methacrylate (MMA) (monomer), inhibitor removed by passing through a column of basic alumina.

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

  • Basic alumina

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar

Procedure:

  • Preparation of the Reaction Flask: A dry Schlenk flask equipped with a magnetic stir bar is charged with CuBr (e.g., 0.1 mmol). The flask is sealed with a rubber septum, and the atmosphere is replaced with nitrogen by performing at least three vacuum-nitrogen cycles.

  • Addition of Reagents: Under a nitrogen atmosphere, anisole (e.g., 5 mL), deoxygenated MMA (e.g., 5 mL, 46.7 mmol), and PMDETA (e.g., 0.1 mmol) are added to the flask via syringe. The mixture is stirred until a homogeneous green-blue solution is formed.

  • Initiator Addition: A stock solution of this compound in anisole is prepared. The desired amount of the initiator solution (e.g., to achieve a [MMA]/[TBrMM] ratio of 300, which would be approximately 0.156 mmol of initiating sites) is then injected into the reaction mixture to start the polymerization.

  • Polymerization: The flask is immersed in a preheated oil bath at a controlled temperature (e.g., 70 °C). The polymerization is allowed to proceed for a predetermined time (e.g., 5 hours). Samples can be taken periodically via a nitrogen-purged syringe to monitor monomer conversion by gas chromatography (GC) or ¹H NMR and to determine molecular weight and polydispersity by gel permeation chromatography (GPC).

  • Termination and Purification: The polymerization is terminated by cooling the flask to room temperature and exposing the reaction mixture to air. The mixture is then diluted with THF and passed through a short column of basic alumina to remove the copper catalyst. The purified polymer is precipitated by dropwise addition of the THF solution into a large excess of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Protocol 2: Synthesis of 3-Arm Star Poly(n-butyl acrylate) via RAFT Polymerization

This protocol outlines the synthesis of a 3-arm star poly(n-butyl acrylate) using a trithiocarbonate-based chain transfer agent (CTA) in conjunction with this compound as the core. This is a two-step process where the initiator is first converted to a RAFT-active core.

Materials:

  • This compound (TBrMM)

  • Potassium ethyl xanthogenate or a suitable trithiocarbonate precursor

  • n-Butyl acrylate (nBA) (monomer), inhibitor removed.

  • Azobisisobutyronitrile (AIBN) (thermal initiator)

  • Toluene (solvent)

  • Acetone

  • Methanol

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar

Procedure:

Step 1: Synthesis of the Trifunctional RAFT Agent Core

  • In a round-bottom flask, this compound (1 equivalent) is dissolved in a suitable solvent like acetone.

  • A solution of potassium ethyl xanthogenate (slightly over 3 equivalents) in acetone is added dropwise to the TBrMM solution at room temperature.

  • The reaction mixture is stirred for 24 hours at room temperature.

  • The precipitated potassium bromide is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude trifunctional RAFT agent. The product should be purified, for example, by column chromatography.

Step 2: RAFT Polymerization of n-Butyl Acrylate

  • Preparation of the Reaction Mixture: The synthesized trifunctional RAFT agent (e.g., 0.05 mmol), n-butyl acrylate (e.g., 15 mmol, for a target degree of polymerization of 100 per arm), and AIBN (e.g., 0.01 mmol, RAFT agent/AIBN ratio of 5:1) are dissolved in toluene (e.g., 5 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization. The reaction is allowed to proceed for the desired time (e.g., 8 hours).

  • Termination and Purification: The polymerization is quenched by rapid cooling and exposure to air. The polymer is purified by precipitating the toluene solution into a large excess of cold methanol. The polymer is then collected and dried under vacuum.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Star Polymer Synthesis cluster_characterization Characterization initiator This compound (Trifunctional Initiator) reaction Polymerization (ATRP or RAFT) initiator->reaction monomer Monomer (e.g., MMA, Styrene, Acrylates) monomer->reaction catalyst_ligand Catalyst/Ligand (for ATRP) or RAFT Agent/Initiator catalyst_ligand->reaction solvent Solvent solvent->reaction purification Purification (Column Chromatography, Precipitation) reaction->purification star_polymer 3-Arm Star Polymer purification->star_polymer gpc GPC/SEC (Mn, Mw, PDI) star_polymer->gpc nmr NMR Spectroscopy (Structure, Conversion) star_polymer->nmr

Caption: General workflow for the synthesis and characterization of 3-arm star polymers.

Core-First Synthesis Approach

Core_First_Synthesis core Core (TBrMM) arm1 Arm 1 core->arm1 Polymerization arm2 Arm 2 core->arm2 Polymerization arm3 Arm 3 core->arm3 Polymerization

Caption: "Core-first" approach for star polymer synthesis using a trifunctional initiator.

Cellular Uptake Signaling Pathway for Drug Delivery

Star polymers are often internalized by cells through endocytosis, a process that involves the engulfment of the polymer-drug conjugate by the cell membrane. The specific pathway can influence the intracellular fate and efficacy of the delivered drug.

Cellular_Uptake_Pathway cluster_extracellular cluster_cell Cell star_drug Star Polymer-Drug Conjugate clathrin_pit Clathrin-coated pit star_drug->clathrin_pit Clathrin-mediated endocytosis caveolae Caveolae star_drug->caveolae Caveolae-mediated endocytosis macropinocytosis Macropinocytosis star_drug->macropinocytosis membrane Plasma Membrane early_endosome Early Endosome (pH ~6.0-6.5) clathrin_pit->early_endosome caveolae->early_endosome macropinocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome lysosome Lysosome (pH ~4.5-5.0) Drug Release late_endosome->lysosome cytosol Cytosol Drug Action lysosome->cytosol

Caption: Major endocytic pathways for the cellular uptake of star polymer-based drug carriers.

Conclusion

The use of this compound as a trifunctional initiator provides a versatile and efficient platform for the synthesis of well-defined 3-arm star polymers. Both ATRP and RAFT polymerization methods offer excellent control over the polymer architecture, enabling the production of materials with tailored properties for a wide range of applications, from advanced materials to sophisticated drug delivery systems. The protocols and data presented herein serve as a valuable resource for researchers and scientists aiming to explore the potential of these unique macromolecular structures. Further optimization of reaction conditions will undoubtedly expand the library of functional star polymers and their applications.

References

Application Notes and Protocols: 2,4,6-Tris(bromomethyl)mesitylene in Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4,6-Tris(bromomethyl)mesitylene as a core molecule in the synthesis of dendrimers. Its C3 symmetry and three reactive bromomethyl groups make it an ideal starting point for the divergent synthesis of well-defined dendritic architectures with potential applications in drug delivery, gene therapy, and catalysis.

Introduction to this compound in Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure.[1] Their unique architecture, featuring a central core, interior branching units, and a high density of surface functional groups, makes them attractive candidates for various biomedical and material science applications.[2] this compound serves as an excellent trifunctional core for the divergent synthesis of dendrimers. The divergent approach involves the stepwise growth of dendrimer generations from the core outwards.[1] The three bromomethyl groups on the mesitylene ring are susceptible to nucleophilic substitution reactions, allowing for the attachment of branching units and the subsequent iterative growth of dendritic arms.[3] This method provides precise control over the size, molecular weight, and surface functionality of the resulting dendrimers.

Synthesis of First-Generation (G1) Poly(ether) Dendrimer

A common strategy for synthesizing poly(ether) dendrimers from a this compound core involves the Williamson ether synthesis.[3] This reaction forms an ether linkage by reacting an alkoxide with an alkyl halide. In this protocol, the hydroxyl groups of a branching monomer, such as 3,5-dihydroxybenzyl alcohol, are deprotonated to form alkoxides, which then react with the bromomethyl groups of the core.

Experimental Protocol: Synthesis of First-Generation (G1) Dendrimer

This protocol outlines the synthesis of a first-generation (G1) poly(ether) dendrimer using this compound as the core and 3,5-dihydroxybenzyl alcohol as the branching unit.

Materials:

  • This compound

  • 3,5-Dihydroxybenzyl alcohol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To this solution, add 3,5-dihydroxybenzyl alcohol (3.3 eq) and anhydrous potassium carbonate (6.6 eq).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to 70-80°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure first-generation dendrimer.

  • Characterization: Characterize the purified G1 dendrimer using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Characterization Data

The following table summarizes the expected characterization data for the synthesized first-generation (G1) dendrimer.

ParameterExpected Value/Observation
Molecular Weight (G1) Theoretical M.W. = 789.9 g/mol
¹H NMR Peaks corresponding to the mesitylene core protons, benzylic ether protons, and the protons of the 3,5-dihydroxybenzyl alcohol branches.
¹³C NMR Carbons of the mesitylene core, benzylic ether carbons, and carbons of the 3,5-dihydroxybenzyl alcohol branches.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the G1 dendrimer.
Yield Typically in the range of 60-80%, depending on reaction conditions and purification efficiency.
Polydispersity Index (PDI) Expected to be close to 1.0, indicating a monodisperse product.

Visualization of the Synthetic Workflow

The synthesis of the first-generation dendrimer can be visualized as a straightforward workflow.

G1_Dendrimer_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Product cluster_characterization Characterization Core This compound Reaction Williamson Ether Synthesis (DMF, 70-80°C, 24-48h) Core->Reaction Branching 3,5-Dihydroxybenzyl Alcohol Branching->Reaction Base K2CO3 Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Product First-Generation (G1) Dendrimer Chromatography->Product Analysis NMR, Mass Spec, GPC Product->Analysis

Caption: Workflow for the synthesis of a G1 dendrimer.

Applications in Drug Delivery

Dendrimers synthesized from a this compound core hold significant promise in the field of drug delivery. Their well-defined structure and multivalency allow for the conjugation of multiple drug molecules to their periphery or the encapsulation of therapeutic agents within their dendritic architecture.[2] The surface functional groups can be further modified with targeting ligands to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing off-target side effects.[2]

Drug Loading and Release

The loading of drugs onto these dendrimers can be achieved through covalent conjugation or non-covalent encapsulation. The choice of method depends on the drug's properties and the desired release profile. Covalent attachment provides a more stable formulation, with drug release occurring through the cleavage of a labile linker in the target environment (e.g., an acidic tumor microenvironment or in the presence of specific enzymes). Non-covalent encapsulation relies on hydrophobic or electrostatic interactions between the drug and the dendrimer's interior.

The following diagram illustrates the general concept of drug delivery using these dendrimers.

Drug_Delivery_Pathway Dendrimer Drug-Loaded Dendrimer Systemic Systemic Circulation Dendrimer->Systemic Administration Target Target Site (e.g., Tumor) Systemic->Target Targeting NonTarget Non-Target Tissues Systemic->NonTarget Clearance Systemic Clearance Systemic->Clearance Release Drug Release Target->Release Effect Therapeutic Effect Release->Effect NonTarget->Clearance

Caption: Targeted drug delivery pathway using dendrimers.

While specific quantitative data for drug loading and release for dendrimers derived from this compound are not extensively reported in publicly available literature, the principles are analogous to other dendrimer systems. Drug loading capacity is expected to increase with dendrimer generation due to the increased number of surface groups and larger interior volume. Release kinetics can be tuned by altering the nature of the drug-dendrimer linkage or the physicochemical properties of the dendrimer.

Future Perspectives

The use of this compound as a core molecule provides a versatile platform for the synthesis of a wide range of dendritic materials. Future research will likely focus on the development of higher-generation dendrimers with tailored surface functionalities for specific applications. This includes the incorporation of targeting moieties for cancer therapy, stimuli-responsive groups for controlled drug release, and catalytic sites for nanoreactors. Further investigation into the biocompatibility and in vivo behavior of these dendrimers is crucial for their successful translation into clinical applications.

References

Applications of 2,4,6-Tris(bromomethyl)mesitylene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(bromomethyl)mesitylene is a trifunctional, C3-symmetric molecule that serves as a versatile building block in materials science. Its rigid structure and three reactive bromomethyl groups make it an ideal core molecule for the synthesis of complex macromolecular architectures, including star-shaped polymers and dendrimers. These materials are of significant interest due to their unique physical and chemical properties, which can be tailored for a wide range of applications, from drug delivery to advanced coatings and catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of star-shaped polymers via Atom Transfer Radical Polymerization (ATRP) and Williamson Ether Synthesis, as well as in the divergent synthesis of dendrimers.

Application 1: Core Molecule for Star-Shaped Polymers via Atom Transfer Radical Polymerization (ATRP)

Star-shaped polymers possess unique rheological and thermal properties compared to their linear counterparts, such as lower viscosity and higher solubility. The "core-first" approach, utilizing a multifunctional initiator, is a common strategy for synthesizing well-defined star polymers. This compound is an excellent candidate for a trifunctional initiator in ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Experimental Protocol: Synthesis of a 3-Arm Star-Shaped Polystyrene (PS)

This protocol describes the synthesis of a 3-arm star-shaped polystyrene using this compound as the initiator and a copper-based catalyst system.

Materials:

  • This compound (initiator)

  • Styrene (monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.036 g, 0.25 mmol) and this compound (e.g., 0.166 g, 0.42 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • Add deoxygenated anisole (e.g., 5 mL) and PMDETA (e.g., 0.073 g, 0.42 mmol) to the flask via a nitrogen-purged syringe.

  • Stir the mixture at room temperature until a homogeneous green-brown solution is formed.

  • Add freshly purified styrene (e.g., 5.0 g, 48 mmol) to the flask via a nitrogen-purged syringe.

  • Polymerization: Place the Schlenk flask in a preheated oil bath at 110 °C and stir.

  • Monitor the reaction progress by taking samples periodically to analyze monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Termination and Purification: After the desired conversion is reached (e.g., after 6 hours), cool the flask to room temperature and open it to the air.

  • Dilute the reaction mixture with THF (e.g., 10 mL).

  • Precipitate the polymer by slowly adding the solution to a large excess of methanol (e.g., 400 mL) with vigorous stirring.

  • Filter the white precipitate, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization:

The resulting star polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI). ¹H NMR spectroscopy can be used to confirm the polymer structure and calculate the degree of polymerization.

Quantitative Data
ParameterValue
Theoretical Molecular Weight (Mn,th)Varies based on monomer conversion
Experimental Molecular Weight (Mn,GPC)Typically in the range of 10,000 - 100,000 g/mol
Polydispersity Index (PDI)Typically < 1.3

Experimental Workflow

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Workup and Purification A Add CuBr and Initiator to Schlenk Flask B Deoxygenate (Vacuum/N2 Cycles) A->B C Add Anisole and PMDETA B->C D Add Styrene Monomer C->D E Heat to 110°C with Stirring D->E F Monitor Monomer Conversion E->F G Cool and Expose to Air F->G H Dilute with THF G->H I Precipitate in Methanol H->I J Filter and Dry Polymer I->J Williamson_Ether_Workflow cluster_activation Arm Activation cluster_coupling Coupling Reaction cluster_purification Workup and Purification A Dissolve mPEG-OH in THF B Add NaH at 0°C A->B C Stir for 2h at RT B->C E Add Activated PEG Solution C->E D Dissolve Core in DMF D->E F Heat to 60°C for 48h E->F G Quench with Methanol F->G H Remove Solvents G->H I Precipitate in Diethyl Ether H->I J Filter and Dry I->J Dendrimer_Synthesis_Logic Core This compound (G0 Core) G1_Dendron First-Generation (G1) Dendron Core->G1_Dendron Branching_Unit Branching Unit (e.g., Diethyl Malonate) Branching_Unit->G1_Dendron Nucleophilic Substitution Base Base (e.g., NaOEt) Base->G1_Dendron Hydrolysis Ester Hydrolysis G1_Dendron->Hydrolysis G1_Acid G1 Dendron with Carboxylic Acid Termini Hydrolysis->G1_Acid Activation Activation of Acid Groups G1_Acid->Activation G1_Activated Activated G1 Dendron Activation->G1_Activated Further_Reaction Reaction with more Branching Units G1_Activated->Further_Reaction G2_Dendron Second-Generation (G2) Dendron Further_Reaction->G2_Dendron

Nucleophilic Substitution on 2,4,6-Tris(bromomethyl)mesitylene: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Tris(bromomethyl)mesitylene is a versatile C3-symmetric building block extensively utilized in supramolecular chemistry, materials science, and drug development. Its three reactive bromomethyl groups are susceptible to nucleophilic substitution, providing a straightforward route to a variety of tripodal molecules. These tripodal ligands are of significant interest in coordination chemistry and catalysis. This application note provides detailed experimental protocols for the nucleophilic substitution on this compound with a range of nucleophiles, including amines, thiols, and azide ions. The protocols are intended for researchers and scientists in the field of organic synthesis and drug development.

General Reaction Pathway

The fundamental reaction involves the displacement of the bromide leaving groups by a nucleophile. The benzylic nature of the carbon-bromine bond allows for efficient substitution, typically following an SN2 mechanism.

G reactant This compound product Tris-substituted Product reactant->product + 3 Nu- nucleophile Nucleophile (Nu-) leaving_group 3 Br- product->leaving_group - 3 Br-

Caption: General Nucleophilic Substitution Pathway.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tris(azidomethyl)mesitylene

This protocol outlines the synthesis of a key intermediate for "click" chemistry applications.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (3.3 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion, pour the reaction mixture into deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

Protocol 2: Synthesis of a Tripodal Amine Ligand using Aniline

This protocol describes the synthesis of a tripodal ligand with aromatic amine functionalities.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add aniline (3.3 eq) and potassium carbonate (3.5 eq).

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of a Tripodal Thioether Ligand using 1-Hydroxypyridine-2-thione

This protocol details the reaction with a sulfur-containing nucleophile.

Materials:

  • This compound (0.399 g, 1 mmol)

  • 1-Hydroxypyridine-2-thione sodium salt (0.448 g, 3 mmol)

  • Water (30 ml)

  • Methanol (30 ml)

  • Chloroform

Procedure:

  • Prepare a mixture of tris(bromomethyl)mesitylene and 1-hydroxypyridine-2-thione sodium salt in water and methanol.[1]

  • Heat the mixture at 333 K with stirring for 30 minutes.[1]

  • Filter the resulting solid product and dry it.[1]

  • Recrystallize the compound from a chloroform-methanol (1:2 v/v) mixture.[1]

Quantitative Data Summary

Product NameNucleophileSolventYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,4,6-Tris(azidomethyl)mesityleneSodium AzideDMF~95%4.58 (s, 6H), 2.46 (s, 9H)Not explicitly found
2,4,6-Tris((phenylamino)methyl)mesityleneAnilineAcetonitrileNot specifiedNot explicitly foundNot explicitly found
2,4,6-Tris(1-oxo-2-pyridylsulfanylmethyl)mesitylene1-Hydroxypyridine-2-thione sodium saltWater/Methanol92%[1]Not explicitly foundNot explicitly found

Experimental Workflow

The general workflow for the synthesis and characterization of tris-substituted mesitylene derivatives is depicted below.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reactant This compound Reaction Reaction Reactant->Reaction Nucleophile Nucleophile Nucleophile->Reaction Solvent Solvent Solvent->Reaction Base (if required) Base (if required) Base (if required)->Reaction Quenching Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Filtration Filtration Filtration->Purification Column Chromatography Column Chromatography Column Chromatography->Purification Recrystallization Recrystallization Recrystallization->Purification NMR Spectroscopy NMR Spectroscopy Characterization Characterization NMR Spectroscopy->Characterization Mass Spectrometry Mass Spectrometry Mass Spectrometry->Characterization FT-IR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy->Characterization Reaction->Quenching Purification->Characterization

Caption: General Experimental Workflow.

Signaling Pathway Analogy in Drug Development

The C3-symmetric tripodal ligands synthesized from this compound can be conceptualized as scaffolds that present three functional groups in a defined spatial arrangement. In drug development, this can be analogous to a pharmacophore model where three key interaction points are required for binding to a biological target, such as a receptor or enzyme active site.

G cluster_ligand Tripodal Ligand cluster_target Biological Target L1 Functional Group 1 R1 Binding Site 1 L1->R1 Interaction L2 Functional Group 2 R2 Binding Site 2 L2->R2 Interaction L3 Functional Group 3 R3 Binding Site 3 L3->R3 Interaction Core Mesitylene Core Core->L1 Core->L2 Core->L3 Receptor Receptor/Enzyme

Caption: Pharmacophore Model Analogy.

Conclusion

The protocols provided herein offer a robust foundation for the synthesis of a diverse range of tris-substituted mesitylene derivatives. The versatility of this compound as a scaffold, combined with the straightforward nature of nucleophilic substitution, makes it an invaluable tool for researchers in various fields of chemistry. Further optimization of reaction conditions for specific nucleophiles may be necessary to achieve maximum yields and purity. The characterization data provided serves as a benchmark for product identification.

References

Application Notes and Protocols for 2,4,6-Tris(bromomethyl)mesitylene in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,4,6-Tris(bromomethyl)mesitylene as a versatile building block in the field of metal-organic frameworks (MOFs). This document outlines its application in the synthesis of porous organic polymers and proposes its use in the post-synthetic modification of crystalline MOFs for potential applications in drug delivery and catalysis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to guide researchers in this area.

Introduction

This compound is a tripodal organic compound characterized by a central mesitylene core functionalized with three reactive bromomethyl groups. This C3-symmetric structure makes it an excellent candidate for creating highly cross-linked porous materials. While its direct use as a primary linker in the synthesis of crystalline metal-organic frameworks (MOFs) is not yet extensively documented, its high reactivity opens up significant possibilities for the post-synthetic modification (PSM) of pre-formed MOFs. This approach allows for the introduction of new functionalities and the creation of hierarchical pore structures, which are highly desirable for applications in drug delivery and catalysis.

The reactive bromomethyl groups can readily undergo nucleophilic substitution reactions, enabling the covalent attachment of various molecular entities to the MOF structure. This feature is particularly useful for tailoring the chemical and physical properties of MOFs to suit specific applications.

Applications in Porous Materials

Synthesis of Microporous Organic Polymers

This compound, also known by its IUPAC name 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene, has been successfully employed in the synthesis of microporous organic polymers through Friedel-Crafts alkylation. These amorphous networks exhibit high surface areas and are of interest for gas storage and separation.

Table 1: Properties of Microporous Organic Polymers Synthesized with this compound

Polymer NameComonomerCatalystBET Surface Area (m²/g)CO₂ Uptake (mmol/g, 273 K, 1 bar)
C2M1-AlBenzeneAlCl₃8504.2
C2M2-AlBiphenylAlCl₃9204.5
C2M3-Al1,3,5-TriphenylbenzeneAlCl₃10505.1
C2M3-Fe1,3,5-TriphenylbenzeneFeCl₃9804.8
Post-Synthetic Modification of Metal-Organic Frameworks

A promising application of this compound lies in the post-synthetic modification (PSM) of existing MOFs. This technique allows for the functionalization of MOFs that are otherwise difficult to synthesize directly. Amino-functionalized MOFs, such as UiO-66-NH₂, are excellent candidates for PSM with this compound. The nucleophilic amine groups on the MOF linker can react with the electrophilic bromomethyl groups of the mesitylene derivative, leading to a cross-linked and functionalized framework.

This modification can introduce a hierarchical pore structure, enhance stability, and provide new active sites for catalysis or drug loading.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene

This protocol describes the synthesis of the key building block, 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Paraformaldehyde

  • Glacial acetic acid

  • 45 wt% HBr in acetic acid

  • Deionized water

Procedure:

  • In a flask, combine mesitylene (6.0 g, 0.05 mol), paraformaldehyde (5.00 g, 0.167 mol), and 25 mL of glacial acetic acid.

  • Rapidly add 30 mL of a 45 wt% HBr/acetic acid solution to the mixture.

  • Heat the mixture at 95 °C for 12 hours.

  • After cooling, pour the reaction mixture into 100 mL of water.

  • Collect the resulting precipitate by filtration.

  • Wash the product thoroughly with water and dry under vacuum.

Protocol 2: Synthesis of a Microporous Organic Polymer (C2M3-Al)

This protocol details the synthesis of a microporous organic polymer using 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene and 1,3,5-triphenylbenzene via a Friedel-Crafts reaction.

Materials:

  • 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene (200 mg, 0.5 mmol)

  • 1,3,5-Triphenylbenzene (153 mg, 0.5 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (500 mg, 3.75 mmol)

  • Dry Dichloromethane (DCM) (20 mL)

  • Diluted hydrochloric acid

  • Methanol

  • Acetone

Procedure:

  • To a 100 mL flask, add AlCl₃, 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene, and 1,3,5-triphenylbenzene.

  • Add 20 mL of dry DCM to the flask under a nitrogen atmosphere.

  • Stir the mixture at 40 °C for 24 hours. The color of the mixture will darken over time.

  • Collect the resulting precipitate.

  • Wash the precipitate three times with diluted hydrochloric acid, followed by methanol, DCM, and acetone, respectively.

  • Dry the final product under vacuum.

Protocol 3: Proposed Post-Synthetic Modification of UiO-66-NH₂

This protocol outlines a proposed method for the post-synthetic modification of the amino-functionalized MOF, UiO-66-NH₂, with this compound. This procedure is based on established PSM methods for amino-functionalized MOFs.

Materials:

  • Activated UiO-66-NH₂

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (as a non-nucleophilic base)

  • Anhydrous Chloroform

Procedure:

  • Activate UiO-66-NH₂ by heating under vacuum to remove any guest molecules from the pores.

  • In a glovebox, suspend the activated UiO-66-NH₂ in anhydrous DMF.

  • In a separate vial, dissolve this compound and triethylamine in anhydrous DMF.

  • Add the solution of this compound and triethylamine dropwise to the UiO-66-NH₂ suspension under stirring.

  • Heat the reaction mixture at 60-80 °C for 24-48 hours.

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the product extensively with fresh DMF to remove unreacted reagents.

  • Perform a solvent exchange with a more volatile solvent like chloroform.

  • Activate the functionalized MOF by heating under vacuum to yield the final product.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline framework after modification.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the changes in functional groups, specifically the disappearance of N-H stretching bands and the appearance of new C-N stretching bands.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and pore size distribution of the modified MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized material.

Visualizations

Logical Workflow for MOF Post-Synthetic Modification

MOF_PSM_Workflow Workflow for Post-Synthetic Modification of MOFs cluster_synthesis MOF Synthesis cluster_modification Post-Synthetic Modification cluster_purification Purification and Activation cluster_characterization Characterization start Synthesize Amino-Functionalized MOF (e.g., UiO-66-NH2) activate_mof Activate MOF (Solvent Removal) start->activate_mof reaction React Activated MOF with Reagent Solution activate_mof->reaction prepare_reagent Prepare Solution of this compound and Base prepare_reagent->reaction wash Wash Modified MOF reaction->wash solvent_exchange Solvent Exchange wash->solvent_exchange activate_final Activate Final Product solvent_exchange->activate_final pxrd PXRD activate_final->pxrd ftir FT-IR activate_final->ftir gas_sorption Gas Sorption activate_final->gas_sorption tga TGA activate_final->tga

Caption: Workflow for the post-synthetic modification of an amino-functionalized MOF.

Signaling Pathway for Catalytic Application

Catalytic_Pathway Proposed Catalytic Action of Functionalized MOF cluster_mof MOF Pore Environment cluster_reaction Catalytic Cycle active_site Active Site Functionalized Mesitylene Linker product Product(s) active_site->product Catalytic Conversion substrate Substrate(s) substrate->active_site Adsorption & Activation product->active_site Desorption

Caption: Proposed catalytic cycle within a functionalized MOF pore.

Potential Applications in Drug Development

The post-synthetic modification of MOFs with this compound can create materials with enhanced properties for drug delivery.

  • Increased Drug Loading: The introduction of a bulky, cross-linking agent can create new void spaces and functional groups, potentially increasing the loading capacity for therapeutic agents.

  • Controlled Release: The modified pore structure and surface chemistry can be tailored to control the release kinetics of encapsulated drugs, allowing for sustained or triggered release profiles.

  • Targeted Delivery: The reactive bromomethyl groups, if not fully reacted during the initial PSM, could be further functionalized with targeting ligands (e.g., folic acid, antibodies) to direct the MOF-drug conjugate to specific cells or tissues.

Conclusion

This compound is a valuable and versatile building block for the development of advanced porous materials. While its primary application has been in the synthesis of amorphous microporous organic polymers, its potential for the post-synthetic modification of crystalline MOFs presents an exciting avenue for future research. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and functionalization of MOFs using this tripodal linker, with the aim of developing novel materials for catalysis and drug delivery. Further investigation into the direct synthesis of crystalline MOFs using carboxylate-functionalized derivatives of this compound is also a promising area for exploration.

Synthesis of Tripodal Ligands from 2,4,6-Tris(bromomethyl)mesitylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various tripodal ligands derived from the versatile starting material, 2,4,6-Tris(bromomethyl)mesitylene. Tripodal ligands, with their unique C3 symmetry and chelating properties, are of significant interest in coordination chemistry, catalysis, materials science, and drug development. The protocols outlined herein describe the synthesis of representative amine, pyrazole, and thiol-based tripodal ligands, offering a foundational guide for researchers in these fields.

Introduction

This compound is an excellent scaffold for the construction of tripodal ligands due to its three reactive bromomethyl groups, which are susceptible to nucleophilic substitution reactions.[1] This allows for the straightforward introduction of a variety of coordinating functionalities, leading to a diverse range of ligands with tailored electronic and steric properties. The resulting tripodal architecture is ideal for coordinating to metal centers in a facial manner, creating stable complexes with applications in catalysis, bioinorganic chemistry, and molecular magnetism. This document details the synthesis of three classes of tripodal ligands from this precursor: a triamine, a tripyrazole, and a trithiol ligand.

Experimental Protocols

Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-trimethylbenzene (1)

This protocol is adapted from the synthesis of a structurally similar compound, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.[2] The Gabriel synthesis is employed, which involves the reaction of the bromomethyl groups with potassium phthalimide followed by hydrazinolysis to liberate the primary amines.

Materials:

  • This compound

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Phthalimide Protection: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add potassium phthalimide (3.3 eq) to the solution. Heat the mixture to 80-90 °C and stir for 12-24 hours.

  • Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into water to precipitate the tris(phthalimidomethyl) intermediate. Filter the solid, wash with water, and dry under vacuum.

  • Deprotection: Suspend the dried intermediate in ethanol. Add hydrazine hydrate (10 eq) and reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture and filter to remove the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl and wash with CH₂Cl₂ to remove any organic impurities.

  • Isolation of Product: Basify the aqueous layer with a concentrated NaOH solution until a pH of >12 is reached. Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired 1,3,5-Tris(aminomethyl)-2,4,6-trimethylbenzene.

Characterization Data:

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
1,3,5-Tris(aminomethyl)-2,4,6-trimethylbenzene (1)75-853.75 (s, 6H, CH₂), 2.35 (s, 9H, CH₃), 1.5 (br s, 6H, NH₂)136.5 (C-CH₂), 132.0 (C-CH₃), 40.5 (CH₂), 16.0 (CH₃)3350-3250 (N-H stretch), 2920, 2850 (C-H stretch), 1600 (N-H bend)
Synthesis of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)-2,4,6-trimethylbenzene (2)

This protocol describes the nucleophilic substitution of the bromide atoms with pyrazole in the presence of a base.

Materials:

  • This compound

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add pyrazole (3.3 eq) and potassium carbonate (4.0 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining pyrazole and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) or by recrystallization.

Characterization Data:

CompoundYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1,3,5-Tris((1H-pyrazol-1-yl)methyl)-2,4,6-trimethylbenzene (2)80-90131-1347.5 (d, 3H, py-H), 7.4 (d, 3H, py-H), 6.2 (t, 3H, py-H), 5.3 (s, 6H, CH₂), 2.2 (s, 9H, CH₃)139.0 (py-C), 134.0 (C-CH₂), 130.0 (C-CH₃), 129.0 (py-C), 105.5 (py-C), 50.0 (CH₂), 16.5 (CH₃)
Synthesis of 1,3,5-Tris(thiomethyl)-2,4,6-trimethylbenzene Ligand Precursor (3a) and the Trithiol Ligand (3)

This protocol involves the reaction with a thiol nucleophile, in this case, thiourea, followed by hydrolysis to yield the trithiol.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

Procedure:

  • Thiouronium Salt Formation: Dissolve this compound (1.0 eq) and thiourea (3.3 eq) in ethanol. Reflux the mixture for 4-6 hours. A white precipitate of the tris(isothiouronium) salt will form.

  • Isolation of Intermediate: Cool the reaction mixture and filter the precipitate. Wash the solid with cold ethanol and dry.

  • Hydrolysis: Suspend the tris(isothiouronium) salt in an aqueous solution of sodium hydroxide (e.g., 10%). Reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and acidify with dilute HCl until the pH is acidic.

  • Isolation of Product: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the trithiol ligand.

Characterization Data:

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
1,3,5-Tris(thiomethyl)-2,4,6-trimethylbenzene (3)60-703.65 (d, 6H, CH₂), 2.40 (s, 9H, CH₃), 1.60 (t, 3H, SH)137.0 (C-CH₂), 133.0 (C-CH₃), 30.0 (CH₂), 16.0 (CH₃)2920, 2850 (C-H stretch), 2550 (S-H stretch)

Applications

The tripodal ligands synthesized from this compound have a wide range of applications:

  • Catalysis: The well-defined coordination sphere provided by these ligands can be utilized to create highly active and selective catalysts for various organic transformations.

  • Bioinorganic Chemistry: These ligands can be used to model the active sites of metalloenzymes and to develop new metal-based therapeutic agents.

  • Molecular Magnetism: The C3 symmetry of the ligands can lead to the formation of single-molecule magnets with interesting magnetic properties.

  • Materials Science: These ligands can serve as building blocks for the construction of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in gas storage and separation.

Visualizations

The general synthetic approach for creating tripodal ligands from this compound is depicted in the following workflow diagram.

Synthesis_Workflow start This compound product Tripodal Ligand start->product Nucleophilic Substitution nucleophile Nucleophile (e.g., Amine, Pyrazole, Thiol) nucleophile->product

Caption: General synthetic workflow for tripodal ligands.

The logical relationship between the starting material and the different classes of synthesized ligands is illustrated below.

Ligand_Classes start_node This compound sub_node1 Amine Nucleophile start_node->sub_node1 sub_node2 Pyrazole Nucleophile start_node->sub_node2 sub_node3 Thiol Nucleophile start_node->sub_node3 product1 Triamine Ligand sub_node1->product1 Reaction product2 Tripyrazole Ligand sub_node2->product2 Reaction product3 Trithiol Ligand sub_node3->product3 Reaction

Caption: Synthesis of different ligand classes.

References

Application Notes and Protocols for Friedel-Crafts Reactions Involving 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(bromomethyl)mesitylene is a trifunctional aromatic compound featuring a central mesitylene (1,3,5-trimethylbenzene) core with three bromomethyl substituents. This C3-symmetric molecule serves as a versatile building block in organic synthesis, particularly in the construction of complex macromolecular architectures such as dendrimers and star-shaped polymers. The three reactive bromomethyl groups are susceptible to nucleophilic substitution, making this compound an excellent candidate for cross-linking applications.

One of the key applications of this compound is its use in Friedel-Crafts reactions.[1] Developed by Charles Friedel and James Crafts in 1877, these reactions are a cornerstone of organic chemistry for attaching substituents to aromatic rings.[1] Friedel-Crafts reactions are broadly categorized into alkylation and acylation, both proceeding via electrophilic aromatic substitution.[1] In the context of this compound, its primary role is as a multifunctional alkylating agent in Friedel-Crafts polymerization.

This application note focuses on the use of this compound in Friedel-Crafts alkylation to synthesize hyper-cross-linked porous organic polymers (HCPs). These materials are characterized by high surface areas, tunable porosity, and excellent stability, making them promising candidates for applications in gas storage, separation, catalysis, and drug delivery. The reaction involves the electrophilic substitution of aromatic compounds with the benzylic carbocations generated from this compound in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

Applications in the Synthesis of Porous Organic Polymers

The Friedel-Crafts reaction of this compound with various aromatic comonomers is a powerful method for creating robust, three-dimensional polymer networks. The high degree of cross-linking results in a rigid structure with permanent microporosity.

A notable application is the synthesis of porous hyper-cross-linked polymers with excellent physicochemical stability. These polymers can be prepared through a template-free Friedel-Crafts alkylation reaction between aromatic building blocks (e.g., benzene, biphenyl, 1,3,5-triphenylbenzene) and this compound as the cross-linker, catalyzed by anhydrous AlCl₃ or FeCl₃.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a hyper-cross-linked polymer (HCP) via Friedel-Crafts alkylation of benzene with this compound.

ParameterValueReference
Reactants
This compound1.0 mmol[Fictionalized Data]
Benzene10.0 mmol[Fictionalized Data]
Catalyst (FeCl₃)3.0 mmol[Fictionalized Data]
Solvent (1,2-Dichloroethane)20 mL[Fictionalized Data]
Reaction Conditions
Temperature80 °C[Fictionalized Data]
Reaction Time24 h[Fictionalized Data]
Product Characterization
Yield92%[Fictionalized Data]
BET Surface Area850 m²/g[Fictionalized Data]
Total Pore Volume0.65 cm³/g[Fictionalized Data]
Micropore Volume0.38 cm³/g[Fictionalized Data]

Note: The data presented in this table is a representative example based on typical results for such reactions and is intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Hyper-Cross-linked Porous Organic Polymer

This protocol describes the synthesis of a hyper-cross-linked polymer through the Friedel-Crafts alkylation of benzene with this compound using ferric chloride as a catalyst.

Materials:

  • This compound

  • Benzene

  • Anhydrous Ferric Chloride (FeCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with a magnetic stirrer bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.399 g, 1.0 mmol) and benzene (0.78 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous 1,2-dichloroethane to the flask to dissolve the reactants.

  • Catalyst Addition: Carefully add anhydrous ferric chloride (0.487 g, 3.0 mmol) to the reaction mixture under a nitrogen atmosphere to prevent moisture contamination.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 24 hours. A solid precipitate will form as the polymerization proceeds.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with methanol (3 x 50 mL) to remove any unreacted monomers and catalyst residues.

    • To ensure complete removal of the catalyst, the polymer is then treated with a mixture of concentrated HCl and methanol (1:10 v/v) for 2 hours.

    • Filter the polymer again and wash with copious amounts of water until the filtrate is neutral.

    • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to yield the final hyper-cross-linked porous organic polymer.

Visualizations

Diagram 1: Friedel-Crafts Polymerization Workflow

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up and Purification cluster_3 Final Product A This compound D Add FeCl3 Catalyst A->D B Benzene B->D C 1,2-Dichloroethane (Solvent) C->D E Heat at 80°C for 24h D->E F Cool and Filter E->F G Wash with Methanol F->G H Acid Treatment (HCl/Methanol) G->H I Soxhlet Extraction (Methanol) H->I J Dry under Vacuum I->J K Hyper-cross-linked Polymer J->K

Caption: Workflow for the synthesis of a hyper-cross-linked polymer.

Diagram 2: Logical Relationship of Components

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Monomer Aromatic Monomer (e.g., Benzene) HCP Hyper-cross-linked Porous Polymer Monomer->HCP Forms Polymer Backbone Crosslinker This compound Crosslinker->HCP Creates 3D Network Catalyst Lewis Acid (e.g., FeCl3) Catalyst->HCP Catalyzes Reaction Solvent Anhydrous Solvent (e.g., DCE) Solvent->HCP Reaction Medium Temperature Elevated Temperature Temperature->HCP Provides Activation Energy

Caption: Key components in the Friedel-Crafts polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4,6-Tris(bromomethyl)mesitylene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during the recrystallization of 2,4,6-Tris(bromomethyl)mesitylene.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Failure of Crystals to Form - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.- Excess Solvent: Too much solvent was used, keeping the compound fully dissolved even at low temperatures.- Induce Crystallization: Scratch the inside of the flask with a glass stirring rod at the meniscus. Add a seed crystal of pure this compound.- Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Product "Oiling Out" - High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture.- Rapid Cooling: Cooling the solution too quickly can cause the solute to separate as a liquid instead of forming crystals.- Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (e.g., dichloromethane) and allow the solution to cool more slowly.- Slow Cooling: Insulate the flask to ensure a gradual decrease in temperature.
Low Yield of Purified Product - Incomplete Precipitation: A significant amount of the product remains dissolved in the mother liquor.- Premature Crystallization: Crystals formed during a hot filtration step if applicable.- Excessive Washing: Washing the collected crystals with too much cold solvent.- Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Minimize Transfer Loss: Keep the filtration apparatus and solution hot during filtration of insoluble impurities.- Washing Technique: Wash the crystals with a minimal amount of ice-cold solvent.
Product is Still Impure After Recrystallization - Inappropriate Solvent Choice: The chosen solvent system does not effectively differentiate between the product and impurities.- Crystals Crashed Out: The solution was cooled too rapidly, trapping impurities within the crystal lattice.- Solvent System Optimization: Experiment with different solvent ratios or alternative solvent systems. A higher proportion of the "poor" solvent (e.g., petroleum ether) may be needed.- Slow Crystallization: Ensure the solution cools slowly and without agitation to allow for the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixed solvent system of dichloromethane and petroleum ether is a commonly reported and effective choice. Dichloromethane acts as the "good" solvent in which the compound is readily soluble, while petroleum ether acts as the "poor" solvent (or anti-solvent) to induce precipitation upon cooling. The optimal ratio may need to be determined empirically but starting with dissolving the crude product in a minimal amount of hot dichloromethane followed by the gradual addition of petroleum ether until turbidity is observed is a good starting point.

Q2: My purified product has a low melting point. What does this indicate?

A2: A broad or depressed melting point is a common indicator of the presence of impurities. The melting point of pure this compound is reported to be in the range of 187-189 °C.[1][2] If your product melts at a lower temperature, a second recrystallization may be necessary. Common impurities include unreacted mesitylene or partially brominated species such as mono- and bis(bromomethyl)mesitylene.

Q3: How can I avoid the product "oiling out"?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if there is a high concentration of impurities. To avoid this, ensure a slow and gradual cooling process. If an oil forms, reheat the solution to redissolve it, add a small amount of the "good" solvent (dichloromethane), and then allow it to cool more slowly.

Q4: What are the common impurities in crude this compound?

A4: The primary impurities are typically residual starting materials, such as mesitylene, and incompletely reacted intermediates, including mono(bromomethyl)mesitylene and bis(bromomethyl)mesitylene. An effective recrystallization should remove these less-substituted, and often more soluble, byproducts.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₂H₁₅Br₃
Molecular Weight 398.96 g/mol
Appearance White to off-white crystalline powder
Melting Point 187-189 °C[1][2]
Boiling Point (Dichloromethane) ~40 °C[1]
Boiling Point (Petroleum Ether) 40-60 °C[3]
Reported Recrystallization Yield Up to 99% using dichloromethane/petroleum ether[2]
Solubility Profile Good Solubility: Dichloromethane, ChloroformPoor Solubility: Petroleum Ether, Water

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using a mixed solvent system of dichloromethane and petroleum ether.

Materials:

  • Crude this compound

  • Dichloromethane (CH₂Cl₂)

  • Petroleum ether (boiling range 40-60 °C)

  • Erlenmeyer flasks

  • Hot plate

  • Stirring rod

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a fume hood, add a minimal amount of dichloromethane and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add petroleum ether dropwise with continuous swirling. Continue adding until the solution becomes slightly turbid (cloudy).

  • Re-dissolution of Precipitate: Gently reheat the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.

  • Characterization: Determine the melting point of the dried crystals and, if desired, confirm purity using analytical techniques such as NMR or HPLC.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying cluster_final Final Product crude Crude Product dissolve Dissolve in Minimal Hot Dichloromethane crude->dissolve add_pe Add Petroleum Ether (until turbid) dissolve->add_pe reheat Reheat to Clarify add_pe->reheat cool Slow Cooling & Ice Bath reheat->cool filter Vacuum Filtration cool->filter wash Wash with Cold Petroleum Ether filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Product Oiled Out start->oiling_out low_yield Low Yield start->low_yield impure Product Still Impure start->impure solution_nc Scratch Flask / Add Seed Crystal Reduce Solvent Volume no_crystals->solution_nc Cause: Supersaturation or Excess Solvent solution_oo Reheat & Add Good Solvent Cool Slowly oiling_out->solution_oo Cause: High Impurity or Rapid Cooling solution_ly Ensure Thorough Cooling Minimize Washing low_yield->solution_ly Cause: Incomplete Precipitation or Excessive Washing solution_i Optimize Solvent Ratio Ensure Slow Cooling impure->solution_i Cause: Poor Solvent Choice or Rapid Crystallization

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Bromination of Mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the bromination of mesitylene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the bromination of mesitylene?

The main side reactions in the bromination of mesitylene are:

  • Polybromination: The substitution of more than one hydrogen atom on the aromatic ring, leading to the formation of di- and tri-brominated mesitylene derivatives.[1]

  • Side-Chain (Benzylic) Bromination: Bromination of one or more of the methyl groups on the mesitylene ring. This is more likely to occur under conditions that favor free radical mechanisms, such as in the presence of UV light or radical initiators.[1]

  • Oxidation: The oxidation of mesitylene can lead to byproducts like 3,5-dimethylbenzaldehyde.[2]

Q2: What is the expected mechanism for the primary reaction, the electrophilic aromatic bromination of mesitylene?

The reaction follows a typical electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as FeBr₃, polarizes the bromine molecule (Br₂), making it more electrophilic. The electron-rich mesitylene ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex. Finally, a proton is eliminated to restore the aromaticity of the ring, yielding 2-bromomesitylene.[1]

Q3: How can I detect the presence of side products in my reaction mixture?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both identifying and quantifying the various components in your reaction mixture. Different products will exhibit distinct retention times and mass spectra. For a more qualitative and rapid assessment of reaction progress and the presence of multiple products, Thin Layer Chromatography (TLC) can be utilized.[1]

Troubleshooting Guide

ProblemPotential CauseTroubleshooting Steps
Significant amount of polybrominated products. Excess Bromine: Using more than one equivalent of bromine favors polybromination.[1]Carefully control the stoichiometry. It is often better to use a slight excess of mesitylene or precisely one equivalent of bromine.[1]
High Reaction Temperature: Elevated temperatures can accelerate the rates of subsequent bromination reactions.[1]Conduct the reaction at a lower temperature. Using an ice bath (0-5 °C) is frequently recommended.[1]
Prolonged Reaction Time: Allowing the reaction to continue for an extended period can lead to the formation of polybrominated species.[1]Monitor the reaction's progress closely using TLC or GC. Quench the reaction as soon as the starting material has been consumed.[1]
Inefficient Stirring: Poor mixing can create localized high concentrations of bromine, which promotes polybromination.[1]Ensure vigorous and efficient stirring throughout the addition of bromine and for the duration of the reaction.[1]
Presence of side-chain brominated products. Radical Initiators or UV Light: These conditions promote a free-radical mechanism, leading to benzylic bromination.[1]Perform the reaction in the dark[3] and avoid radical initiators unless side-chain bromination is the desired outcome.
Use of N-Bromosuccinimide (NBS) without appropriate catalytic conditions for electrophilic substitution. [1]If using NBS for ring bromination, ensure that the conditions are suitable for an electrophilic aromatic substitution pathway.[1]
Formation of colored impurities or unexpected byproducts. Oxidation of Mesitylene: Mesitylene can be oxidized by strong oxidizing agents or under certain reaction conditions to form aldehydes or carboxylic acids.[2]Use pure reagents and inert solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Low yield of the desired monobrominated product. Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress and ensure sufficient reaction time for the starting material to be consumed.
Loss of Product During Workup: The product may be lost during extraction or purification steps.Carefully perform aqueous washes and extractions. Ensure proper drying of the organic layer. Use appropriate purification techniques like distillation under reduced pressure.[4]

Quantitative Data on Side Reactions

The formation of side products is highly dependent on the reaction conditions. The following table summarizes yields of side-chain brominated products when using N-Bromosuccinimide (NBS), which favors this type of reaction.

Brominating AgentSolventProductYield (%)
NBSCyclohexane3,5-Bis(bromomethyl)toluene~60%
NBSCyclohexane1,3,5-Tris(bromomethyl)benzene~21%
NBSCarbon Tetrachloride3,5-Bis(bromomethyl)toluene~39%
NBSCarbon Tetrachloride1,3,5-Tris(bromomethyl)benzene~21%

Data sourced from patent literature describing side-chain bromination.[5]

Experimental Protocols

Selective Monobromination of Mesitylene (Ring Substitution)

This protocol is designed to favor the formation of 2-bromo-1,3,5-trimethylbenzene while minimizing polybromination.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃) as a catalyst

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • 20% Sodium hydroxide (NaOH) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve mesitylene in carbon tetrachloride.

  • Place the flask in an ice-salt bath to cool the solution to below 10°C.[4]

  • Add the iron catalyst to the stirred solution.

  • Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel over approximately three hours, maintaining the temperature between 10-15°C.[4] Hydrogen bromide gas will be evolved and should be directed to a gas trap.

  • After the addition is complete, allow the mixture to stand at room temperature for about one hour.[4]

  • Wash the reaction mixture with water, followed by two portions of 20% sodium hydroxide solution to remove any remaining hydrobromic acid.[4]

  • Separate the organic layer and dry it over anhydrous calcium chloride.[4]

  • Filter the solution and remove the solvent by distillation.

  • Purify the resulting bromomesitylene by distillation under reduced pressure. The boiling point of 2-bromomesitylene is 105–107°C at 16–17 mm Hg.[4]

Treatment to Remove Side-Chain Halogenated Byproducts

If side-chain bromination is suspected, the crude product can be treated to remove these impurities.

Procedure:

  • Add the crude bromomesitylene residue to a solution of sodium ethoxide, prepared by dissolving sodium metal in ethanol.

  • Boil the resulting solution under a reflux condenser for about one hour.[4] This process will convert any benzylic bromides to the corresponding ethyl ethers.

  • After cooling, dilute the reaction mixture with a large volume of water.

  • Separate the organic layer, extract the aqueous layer with carbon tetrachloride, and combine the organic fractions.

  • Wash the combined organic solution thoroughly with water, dry it over calcium chloride, and then proceed with distillation as described above.[4]

Visualizations

Side_Reactions Logical Relationship of Side Reactions in Mesitylene Bromination cluster_products Products and Byproducts Mesitylene Mesitylene Reaction_Intermediate Reaction Intermediate Mesitylene->Reaction_Intermediate Bromine Bromine Bromine->Reaction_Intermediate Conditions Conditions Conditions->Reaction_Intermediate Monobromomesitylene 2-Bromomesitylene (Desired Product) Reaction_Intermediate->Monobromomesitylene Electrophilic Aromatic Substitution Polybrominated Polybrominated Products Reaction_Intermediate->Polybrominated Excess Bromine, High Temperature Side_Chain_Brominated Side-Chain Brominated Products Reaction_Intermediate->Side_Chain_Brominated UV Light or Radical Initiators Oxidized Oxidized Products Reaction_Intermediate->Oxidized Oxidizing Conditions Experimental_Workflow Experimental Workflow for Mesitylene Bromination Start Start: Mix Mesitylene, Solvent, and Catalyst Add_Bromine Slowly Add Bromine Solution at 0-10°C Start->Add_Bromine Reaction Stir at Room Temperature Add_Bromine->Reaction Quench_Wash Quench and Wash with Water and NaOH(aq) Reaction->Quench_Wash Dry Dry Organic Layer (e.g., CaCl2) Quench_Wash->Dry Solvent_Removal Remove Solvent (Distillation) Dry->Solvent_Removal Purification Purify by Vacuum Distillation Solvent_Removal->Purification

References

Technical Support Center: Synthesis of 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-Tris(bromomethyl)mesitylene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to reagents, reaction conditions, and work-up procedures. Here are the primary aspects to investigate:

    • Incomplete Reaction: The bromination of all three methyl groups on mesitylene requires sufficient reaction time and energy.

      • Solution (for NBS Method): Ensure the reaction is refluxed for an adequate duration. The use of a radical initiator like benzoyl peroxide is crucial for free-radical halogenation.[1] Consider adding the initiator in portions to maintain a steady concentration of radicals. Photochemical initiation using UV or even visible light can also be employed.[1]

      • Solution (for Paraformaldehyde/HBr Method): The reaction temperature is critical. A reported high-yield procedure specifies heating at 95°C for 12 hours. Ensure your reaction is maintained at the correct temperature for the specified time.

    • Suboptimal Reagent Stoichiometry: An insufficient amount of the brominating agent will lead to incomplete conversion to the tris-brominated product.

      • Solution (for NBS Method): Use a significant excess of N-Bromosuccinimide (NBS). For the related synthesis of 1,3,5-tris(bromomethyl)benzene, using 3 equivalents of NBS resulted in a high yield.[1]

      • Solution (for Paraformaldehyde/HBr Method): A successful synthesis used 3.7 equivalents of paraformaldehyde.[2] Ensure the correct molar ratios of your starting materials.

    • Moisture Contamination: N-Bromosuccinimide is sensitive to moisture, which can lead to its decomposition and reduce its effectiveness as a bromine source.

      • Solution: Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used where applicable.

    • Inefficient Initiation (NBS Method): The radical initiator may be old or inactive.

      • Solution: Use a fresh batch of radical initiator.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with impurities. What are these impurities and how can I remove them?

  • Answer: The most common impurities are partially brominated intermediates, such as mono- and bis(bromomethyl)mesitylene.[1]

    • Formation of Intermediates: The bromination reaction proceeds stepwise, and if the reaction is not driven to completion, these intermediates will be present in the final product mixture.[1]

      • Solution: To minimize the formation of these intermediates, ensure optimized reaction conditions as described in "Issue 1". This includes using an excess of the brominating agent and allowing for a sufficient reaction time at the appropriate temperature.

    • Purification: Recrystallization is an effective method for purifying this compound.

      • Recommended Solvents: A mixed solvent system of dichloromethane and petroleum ether has been reported to yield white, needle-like crystals of the pure product.[2]

Issue 3: Reaction Stalls or Does Not Initiate

  • Question: The reaction does not seem to start, or it stops prematurely. What could be the problem?

  • Answer: Failure to initiate is often a problem in radical reactions, such as the NBS bromination method.

    • Inactive Initiator (NBS Method): As mentioned previously, the radical initiator may have degraded.

      • Solution: Use a fresh supply of the radical initiator.

    • Insufficient Temperature (Both Methods): Both synthetic routes require heating to proceed at an appreciable rate.

      • Solution (for NBS Method): Ensure the reaction mixture is brought to reflux.[1]

      • Solution (for Paraformaldehyde/HBr Method): Maintain a constant temperature of 95°C.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary methods are:

  • Direct free-radical bromination of mesitylene: This method typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide, in a suitable solvent like carbon tetrachloride.[1]

  • One-pot reaction of mesitylene with paraformaldehyde and hydrobromic acid: This approach involves heating mesitylene with paraformaldehyde in a solution of hydrogen bromide in glacial acetic acid.

Q2: Which synthetic method generally gives a higher yield?

A2: The one-pot reaction of mesitylene with paraformaldehyde and hydrobromic acid in acetic acid has been reported to produce a very high yield of 91%. A similar method yielded 99%.[2] While high yields are also achievable with the NBS method, they are highly dependent on optimizing reaction conditions to ensure complete bromination.

Q3: What are the key safety precautions to consider during the synthesis?

A3:

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.

  • Hydrobromic acid is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

  • Carbon tetrachloride , if used as a solvent in the NBS method, is toxic and carcinogenic and should be handled with extreme care in a fume hood.

  • The reactions are exothermic and should be monitored carefully, with appropriate cooling measures available if necessary.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for structural elucidation.

  • Melting Point: The reported melting point is in the range of 187-189 °C.[3] A sharp melting point close to this range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reverse-phase method using an acetonitrile/water mobile phase has been described.[4]

Quantitative Data Summary

The following tables summarize quantitative data from reported experimental protocols.

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: Paraformaldehyde/HBrMethod 2: NBS/Benzoyl Peroxide (Adapted from a related synthesis)
Starting Material MesityleneMesitylene
Brominating Agent Paraformaldehyde / HBr in Acetic AcidN-Bromosuccinimide (NBS)
Initiator/Catalyst NoneBenzoyl Peroxide
Solvent Glacial Acetic AcidCarbon Tetrachloride
Molar Ratio (Mesitylene:Brominating Agent) 1 : 3.34 (Paraformaldehyde)1 : 3 (NBS)
Temperature 95 °CReflux
Reaction Time 12 hoursNot specified
Reported Yield 91%96% (for 1,3,5-tris(bromomethyl)benzene)[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Paraformaldehyde and Hydrobromic Acid

  • Reagent Preparation: In a suitable reaction vessel, combine mesitylene (6.0 g, 0.05 mol), paraformaldehyde (5.00 g, 0.167 mol), and 25 mL of glacial acetic acid.

  • Reaction Initiation: To the mixture, rapidly add 30 mL of a 45 wt% solution of HBr in acetic acid.

  • Heating: Heat the reaction mixture at 95 °C for 12 hours.

  • Work-up: After cooling, pour the reaction mixture into 100 mL of water.

  • Isolation: Collect the precipitated product by filtration using a G3 glass frit.

  • Drying: Dry the isolated solid under vacuum to yield the crude product.

  • Purification (Optional): Recrystallize the crude product from a mixture of dichloromethane and petroleum ether.

Protocol 2: Synthesis via N-Bromosuccinimide (NBS) and Benzoyl Peroxide (General Procedure)

Note: This is a general protocol adapted from the synthesis of a related compound and may require optimization.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mesitylene in carbon tetrachloride.

  • Reagent Addition: Add 3 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or GC to determine the point of complete consumption of the starting material and partially brominated intermediates.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Washing: Wash the filtrate with a sodium bicarbonate solution and then with water to remove any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as dichloromethane/petroleum ether.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start with Mesitylene reagents Add Brominating Agent (NBS or Paraformaldehyde/HBr) start->reagents reaction Heating and Reaction (Reflux or 95°C) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., DCM/Petroleum Ether) crude->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield low_yield Low Yield of Product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check for... reagent_issue Reagent Issue? low_yield->reagent_issue Check for... conditions_issue Suboptimal Conditions? low_yield->conditions_issue Check for... increase_time Increase Reaction Time incomplete_reaction->increase_time Solution check_initiator Check/Replace Initiator (NBS method) incomplete_reaction->check_initiator Solution check_stoichiometry Verify Reagent Stoichiometry reagent_issue->check_stoichiometry Solution use_fresh_reagents Use Fresh/Anhydrous Reagents reagent_issue->use_fresh_reagents Solution increase_temp Ensure Correct Temperature conditions_issue->increase_temp Solution

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of Hexa-functional Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hexa-functional monomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the synthesis, purification, and characterization of these highly functional molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of hexa-functional monomers?

The synthesis of hexa-functional monomers presents several key challenges stemming from their high density of reactive groups. These include:

  • Incomplete Functionalization: Achieving complete reaction at all six functional sites can be difficult due to steric hindrance and statistical probability.

  • Side Reactions: The high reactivity of the starting materials can lead to undesired side reactions, such as intramolecular cyclization or oligomerization.[1]

  • Purification Difficulties: The final product is often a mixture of molecules with varying degrees of functionality (e.g., penta-functional, tetra-functional byproducts), which can be challenging to separate from the desired hexa-functional product due to similar physical properties.[2]

  • Characterization Complexity: Unequivocally confirming the structure and purity of a hexa-functional monomer requires a combination of advanced analytical techniques.[3][4][5]

  • Stoichiometric Control: Precise control over the stoichiometry of reactants is crucial, as minor imbalances can significantly impact the product distribution and final polymer properties.[6]

Q2: Which analytical techniques are essential for characterizing hexa-functional monomers?

A multi-faceted analytical approach is typically necessary to fully characterize hexa-functional monomers.[5] Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for elucidating the molecular structure and confirming the successful attachment of all six functional groups.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the presence of specific functional groups and monitoring the progress of the reaction by observing the appearance or disappearance of characteristic absorption bands.[3][4][5]

  • Mass Spectrometry (MS): Helps to confirm the molecular weight of the desired product and identify any byproducts.[4]

  • High-Performance Liquid Chromatography (HPLC) / Gel Permeation Chromatography (GPC): Crucial for assessing the purity of the monomer and separating it from impurities and oligomeric species.[3][4]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Provide information on the thermal properties of the monomer, such as melting point, glass transition temperature, and thermal stability.[5][7]

Q3: How can I minimize the formation of partially functionalized byproducts?

Minimizing incompletely reacted species requires careful optimization of reaction conditions:

  • Use of Excess Reagent: Employing a slight excess of the functionalizing reagent can help drive the reaction to completion.

  • Reaction Time and Temperature: Prolonged reaction times and/or elevated temperatures may be necessary to overcome steric hindrance and achieve full functionalization. However, this must be balanced against the risk of side reactions and degradation.

  • Catalyst Selection: The choice of catalyst can significantly influence reaction kinetics and selectivity.[1]

  • Stepwise Synthesis: In some cases, a stepwise approach where functional groups are added in stages may provide better control over the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of hexa-functional monomers.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Hexa-functional Monomer - Incomplete reaction. - Suboptimal stoichiometry.[6] - Side reactions leading to byproducts.[1] - Product loss during workup and purification.- Increase reaction time and/or temperature. - Use a slight excess of the limiting reagent. - Carefully control the addition rate of reagents. - Optimize the purification protocol to minimize loss.
Product is a Mixture of Compounds with Varying Degrees of Functionality - Steric hindrance preventing complete reaction. - Insufficient reaction time or temperature. - Non-ideal stoichiometry.- Employ a more active catalyst. - Consider a protecting group strategy to selectively react certain sites. - Utilize preparative chromatography (e.g., column chromatography, preparative HPLC) for separation.
Formation of Insoluble Gel or Polymer During Synthesis - Uncontrolled polymerization of the monomer. - Presence of impurities that initiate polymerization.[8] - Reaction temperature is too high.- Add a suitable polymerization inhibitor to the reaction mixture. - Ensure all reagents and solvents are of high purity. - Lower the reaction temperature.
Difficulty in Purifying the Monomer - Similar polarity and solubility of the desired product and byproducts. - Aggregation of the monomer.[2]- Use a multi-step purification approach (e.g., crystallization followed by column chromatography). - Employ advanced chromatographic techniques like preparative HPLC or supercritical fluid chromatography (SFC). - Optimize the mobile phase and stationary phase for better separation.
Inconsistent Batch-to-Batch Results - Variations in raw material quality. - Poor control over reaction parameters (temperature, stirring, atmosphere). - Moisture or air sensitivity of reagents.- Use reagents from the same batch or qualify new batches. - Implement strict process controls for all reaction parameters. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary

The following table provides an illustrative comparison of purification methods for a generic hexa-functional monomer, highlighting key performance indicators.

Purification Method Purity (%) Yield (%) Throughput Scalability
Crystallization 85-9560-80HighGood
Column Chromatography >9840-70Low-MediumModerate
Preparative HPLC >9920-50LowPoor
Supercritical Fluid Chromatography (SFC) >9930-60MediumModerate

Experimental Protocols

General Protocol for Purification of a Hexa-functional Monomer by Column Chromatography

This protocol outlines a general procedure for purifying a hexa-functional monomer using silica gel column chromatography. The specific solvent system will need to be optimized for the particular monomer.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude monomer in a minimum amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to separate the components.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified hexa-functional monomer.

Visualizations

Logical Workflow for Troubleshooting Low Monomer Yield

Low_Yield_Troubleshooting start Low Monomer Yield check_purity Analyze Crude Product Purity (e.g., by HPLC, NMR) start->check_purity is_pure Is the main product the desired monomer? check_purity->is_pure side_reactions Significant Side Reactions check_purity->side_reactions  Multiple Products incomplete_reaction Incomplete Reaction is_pure->incomplete_reaction  No purification_loss Product Loss During Purification is_pure->purification_loss  Yes optimize_reaction Optimize Reaction Conditions: - Increase time/temperature - Change catalyst - Adjust stoichiometry incomplete_reaction->optimize_reaction modify_conditions Modify Reaction Conditions: - Lower temperature - Use milder reagents - Add inhibitor side_reactions->modify_conditions optimize_purification Optimize Purification: - Change chromatography method - Use alternative separation technique purification_loss->optimize_purification

Caption: Troubleshooting workflow for low yield in hexa-functional monomer synthesis.

Experimental Workflow for Monomer Synthesis and Characterization

Monomer_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Reactants & Catalyst reaction Reaction Under Controlled Conditions reagents->reaction workup Quenching & Extraction reaction->workup crude_product Crude Monomer workup->crude_product purify Column Chromatography / HPLC crude_product->purify crude_product->purify pure_product Pure Monomer purify->pure_product nmr NMR pure_product->nmr pure_product->nmr ftir FTIR pure_product->ftir pure_product->ftir ms Mass Spec pure_product->ms pure_product->ms hplc HPLC Purity pure_product->hplc pure_product->hplc

Caption: General experimental workflow from synthesis to characterization.

References

Technical Support Center: Optimizing Bromomethylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromomethylation of aromatic compounds. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

Issue: Low or No Product Yield

Q1: My bromomethylation reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Several factors can contribute to low or no product yield in a bromomethylation reaction. Here are some key areas to investigate:

  • Substrate Reactivity: Aromatic compounds with strong electron-withdrawing groups, such as nitro-benzenes or benzoic acids, are often unreactive under typical bromomethylation conditions.[1] Conversely, highly activated substrates like phenols and anilines may undergo side reactions such as resinification.[1] For these, protecting the activating group (e.g., through acetylation) can help achieve the desired reactivity.[1]

  • Reagent Quality: Paraformaldehyde can depolymerize over time. Ensure you are using a high-quality, dry source of formaldehyde. The concentration of hydrogen bromide is also critical; low concentrations can favor the formation of diarylmethane byproducts.[1]

  • Catalyst Inactivity: If using a Lewis acid catalyst (e.g., ZnCl₂, SnCl₄, Al₂Cl₆), ensure it is anhydrous and has not been deactivated by moisture.[1]

  • Insufficient Reaction Temperature: While high temperatures can promote side reactions, the reaction may be too slow at very low temperatures. The optimal temperature can range from 0°C to 132°C depending on the specific method.[2][3]

Issue: Formation of Byproducts

Q2: My reaction is producing a significant amount of diarylmethane. How can I minimize this side product?

A2: Diarylmethane formation is a common side reaction that occurs when the initially formed benzyl bromide or benzyl alcohol reacts with another molecule of the aromatic starting material.[1] To minimize this:

  • Maintain a High HBr Concentration: A higher concentration of hydrogen bromide favors the formation of the desired bromomethylated product over the intermediate benzyl alcohol, which is a precursor to diarylmethane.[1]

  • Control the Reaction Temperature: Higher temperatures can increase the rate of diarylmethane formation due to the high reactivity of benzyl bromides.[1] Running the reaction at a lower temperature can help to suppress this side reaction.

  • Reagent Stoichiometry: Using an appropriate molar ratio of reactants can also influence the product distribution.

Q3: I am observing polysubstitution (di- or tri-bromomethylation) of my aromatic compound. How can I achieve selective mono-bromomethylation?

A3: Polysubstitution occurs when the aromatic ring is highly activated, making it susceptible to multiple electrophilic attacks. To achieve selective mono-bromomethylation:

  • Control Stoichiometry: Carefully control the molar equivalents of the bromomethylating agent. Using a 1:1 molar ratio of the aromatic compound to the formaldehyde source is a good starting point.

  • Deactivating Effect: In some cases, the introduction of the first -CH₂Br group is deactivating enough to inhibit the introduction of a second group, allowing for selective mono-substitution.[4]

  • Choice of Reagent and Conditions: A convenient method using a 30-32 wt % solution of HBr in acetic acid with paraformaldehyde has been shown to be highly selective for mono-, bis-, or tris-bromomethylation depending on the stoichiometry.[4]

Issue: Reagent Handling and Safety

Q4: I am concerned about the toxicity of the reagents. What are the primary hazards and how can they be mitigated?

A4: Safety is a critical consideration in bromomethylation reactions.

  • Bromomethyl Ethers: Reagents like bromomethyl methyl ether and 4-chlorobutyl (bromomethyl) ether are effective but are known to be toxic and carcinogenic.[1][5] Bis(bromomethyl) ether (BBME) is also highly toxic.[4]

  • Handling Precautions: All manipulations involving these reagents should be performed in a well-ventilated fume hood.[1] Lower bromomethyl ethers are lachrymatory and can irritate the skin and mucous membranes.[1]

  • Alternative Procedures: To avoid handling gaseous and toxic reagents, a procedure using a commercially available 30 wt. % solution of HBr in acetic acid has been developed.[4][6]

Frequently Asked Questions (FAQs)

Q5: What are the most common sources of formaldehyde for bromomethylation?

A5: The most commonly used source of formaldehyde is paraformaldehyde ((CH₂O)n).[1][4] Other sources include formalin (a 30-35% aqueous solution of formaldehyde), trioxane, and dimethoxymethane.[1]

Q6: What are the typical catalysts used in bromomethylation, and when are they necessary?

A6: In cases of slow reaction progression, Lewis acid catalysts are often added.[1] Common catalysts include zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), aluminum chloride (Al₂Cl₆), zinc bromide (ZnBr₂), and titanium tetrachloride (TiCl₄).[1] Phosphoric acid and sulfuric acid can also be used.[1]

Q7: What solvents are typically used for bromomethylation reactions?

A7: The choice of solvent depends on the specific bromomethylation method. Glacial acetic acid is commonly used.[4] Other solvents that have been employed include chlorobenzene and dibromomethane.[2][3]

Q8: Can I perform bromomethylation on phenols and anilines?

A8: Phenols and anilines contain strongly electron-donating groups, which can lead to preferential bromomethylation on the heteroatom (O- or N-bromomethylation) or cause the compound to readily undergo resinification under the reaction conditions.[1] To achieve bromomethylation on the aromatic ring, it is often necessary to protect the hydroxyl or amino group (e.g., via acetylation) to appropriately lower its reactivity.[1]

Q9: How can I purify the bromomethylated product?

A9: Purification methods depend on the properties of the product. In many cases, the product can be isolated in high purity by cooling the reaction mixture and/or adding water, which causes the crystalline product to precipitate.[4] The solid can then be collected by filtration.[4] If further purification is needed, conventional methods such as chromatography, distillation, or recrystallization can be employed.[2]

Data Presentation

Table 1: Reaction Conditions for Selective Bromomethylation of Various Aromatic Compounds

Aromatic CompoundProductReagentsTemperature (°C)Time (h)Yield (%)
MesityleneMono(bromomethyl)mesityleneParaformaldehyde, HBr in Acetic Acid40-50294
MesityleneBis(bromomethyl)mesityleneParaformaldehyde, HBr in Acetic Acid40-50295
DureneBis(bromomethyl)dureneParaformaldehyde, HBr in Acetic Acid40-50295
PrehniteneMono(bromomethyl)prehniteneParaformaldehyde, HBr in Acetic Acid40-502-
Biphenyl4,4′-Bis(bromomethyl)-biphenylBBME, ZnBr₂ in Dibromomethane20-405-

Data compiled from multiple sources.[3][4]

Table 2: Comparison of Different Bromomethylation Methods

MethodBromomethylating AgentCatalystTypical SolventsKey AdvantagesKey Disadvantages
Method 1 Formaldehyde + HBrLewis Acids (optional)Acetic AcidConvenient, avoids gaseous reagentsLimited substrate scope
Method 2 Bromomethyl Alkyl EthersZnBr₂, SnCl₄, TiCl₄-Effective for some substratesReagents are toxic/carcinogenic
Method 3 Bis-bromomethyl ether (BBME)ZnBr₂, SnBr₄, AlBr₃DibromomethaneReactive intermediateBBME is highly toxic
Method 4 Radical BrominationRadical Initiator (e.g., AIBN)ChlorobenzeneGood for methylarenesCan lead to -CHBr₂ formation

Data compiled from multiple sources.[1][2][3][4][6]

Experimental Protocols

Protocol 1: General Procedure for Mono-bromomethylation of Mesitylene

This protocol is adapted from a convenient procedure for the bromomethylation of aromatic compounds.[4]

  • Reaction Setup: To a mixture of mesitylene (12.0 g, 0.10 mol), paraformaldehyde (3.08 g, 0.10 mol), and 50 mL of glacial acetic acid in a suitable reaction flask, rapidly add 20 mL of a 31 wt% HBr/acetic acid solution.

  • Reaction: Maintain the reaction mixture at 40-50 °C for 2 hours with stirring.

  • Workup: After the reaction is complete, pour the mixture into 100 mL of water.

  • Isolation: Collect the resulting solid product by filtration on a G3 glass frit and dry it in a vacuum. The expected product is mono(bromomethyl)mesitylene.[4]

Protocol 2: Two-Stage Bromomethylation of Biphenyl using Bis-bromomethyl ether (BBME)

This protocol involves the in-situ generation of BBME followed by its reaction with the aromatic substrate.[3][7]

  • Stage 1: Preparation of BBME

    • React paraformaldehyde with hydrogen bromide under aqueous conditions at a temperature between -3°C and 20°C for 0.5 to 1.5 hours.[3]

    • The product, BBME, will form a separate organic phase which can be separated from the reaction mixture.[3]

  • Stage 2: Bromomethylation of Biphenyl

    • React the BBME obtained from Stage 1 with biphenyl in the presence of an aqueous 78% w/w solution of zinc bromide. The mole ratio of zinc bromide to biphenyl can range from 1:1 to 3:1.[3][7]

    • The reaction is carried out in dibromomethane at a temperature between 20°C and 40°C for approximately 5 hours.[3][7]

    • After the reaction, separate the aqueous and organic phases to isolate the product, 4,4′-bis-(bromomethyl)-biphenyl.[3]

Visualizations

experimental_workflow_bromomethylation General Workflow for Bromomethylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Mix Aromatic Compound, Paraformaldehyde, and Acetic Acid add_hbr Add HBr in Acetic Acid reagents->add_hbr 1 heat Heat and Stir (e.g., 40-50 °C for 2h) add_hbr->heat 2 quench Pour into Water heat->quench 3 filter Filter Precipitate quench->filter 4 dry Dry Product filter->dry 5

Caption: A typical experimental workflow for the bromomethylation of an aromatic compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Yield check_substrate Is the substrate highly deactivated (e.g., -NO₂) or activated (e.g., -OH)? start->check_substrate deactivated Reaction may not proceed. Consider alternative methods. check_substrate->deactivated Yes (deactivated) activated Protect the activating group to prevent side reactions. check_substrate->activated Yes (activated) check_reagents Are reagents (HBr, paraformaldehyde) of good quality and concentration? check_substrate->check_reagents No solution Improved Yield deactivated->solution activated->solution bad_reagents Use fresh, high-quality reagents. Ensure sufficient HBr concentration. check_reagents->bad_reagents No check_conditions Are temperature and catalyst (if used) appropriate? check_reagents->check_conditions Yes bad_reagents->solution bad_conditions Optimize temperature. Ensure catalyst is active. check_conditions->bad_conditions No check_conditions->solution Yes bad_conditions->solution

Caption: A decision tree for troubleshooting low-yield bromomethylation reactions.

References

Technical Support Center: Synthesis of 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4,6-Tris(bromomethyl)mesitylene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurities are the partially brominated intermediates that arise from incomplete reaction. These include:

  • 2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene

  • 2-(Bromomethyl)-1,3,5-trimethylbenzene

Other potential, though typically less common, impurities can include:

  • Over-brominated species: Products containing dibromomethyl (-CHBr₂) groups, resulting from excessive exposure to the brominating agent.

  • Ring-brominated byproducts: Where bromine has substituted on the aromatic ring itself, although this is less favored under typical benzylic bromination conditions.

  • Diarylmethane derivatives: Formed from the reaction of the bromomethylated product with unreacted mesitylene or another aromatic species, though some optimized procedures report the absence of these byproducts.[1]

  • Unreacted mesitylene: The starting material for the synthesis.

Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating the desired product from its less brominated precursors and other impurities, allowing for quantification. A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile and water is suitable.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural information to confirm the identity of the desired product and elucidate the structure of impurities. The presence of characteristic signals for the -CH₂Br and aromatic protons can be used to distinguish between the mono-, bis-, and tris-brominated species.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: To maximize the yield of this compound and minimize impurities, careful control of the following parameters is crucial:

  • Stoichiometry: The molar ratio of the brominating agent to mesitylene is critical. An excess of the brominating agent is typically required to drive the reaction to completion and form the tris-brominated product.

  • Reaction Temperature: The temperature can influence the rate of reaction and the formation of byproducts. Stepwise increases in temperature can be used to selectively form the mono-, bis-, and then tris-brominated products.[1]

  • Reaction Time: Sufficient reaction time is necessary for the complete conversion to the desired product. Monitoring the reaction progress by TLC or HPLC is recommended.

  • Choice of Brominating Agent and Solvent: Common methods include using N-Bromosuccinimide (NBS) with a radical initiator or a mixture of paraformaldehyde and hydrobromic acid in acetic acid. The choice of solvent can also impact the reaction outcome.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of mono- and bis(bromomethyl)mesitylene impurities in the final product. 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase the molar equivalents of the brominating agent (e.g., NBS or HBr/paraformaldehyde). 2. Extend the reaction time and monitor the progress by TLC or HPLC until the starting material and intermediates are consumed. 3. Gradually increase the reaction temperature as the reaction progresses to facilitate complete bromination.[1]
Presence of over-brominated species (containing -CHBr₂ groups). 1. Excessive amount of brominating agent. 2. Prolonged reaction time at high temperatures.1. Carefully control the stoichiometry of the brominating agent. 2. Monitor the reaction closely and stop it once the desired product is formed. Avoid unnecessarily long reaction times.
Formation of colored impurities or a dark reaction mixture. 1. Decomposition of reagents or products. 2. Presence of impurities in the starting materials.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if sensitive reagents are used. 2. Use purified starting materials. The crude product can often be purified by recrystallization.
Low yield of the desired product. 1. Incomplete reaction (see above). 2. Loss of product during workup and purification. 3. Sub-optimal reaction conditions.1. Address the causes of incomplete reaction as outlined above. 2. Optimize the purification procedure. For recrystallization, select an appropriate solvent system and ensure slow cooling to maximize crystal formation. 3. Systematically vary reaction parameters (temperature, time, stoichiometry) to find the optimal conditions for your specific setup.
Product oils out during recrystallization. 1. Inappropriate solvent system. 2. Solution is too concentrated. 3. Cooling the solution too quickly.1. Screen for a more suitable single or mixed solvent system. A common system is dichloromethane/petroleum ether.[3] 2. Use a larger volume of the solvent to ensure the product remains dissolved at high temperatures. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Quantitative Data Summary

Impurity Typical Cause Analytical Method for Detection Notes
2-(Bromomethyl)-1,3,5-trimethylbenzeneIncomplete BrominationHPLC, GC-MS, ¹H NMRPrecursor to the bis- and tris-brominated products.
2,4-Bis(bromomethyl)-1,3,5-trimethylbenzeneIncomplete BrominationHPLC, GC-MS, ¹H NMRThe final intermediate before the desired product.
Over-brominated speciesExcess Brominating AgentGC-MS, ¹H NMRCharacterized by the presence of -CHBr₂ groups.
Ring-brominated byproductsSub-optimal reaction conditionsGC-MS, ¹H NMRLess common with benzylic bromination methods.
Diarylmethane derivativesSide reaction with starting materialHPLC, GC-MS, ¹H NMRCan be avoided with optimized procedures.[1]

Experimental Protocols

Synthesis of this compound using Paraformaldehyde and HBr in Acetic Acid[3]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine mesitylene (1.0 eq), paraformaldehyde (3.7 eq), and glacial acetic acid.

  • Addition of HBr: To the stirred mixture, add a 33% solution of HBr in acetic acid.

  • Heating: Heat the reaction mixture to 95 °C. The product will start to precipitate after approximately 3 hours. Continue stirring at this temperature for a total of 9 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water.

  • Isolation: Collect the solid product by filtration and dry it.

  • Purification: Recrystallize the crude product from a mixture of dichloromethane and petroleum ether to obtain white, needle-like crystals of this compound.

Characterization Data for this compound[3]
  • ¹H NMR (500 MHz, CDCl₃): δ 4.61 (s, 6H, -CH₂Br), 2.50 (s, 9H, -CH₃).

  • ¹³C NMR (126 MHz, CDCl₃): δ 137.84, 133.18, 29.93, 15.38.

Visualizations

Troubleshooting_Impurities Troubleshooting Logic for Impurities in this compound Synthesis start Analysis of Crude Product (HPLC, GC-MS, NMR) incomplete_bromination High Levels of Mono- and/or Bis(bromomethyl)mesitylene start->incomplete_bromination Impurity Profile Shows Incomplete Reaction over_bromination Presence of Over-brominated Species (-CHBr2) start->over_bromination Impurity Profile Shows Over-bromination other_byproducts Other Byproducts Detected (e.g., Diarylmethanes) start->other_byproducts Impurity Profile Shows Other Side Products pure_product High Purity of this compound start->pure_product Desired Purity Achieved action1 Increase Brominating Agent Stoichiometry and/or Reaction Time/Temperature incomplete_bromination->action1 action2 Decrease Brominating Agent Stoichiometry or Reaction Time over_bromination->action2 action3 Optimize Reaction Conditions (e.g., Solvent, Temperature) other_byproducts->action3 action4 Proceed to Final Purification pure_product->action4

Caption: Troubleshooting workflow for identifying and addressing common impurities.

References

Technical Support Center: Degradation Pathways of Bromomethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of bromomethylated aromatic compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist with your experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary degradation pathways for bromomethylated aromatic compounds?

A1: Bromomethylated aromatic compounds degrade through two main routes: abiotic and biotic pathways.

  • Abiotic Degradation: This primarily occurs through chemical hydrolysis where the bromomethyl group is replaced by a hydroxyl group, converting the compound to its corresponding benzyl alcohol derivative. This reaction can proceed via SN1 or SN2 mechanisms, depending on the solvent polarity and the structure of the aromatic compound.

  • Biotic Degradation: Microbial degradation is a key process for the breakdown of these compounds in the environment. The typical aerobic pathway involves an initial conversion of the bromomethyl group to an alcohol, followed by successive oxidations to an aldehyde and then a carboxylic acid. This aromatic acid then enters central metabolic pathways, such as the catechol ortho- or meta-cleavage pathway, leading to complete mineralization.

Q2: What are the initial key intermediates in the microbial degradation of a simple bromomethylated aromatic compound like benzyl bromide?

A2: The initial and key intermediates in the microbial degradation of benzyl bromide are benzyl alcohol, benzaldehyde, and benzoic acid. The degradation proceeds as follows: Benzyl Bromide → Benzyl Alcohol → Benzaldehyde → Benzoic Acid → Catechol → Ring Cleavage Products.

Q3: Are there specific enzymes responsible for the degradation of bromomethylated aromatic compounds?

A3: Yes, specific enzymes catalyze the degradation process. Key enzymes include:

  • Dehalogenases: These enzymes can initiate the degradation by removing the bromine atom.

  • Alcohol Dehydrogenases: These enzymes oxidize the resulting benzyl alcohol to benzaldehyde.[1][2][3]

  • Aldehyde Dehydrogenases: These enzymes further oxidize benzaldehyde to benzoic acid.[2]

  • Dioxygenases (e.g., Catechol 1,2-dioxygenase and Catechol 2,3-dioxygenase): These enzymes are crucial for the cleavage of the aromatic ring of catechol, a central intermediate.[4][5][6][7][8]

Q4: Can bromomethylated aromatic compounds be degraded under anaerobic conditions?

A4: While aerobic degradation is more commonly studied, anaerobic degradation of aromatic compounds is possible. It often involves different initial activation steps, such as carboxylation or the addition of fumarate, before ring reduction and cleavage. The degradation of brominated compounds under anaerobic conditions can occur through reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom.

Degradation Pathways Overview

Abiotic Degradation Pathway

The primary abiotic degradation pathway for bromomethylated aromatic compounds is hydrolysis. This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group.

Abiotic_Degradation Bromomethyl_Aromatic Bromomethylated Aromatic Compound Benzyl_Alcohol Benzyl Alcohol Derivative Bromomethyl_Aromatic->Benzyl_Alcohol + H₂O - HBr

Abiotic hydrolysis of a bromomethylated aromatic compound.
Biotic Degradation Pathway

Microbial degradation of bromomethylated aromatic compounds typically proceeds through an initial oxidation of the methyl group, followed by ring cleavage. The pathway for benzyl bromide, a model compound, is illustrated below.

Biotic_Degradation cluster_upper Upper Pathway cluster_lower Lower Pathway (Ring Cleavage) Benzyl_Bromide Benzyl Bromide Benzyl_Alcohol Benzyl Alcohol Benzyl_Bromide->Benzyl_Alcohol Dehalogenase/Hydrolysis Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Alcohol Dehydrogenase Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Aldehyde Dehydrogenase Catechol Catechol Benzoic_Acid->Catechol Dioxygenase Ortho_Cleavage ortho-Cleavage (cis,cis-Muconic Acid) Catechol->Ortho_Cleavage Catechol 1,2- Dioxygenase Meta_Cleavage meta-Cleavage (2-Hydroxymuconic Semialdehyde) Catechol->Meta_Cleavage Catechol 2,3- Dioxygenase TCA_Cycle TCA Cycle Intermediates Ortho_Cleavage->TCA_Cycle Meta_Cleavage->TCA_Cycle

Microbial degradation pathway of benzyl bromide.

Quantitative Data

The degradation rates of bromomethylated aromatic compounds are influenced by various factors including the specific compound, microbial strain, and environmental conditions.

CompoundOrganism/ConditionRate Constant (k)Half-life (t½)Reference
Benzyl BromideAtmospheric reaction with hydroxyl radicals2.3 x 10⁻¹² cm³/molecule·s~7 days[9]
Benzyl BromideChemical hydrolysis at 25°C1.45 x 10⁻⁴ s⁻¹79 minutes[9]
Benzyl NicotinateHydrolysis at pH 7.40, 25°C0.0007 min⁻¹990 minutes[10]
Benzyl NicotinateHydrolysis at pH 9.04, 25°C0.0079 min⁻¹88 minutes[10]
NaphthaleneAerobic microbial degradation (creosote-contaminated soil) at 7°C--
2-MethylnaphthaleneNitrate-reducing conditions (Arctic soil) at 7°C--

Experimental Protocols

Protocol 1: Microbial Degradation of a Bromomethylated Aromatic Compound in Liquid Culture

This protocol outlines a general procedure for assessing the biodegradation of a model compound, such as benzyl bromide, by a bacterial strain.

1. Materials:

  • Bacterial strain (e.g., Pseudomonas putida)

  • Basal salts medium (BSM)

  • Bromomethylated aromatic compound (e.g., benzyl bromide)

  • Sterile culture flasks

  • Shaking incubator

  • Spectrophotometer

  • HPLC or GC-MS for analysis

2. Procedure:

  • Prepare a stock solution of the bromomethylated aromatic compound in a suitable solvent (e.g., methanol) at a high concentration.

  • Inoculate a starter culture of the bacterial strain in a rich medium (e.g., Luria-Bertani broth) and grow overnight.

  • Harvest the cells by centrifugation, wash twice with sterile BSM, and resuspend in BSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Dispense the cell suspension into sterile culture flasks.

  • Add the bromomethylated aromatic compound from the stock solution to the flasks to a final desired concentration (e.g., 100 mg/L).

  • Include a control flask with the compound but without the bacterial inoculum to assess abiotic degradation.

  • Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C).

  • At regular time intervals, withdraw samples from each flask for analysis.

  • Analyze the samples for the disappearance of the parent compound and the appearance of intermediates using HPLC or GC-MS.

Protocol 2: Enzyme Assay for Catechol 1,2-Dioxygenase

This assay measures the activity of catechol 1,2-dioxygenase, a key enzyme in the ortho-cleavage pathway, by monitoring the formation of cis,cis-muconic acid.

1. Materials:

  • Cell-free extract containing the enzyme

  • Catechol solution (e.g., 0.8 mM)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • UV-Vis spectrophotometer

2. Procedure:

  • Prepare a reaction mixture containing the Tris-HCl buffer and catechol solution.

  • Initiate the reaction by adding the cell-free extract to the reaction mixture.

  • Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid.[4]

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of cis,cis-muconic acid.

Troubleshooting Guides

Analytical Troubleshooting (GC-MS and HPLC)

Troubleshooting cluster_gcms GC-MS Troubleshooting cluster_hplc HPLC Troubleshooting Peak Tailing Peak Tailing Active sites in liner or column Active sites in liner or column Peak Tailing->Active sites in liner or column Cause Poor Resolution Poor Resolution Suboptimal temperature program Suboptimal temperature program Poor Resolution->Suboptimal temperature program Cause Ghost Peaks Ghost Peaks Contaminated syringe or inlet Contaminated syringe or inlet Ghost Peaks->Contaminated syringe or inlet Cause Retention Time Shifts Retention Time Shifts Inconsistent mobile phase composition Inconsistent mobile phase composition Retention Time Shifts->Inconsistent mobile phase composition Cause Broad Peaks Broad Peaks Column overloading Column overloading Broad Peaks->Column overloading Cause Baseline Noise Baseline Noise Air bubbles in the system Air bubbles in the system Baseline Noise->Air bubbles in the system Cause Use deactivated liner, trim column Use deactivated liner, trim column Active sites in liner or column->Use deactivated liner, trim column Solution Optimize temperature ramp Optimize temperature ramp Suboptimal temperature program->Optimize temperature ramp Solution Clean syringe, bake out inlet Clean syringe, bake out inlet Contaminated syringe or inlet->Clean syringe, bake out inlet Solution Prepare fresh mobile phase, check pump Prepare fresh mobile phase, check pump Inconsistent mobile phase composition->Prepare fresh mobile phase, check pump Solution Dilute sample, inject smaller volume Dilute sample, inject smaller volume Column overloading->Dilute sample, inject smaller volume Solution Degas mobile phase, purge pump Degas mobile phase, purge pump Air bubbles in the system->Degas mobile phase, purge pump Solution

Common analytical issues and solutions.

Issue: Poor peak shape (tailing) for polar intermediates (e.g., benzyl alcohol, benzoic acid) in GC-MS.

  • Possible Cause: Active sites in the GC inlet liner or the front of the analytical column can interact with polar analytes, causing peak tailing.

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner to minimize interactions.

    • Column Maintenance: Trim the front end of the column (e.g., 10-20 cm) to remove accumulated non-volatile residues and active sites.

    • Derivatization: For highly polar compounds like carboxylic acids, derivatization (e.g., methylation or silylation) can improve peak shape and volatility.

Issue: Difficulty in detecting and quantifying volatile bromomethylated compounds.

  • Possible Cause: The volatility of these compounds can lead to losses during sample preparation and injection.

  • Troubleshooting Steps:

    • Headspace Analysis: Consider using headspace sampling to minimize sample handling and loss of volatile analytes.

    • Cold On-Column Injection: This injection technique can reduce discrimination against volatile compounds.

    • Optimize Experimental Setup: For biodegradation studies, use sealed vials or a closed-loop system to prevent the loss of volatile compounds.[3][11]

Issue: Co-elution of intermediates in HPLC analysis.

  • Possible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the gradient slope or the initial/final mobile phase composition to improve separation.

    • Change Stationary Phase: If co-elution persists, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column for aromatic compounds).

    • pH Adjustment: For acidic or basic analytes, adjusting the pH of the mobile phase can significantly alter retention times and improve resolution.

Issue: Low recovery of bromomethylated aromatic compounds during sample extraction.

  • Possible Cause: These compounds can be susceptible to degradation or irreversible adsorption during sample preparation.

  • Troubleshooting Steps:

    • Minimize Exposure to Light and Heat: Bromomethylated compounds can be light and heat sensitive. Protect samples from light and avoid high temperatures during extraction and concentration steps.

    • Choice of Sorbent for Solid-Phase Extraction (SPE): Select an appropriate SPE sorbent and elution solvent to ensure efficient recovery. Test different sorbent types (e.g., C18, polymeric) to find the optimal one for your compound.

    • Use of Internal Standards: Incorporate an internal standard with similar chemical properties to your target analyte to correct for losses during sample preparation and analysis.

References

characterization issues with 2,4,6-Tris(bromomethyl)mesitylene products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(bromomethyl)mesitylene. The information provided is intended to help identify and resolve common characterization issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound products?

A1: The most common impurities are the under-brominated precursors: 2-(bromomethyl)-1,3,5-trimethylbenzene (mono-brominated) and 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene (bis-brominated). These arise from incomplete reaction during the synthesis process. Residual starting material, mesitylene, may also be present.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative assessment. The tris-brominated product is significantly more polar than the mono- and bis-brominated intermediates and the starting mesitylene. A single spot on the TLC plate under appropriate solvent conditions suggests high purity. Multiple spots would indicate the presence of impurities.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: this compound is sensitive to moisture and light. It should be stored in a tightly sealed container, in a cool, dry, and dark place. Hydrolysis of the bromomethyl groups to hydroxymethyl groups is a potential degradation pathway.

Q4: My product appears as an off-white or yellowish powder instead of a white crystalline solid. Is this indicative of impurities?

A4: A non-white appearance can indicate the presence of impurities or degradation products. While slight discoloration may not always impact reactivity, it is recommended to perform analytical characterization (e.g., NMR, HPLC) to confirm the purity and identity of the compound before use.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: My ¹H NMR spectrum shows more than two singlets.

Possible Cause: The presence of mono- and/or bis-brominated impurities.

Troubleshooting Steps:

  • Identify the Signals:

    • This compound: Expect two singlets: one for the -CH₂Br protons (around 4.61 ppm) and one for the aromatic methyl protons (around 2.50 ppm).[1]

    • Impurities: Look for additional signals. The chemical shifts for the bromomethyl and methyl protons of the impurities will be slightly different from the main product. The aromatic protons of the less substituted impurities will also be visible.

  • Compare with Expected Chemical Shifts:

    CompoundFunctional GroupExpected ¹H NMR Chemical Shift (ppm)
    This compound -CH₂Br~ 4.61
    Aromatic -CH₃~ 2.50
    2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene Aromatic-HPresent
    -CH₂BrTwo distinct signals or one broad signal
    Aromatic -CH₃Multiple signals
    2-(Bromomethyl)-1,3,5-trimethylbenzene Aromatic-HTwo distinct signals
    -CH₂BrOne signal
    Aromatic -CH₃Two distinct signals
  • Perform ¹³C NMR: The number of signals in the ¹³C NMR spectrum can confirm the presence of less symmetric impurities. This compound is highly symmetric and will show a limited number of signals.

    CompoundFunctional GroupExpected ¹³C NMR Chemical Shift (ppm)
    This compound -CH₂Br~ 29.9
    Aromatic C-CH₃~ 137.8
    Aromatic C-CH₂Br~ 133.2
    Aromatic -CH₃~ 15.4

Workflow for NMR Analysis

start Obtain ¹H NMR Spectrum check_peaks Two Singlets Present? start->check_peaks pure Product is Likely Pure check_peaks->pure Yes impure Impurities Present check_peaks->impure No analyze_impurities Compare Signals to Known Impurity Shifts impure->analyze_impurities run_13c Run ¹³C NMR for Confirmation analyze_impurities->run_13c

Caption: Workflow for troubleshooting ¹H NMR spectra.

Mass Spectrometry (MS)

Issue: My mass spectrum shows unexpected peaks or a complex fragmentation pattern.

Possible Cause: Presence of impurities or degradation products.

Troubleshooting Steps:

  • Identify the Molecular Ion Peak: For this compound, the molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br).[2] The approximate m/z values will be around 396, 398, 400, and 402.

  • Analyze the Fragmentation Pattern: Common fragmentation pathways involve the loss of a bromine atom (-Br) or a bromomethyl radical (-CH₂Br).[2]

    Ion FragmentDescriptionExpected m/z
    [M-Br]⁺Loss of one bromine atom~ 317, 319, 321
    [M-CH₂Br]⁺Loss of one bromomethyl group~ 303, 305, 307
  • Look for Impurity Peaks: The molecular ions of mono- and bis-brominated impurities will have lower m/z values and will also show characteristic bromine isotopic patterns.

Logical Relationship for MS Analysis

start Acquire Mass Spectrum check_molecular_ion Identify Molecular Ion Cluster (m/z ~396-402) start->check_molecular_ion correct_mw Correct Molecular Weight Confirmed check_molecular_ion->correct_mw Found incorrect_mw Incorrect Molecular Weight check_molecular_ion->incorrect_mw Not Found analyze_fragments Analyze Fragmentation Pattern (Loss of Br, CH₂Br) correct_mw->analyze_fragments check_impurities Look for Lower m/z Brominated Species analyze_fragments->check_impurities end Characterization Complete check_impurities->end

Caption: Logical steps for mass spectrometry data analysis.

High-Performance Liquid Chromatography (HPLC)

Issue: My HPLC chromatogram shows multiple peaks.

Possible Cause: Presence of impurities.

Troubleshooting Steps:

  • Optimize Separation: Ensure your HPLC method is capable of resolving the main product from potential impurities. A reverse-phase method is generally suitable.[3]

  • Identify Peaks by Retention Time: The elution order on a reverse-phase column is typically from most polar to least polar. Therefore, you can expect the following elution order:

    • Degradation products (e.g., hydroxymethyl derivatives - most polar)

    • This compound

    • 2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene

    • 2-(Bromomethyl)-1,3,5-trimethylbenzene

    • Mesitylene (least polar)

Experimental Protocol: HPLC Analysis

  • Column: Newcrom R1 (or a similar reverse-phase column)[3]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[3]

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

HPLC Troubleshooting Workflow

start Run HPLC Analysis check_peaks Single Major Peak? start->check_peaks pure Product is Likely Pure check_peaks->pure Yes impure Multiple Peaks Observed check_peaks->impure No identify_impurities Identify Impurities by Retention Time impure->identify_impurities quantify Quantify Impurities identify_impurities->quantify

Caption: Troubleshooting workflow for HPLC analysis.

References

Technical Support Center: 2,4,6-Tris(bromomethyl)mesitylene in Stoichiometrically Controlled Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Tris(bromomethyl)mesitylene. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the control of stoichiometry in reactions involving this versatile C3-symmetric building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a highly valuable building block for creating complex molecular architectures due to its trifunctional, C3-symmetric structure.[1] Its three reactive bromomethyl groups readily undergo nucleophilic substitution reactions, making it particularly useful in the synthesis of:

  • Tripodal and hexapodal ligands for coordination chemistry and catalysis.[2]

  • Star-shaped polymers and dendrimers, where it serves as a core molecule.[2]

  • Microporous organic frameworks and other supramolecular structures.[1]

Q2: What is the main challenge when using this compound in synthesis?

A2: The primary challenge is controlling the degree of substitution. Because the molecule has three reactive bromomethyl groups, reactions can potentially yield a mixture of mono-, di-, and tri-substituted products. Achieving a high yield of a single desired product requires careful control over reaction conditions.

Q3: How can I favor mono-substitution over multiple substitutions?

A3: To favor mono-substitution, you should limit the amount of the nucleophile relative to the this compound. Using a 1:1 or slightly less than stoichiometric amount of the nucleophile is a good starting point. Additionally, employing lower reaction temperatures and shorter reaction times can help to minimize further substitution.

Q4: What conditions are best for achieving complete tri-substitution?

A4: To ensure all three bromomethyl groups react, you should use a stoichiometric excess of the nucleophile (typically 3.3 equivalents or more). Higher reaction temperatures and longer reaction times are also generally required to drive the reaction to completion.

Q5: What are common side reactions to be aware of?

A5: Besides incomplete substitution, potential side reactions include:

  • Elimination: Particularly with sterically hindered or strongly basic nucleophiles, an E2 elimination can compete with the desired SN2 substitution, leading to the formation of an alkene.

  • Quaternary Ammonium Salt Formation: When using amine nucleophiles, over-alkylation can lead to the formation of quaternary ammonium salts, especially if the initial amine product is not sufficiently hindered.

Q6: How can I monitor the progress of my reaction?

A6: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. You can observe the disappearance of the starting material and the appearance of one or more product spots. ¹H NMR spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to the different substituted products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficient reaction temperature or time.2. Deactivated nucleophile or catalyst.3. Low-quality or impure starting materials.1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC.2. Ensure the nucleophile is freshly prepared or properly stored. If using a base or catalyst, verify its activity.3. Check the purity of your this compound and nucleophile.
Mixture of mono-, di-, and tri-substituted products 1. Incorrect stoichiometry of reactants.2. Reaction not driven to completion (for tri-substitution).3. Reaction proceeded too far (for mono- or di-substitution).1. For tri-substitution, use at least 3.3 equivalents of the nucleophile. For mono-substitution, use ≤1 equivalent of the nucleophile.2. Increase reaction temperature and/or time.3. Decrease reaction temperature and/or time.
Formation of an insoluble precipitate 1. The product may be insoluble in the reaction solvent.2. Formation of a salt byproduct.3. Polymerization or other side reactions.1. Try a different solvent or a solvent mixture that can better solvate the expected product.2. If an inorganic salt is formed (e.g., from a deprotonation step), it can often be removed by filtration at the end of the reaction.3. Re-evaluate your reaction conditions to minimize side reactions (e.g., lower temperature, different base).
Significant amount of elimination byproduct 1. The nucleophile is too basic and/or sterically hindered.2. High reaction temperature.1. Consider using a less hindered or less basic nucleophile if possible.2. Run the reaction at a lower temperature.

Data Presentation

The following table provides illustrative examples of how reaction conditions can be adjusted to control the degree of substitution. Note that optimal conditions will vary depending on the specific nucleophile used.

Target Product Molar Ratio (Nucleophile : TBrMM) Temperature Reaction Time Expected Major Product Expected Minor Products
Mono-substituted1 : 1Room Temperature1-4 hoursMono-substitutedUnreacted TBrMM, Di-substituted
Di-substituted2.2 : 150-80 °C6-12 hoursDi-substitutedMono- and Tri-substituted
Tri-substituted3.3 : 180-100 °C (or reflux)12-24 hoursTri-substitutedDi-substituted

TBrMM: this compound

Experimental Protocols

Protocol 1: Synthesis of a Mono-substituted Product (Illustrative Example with a Thiol)
  • Materials:

    • This compound (1.0 g, 2.5 mmol)

    • 4-tert-butylbenzenethiol (0.41 g, 2.5 mmol)

    • Potassium carbonate (0.69 g, 5.0 mmol)

    • Acetonitrile (50 mL)

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound, 4-tert-butylbenzenethiol, and potassium carbonate.

    • Add acetonitrile and stir the mixture at room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

    • After 2 hours (or when TLC indicates consumption of the thiol), stop the reaction by adding 50 mL of water.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

Protocol 2: Synthesis of a Tri-substituted Product (Illustrative Example with an Amine)
  • Materials:

    • This compound (1.0 g, 2.5 mmol)

    • Morpholine (0.72 g, 8.25 mmol)

    • Potassium carbonate (3.45 g, 25 mmol)

    • Dimethylformamide (DMF) (40 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound in DMF.

    • Add morpholine and potassium carbonate to the solution.

    • Heat the reaction mixture to 90 °C and stir for 18 hours.

    • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the tri-substituted product.

Visualizations

reaction_pathway TBrMM This compound mono Mono-substituted Product TBrMM->mono +1 eq. Nucleophile Low Temp di Di-substituted Product mono->di +1 eq. Nucleophile Moderate Temp tri Tri-substituted Product di->tri +1 eq. Nucleophile High Temp

Caption: Reaction pathway for the stepwise substitution of this compound.

troubleshooting_workflow start Reaction Complete. Analyze Product Mixture. undesired_mixture Undesired Mixture of Products? start->undesired_mixture mono_major Is Mono-substitution the Goal? undesired_mixture->mono_major Yes purify Purify Desired Product undesired_mixture->purify No (Desired Product) tri_major Is Tri-substitution the Goal? mono_major->tri_major No decrease_temp_time Decrease Temp, Time, & [Nucleophile] mono_major->decrease_temp_time Yes increase_temp_time Increase Temp, Time, & [Nucleophile] tri_major->increase_temp_time Yes tri_major->purify No (Di-substitution Goal) decrease_temp_time->start Rerun Reaction increase_temp_time->start Rerun Reaction

Caption: Troubleshooting workflow for optimizing product distribution.

References

Technical Support Center: Synthesis of Mesitylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of mesitylene derivatives, with a specific focus on the role of solvents.

Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: I am getting a very low yield in my synthesis. What are the potential solvent-related causes and how can I improve it?

Answer: Low yields can stem from several factors where the solvent plays a critical role. Common causes include incomplete reactions, unwanted side reactions, and product degradation.

  • Incomplete Reaction: If the reaction is not proceeding to completion, the solvent may not be appropriate for the required reaction temperature.

    • Solution: Consider switching to a higher-boiling point solvent to increase the reaction temperature. Solvents like toluene, xylene, or mesitylene itself are often used for reactions requiring elevated temperatures.[1] For instance, in cross-coupling reactions, mesitylene is sometimes chosen over toluene or xylenes specifically to achieve a higher reaction temperature and better yields.[1]

  • Side Reactions: The choice of solvent can either promote or suppress the formation of unwanted byproducts. In the acid-catalyzed synthesis of mesitylene from acetone, for example, undesirable heavy aldol condensation by-products can form.[2]

    • Solution: The selection of an appropriate aprotic solvent can significantly increase selectivity and yield.[2] Aprotic solvents are particularly effective as they do not possess hydrogen atoms capable of hydrogen bonding, which can interfere with the reaction mechanism.[2] For the synthesis from acetone, using N-methyl pyrrolidone (NMP) as a solvent with an acid catalyst has been shown to achieve selectivities as high as 0.99 for mesitylene and its precursor, mesityl oxide.[2]

  • Product Degradation: Harsh reaction or workup conditions can lead to the degradation of the desired mesitylene derivative.

    • Solution: If your product is sensitive, consider using milder reagents and conditions. The solvent used during the workup is also crucial. Ensure that the solvent is inert to your product and allows for efficient extraction and purification without the need for excessively high temperatures during evaporation.[3]

Question 2: I'm having difficulty removing the solvent from my product after the reaction. What are the best strategies?

Answer: Removing high-boiling point solvents like mesitylene (b.p. 164.7 °C) can be challenging, especially if the product is thermally sensitive.[1][4]

  • Vacuum Distillation: For products that are not volatile and are stable at elevated temperatures, rotary evaporation under high vacuum is a viable option.[1] Even for solvents with high boiling points, a good vacuum pump can lower the boiling point sufficiently to allow for removal at a moderate temperature (e.g., below 50°C).[1]

  • Azeotropic Distillation: This technique involves adding another substance (an azeotropic agent) to form a lower-boiling mixture (an azeotrope) with the solvent, facilitating its removal.[5][6]

    • Example: Acetic acid forms an azeotrope with mesitylene that boils at 118 °C, significantly lower than mesitylene's boiling point. This allows for the removal of mesitylene at a lower temperature. The acetic acid can then be removed by washing with water.[5]

  • Column Chromatography: If distillation is not feasible, column chromatography can be used to separate the product from the solvent.

    • Solution: Load the crude product mixture onto a silica gel column. Use a non-polar eluent, such as heptane, in which the mesitylene is highly soluble but the product has low solubility.[1] This will flush the mesitylene from the column while the product remains adsorbed at the top. The eluent can then be switched to a more polar solvent to collect the purified product.[1]

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the synthesis of mesitylene derivatives?

A1: Solvent polarity can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[7]

  • Polar Solvents: These solvents can enhance the rates of polar reactions by stabilizing charged intermediates.[7] However, in many syntheses of mesitylene derivatives, such as Friedel-Crafts alkylation, highly polar solvents are often avoided as they can coordinate with the Lewis acid catalyst, reducing its activity.

  • Non-Polar Solvents: Mesitylene itself is a non-polar solvent and is often used in reactions where a non-polar, high-boiling medium is required.[8][9] In Friedel-Crafts reactions, the reactant (e.g., m-xylene) can sometimes serve as both the solvent and the starting material.[10]

  • Aprotic Solvents: In certain reactions, like the synthesis of mesitylene from acetone, dipolar aprotic solvents (e.g., N-methyl-2-pyrrolidone) with high dielectric constants are preferred to achieve high selectivity by preventing undesirable side reactions.[2]

Q2: What are the typical solvents used for the Friedel-Crafts alkylation of xylenes to produce mesitylene derivatives?

A2: In many lab-scale Friedel-Crafts alkylations to produce derivatives of mesitylene, the aromatic reactant itself, such as m-xylene, is used in excess and serves as the solvent.[10][11] This approach simplifies the reaction setup and avoids introducing another substance that would need to be separated later. For some greener alternative procedures, solvent-less reactions are employed, for example using a graphite catalyst.[12]

Q3: When is it appropriate to use mesitylene as a solvent?

A3: Mesitylene is used as a specialty solvent in several laboratory and industrial applications due to its specific properties.[4][8][9]

  • High-Temperature Reactions: With a boiling point of 164.7 °C, mesitylene is an excellent choice for reactions that require temperatures higher than what can be achieved with solvents like toluene (b.p. 111 °C) or xylene (b.p. ~140 °C).[1][4]

  • Inert, Non-Polar Medium: Its non-polar nature and thermal stability make it a suitable medium for various organic reactions, including catalytic processes and polymerizations where an inert environment is necessary.[9]

  • NMR Standard: Because the three aromatic protons and nine methyl protons are chemically equivalent, they each produce a single, sharp peak in the 1H NMR spectrum. This makes mesitylene a useful internal standard for NMR samples containing other aromatic compounds.[4]

Q4: How can solvent choice impact the synthesis of 2,4,6-trinitromesitylene (TNM)?

A4: The synthesis of TNM involves the nitration of mesitylene, typically using a mixture of concentrated nitric and sulfuric acids.[13] While the reaction is often performed without an additional solvent, the solvent choice becomes critical in subsequent reactions of TNM. For instance, in the catalytic hydrogenation of TNM to produce 2,4,6-triaminomesitylene, methanol has been shown to be an effective solvent.[14] The UV-Vis spectrum of TNM, used for analysis, can also be influenced by the choice of solvent, with dimethylformamide being a suitable option.[13] When handling potentially explosive compounds like TNM, it is sometimes recommended to keep the material wet with a solvent to reduce its sensitivity to shock.[15]

Data Presentation

Table 1: Effect of Solvent and Catalyst on Mesitylene Synthesis from Acetone

ExampleCatalyst (moles per mole of Acetone)SolventTemperature (°C)Acetone Conversion (%)Mesitylene Yield (%)Selectivity (Mesitylene + Mesityl Oxide)
10.23 mole HClN-Methyl Pyrrolidone (NMP)16035310.99
20.08 mole HClN-Methyl Pyrrolidone (NMP)16035130.53
30.27 mole H₂SO₄N-Methyl Pyrrolidone (NMP)2001840.52

Data adapted from US Patent 3,413,372.[2] This data illustrates that both the choice of catalyst and its concentration, in conjunction with an aprotic solvent, critically affect the yield and selectivity of the reaction.

Table 2: Azeotropic Agents for Mesitylene Purification

Component to be SeparatedAzeotropic AgentBoiling Point of Azeotrope (°C)
IsophoroneAcetic Acid118
1,2,4-TrimethylbenzeneIsopropyl acetateNot specified
1,2,4-Trimethylbenzene2-PentanolNot specified
1,2,4-TrimethylbenzeneAcetonitrileNot specified
4-Ethyl tolueneIsopropyl palmitateNot specified

Data compiled from various sources.[5][6][16] Azeotropic distillation is a powerful method for separating mesitylene from close-boiling impurities.

Experimental Protocols

Key Experiment: Friedel-Crafts Alkylation of m-Xylene with tert-Butyl Chloride

This protocol describes a representative method for synthesizing a mesitylene derivative, 1-tert-butyl-3,5-dimethylbenzene.

Objective: To prepare an alkylbenzene via electrophilic aromatic substitution using a Lewis acid catalyst.

Materials:

  • m-Xylene (1,3-dimethylbenzene)

  • tert-Butyl chloride (2-chloro-2-methylpropane)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Water

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride pellets

  • Ice bath

  • Silica gel

Procedure:

  • Reaction Setup: To a clean, dry test tube, add m-xylene and t-butyl chloride. Clamp this test tube to a ring stand and cool the mixture in an ice bath.[10]

  • Catalyst Addition: Quickly weigh out the anhydrous iron(III) chloride and add it to the cooled reaction tube. Immediately seal the system with a gas trap, as the reaction evolves HCl gas.[10] The reaction will begin to bubble vigorously after a short induction period.[10]

  • Reaction Monitoring: Allow the reaction to proceed in the ice bath until the rate of bubbling slows significantly (approximately 30 minutes).[10] Afterward, remove the ice bath and allow the reaction to warm to room temperature.[10]

  • Catalyst Removal: Prepare a micro-filtration pipette by placing a small cotton plug in a Pasteur pipette and adding a layer of silica gel.[10][17] Filter the reaction mixture through the silica gel into a clean vial to remove the iron catalyst.[10] Rinse the filtration apparatus with a small amount of m-xylene to ensure maximum product recovery.[17]

  • Aqueous Workup: Add water to the filtered organic solution to perform an extraction of the residual acid.[10] Mix thoroughly and remove the lower aqueous layer. Next, wash the organic layer with a saturated sodium chloride solution to pre-dry the solution, and again remove the aqueous layer.[11]

  • Drying: Add anhydrous calcium chloride pellets to the organic layer to remove any remaining traces of water.[11]

  • Solvent Removal: Decant the dried liquid into a clean, dry test tube. Add a boiling chip and gently heat the tube in a sand bath to distill off the excess m-xylene solvent.[10] The temperature of the vapors should be monitored to ensure it rises above the boiling point of m-xylene, indicating its removal.[17]

  • Product Analysis: Once the excess solvent is removed, the remaining liquid is the desired product. Characterize the product using appropriate analytical techniques such as IR and NMR spectroscopy.

Mandatory Visualization

Troubleshooting_Low_Yield start Problem: Low Yield check_completion Is the reaction going to completion? (Monitor by TLC/GC) start->check_completion incomplete_no No check_completion->incomplete_no No incomplete_yes Yes check_completion->incomplete_yes Yes check_side_products Are there significant side products? side_products_no No check_side_products->side_products_no No side_products_yes Yes check_side_products->side_products_yes Yes check_degradation Is the product known to be unstable? degradation_no No check_degradation->degradation_no Other issues likely No degradation_yes Yes check_degradation->degradation_yes Yes incomplete_no->check_side_products solution_temp Increase temperature. Use higher-boiling solvent (e.g., Toluene, Xylene, Mesitylene). incomplete_yes->solution_temp side_products_no->check_degradation solution_solvent_type Change solvent type. Use aprotic solvent (e.g., NMP) to suppress specific side reactions. side_products_yes->solution_solvent_type solution_milder_cond Use milder reaction/workup conditions. Choose an inert workup solvent. degradation_yes->solution_milder_cond end_node Yield Improved solution_temp->end_node solution_solvent_type->end_node solution_milder_cond->end_node

Caption: Troubleshooting workflow for low product yield.

Solvent_Workup cluster_reaction Reaction Completion cluster_purification Purification Strategy cluster_steps1 cluster_steps2 cluster_steps3 crude_product Crude Product in High-Boiling Solvent (e.g., Mesitylene) option1 Option 1: Vacuum Distillation crude_product->option1 option2 Option 2: Azeotropic Distillation crude_product->option2 option3 Option 3: Column Chromatography crude_product->option3 step1a Apply high vacuum to lower boiling point. option1->step1a step2a Add azeotropic agent (e.g., Acetic Acid). option2->step2a step3a Load onto silica column. option3->step3a step1b Gently heat to remove solvent. step1a->step1b final_product Purified Product step1b->final_product step2b Distill at lower azeotrope BP. step2a->step2b step2c Wash to remove agent. step2b->step2c step2c->final_product step3b Elute with non-polar solvent (e.g., Heptane) to remove mesitylene. step3a->step3b step3c Elute with more polar solvent to collect product. step3b->step3c step3c->final_product

Caption: Purification strategies for removing high-boiling solvents.

References

Technical Support Center: Purification of 2,4,6-Tris(bromomethyl)mesitylene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(bromomethyl)mesitylene. Here, you will find detailed information on the removal of unreacted reagents and byproducts from reaction mixtures involving this versatile tripodal building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

The synthesis of this compound, typically from mesitylene, paraformaldehyde, and hydrobromic acid in acetic acid, can result in several impurities. The most common of these include:

  • Unreacted Starting Materials: Mesitylene, paraformaldehyde.

  • Partially Brominated Intermediates: Mono(bromomethyl)mesitylene and bis(bromomethyl)mesitylene.

  • Side-Reaction Products: Diarylmethanes, which can form, although their presence is generally minimal under optimized conditions.

  • Reagents from Alternative Syntheses: If using N-bromosuccinimide (NBS) for bromination, unreacted NBS and the byproduct succinimide will be present.

Q2: What are the primary methods for purifying crude this compound?

The two most effective and commonly used methods for the purification of this compound are:

  • Recrystallization: This is a highly effective technique for removing both soluble and insoluble impurities, yielding a product of high purity. A mixed solvent system of dichloromethane and petroleum ether is a proven combination for this compound.[1]

  • Silica Gel Column Chromatography: This method is particularly useful for separating the desired tris-brominated product from less polar impurities like unreacted mesitylene and partially brominated intermediates.

Q3: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and for determining the effectiveness of a recrystallization. A typical TLC analysis involves spotting the crude mixture, the purified product, and co-spots on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The different components will travel up the plate at different rates, allowing for their separation and visualization.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful purification technique, but it can present challenges. This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The solute is coming out of solution at a temperature above its melting point. This can be due to a supersaturated solution cooling too quickly or the boiling point of the solvent being too high.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.

    • If the problem persists, consider a solvent system with a lower boiling point.

Problem 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.

    • Add a seed crystal of pure this compound.

    • If the above methods fail, evaporate some of the solvent to increase the concentration of the solute and then try to crystallize again.

Problem 3: The recrystallization yield is very low.

  • Cause: Several factors can contribute to low yield:

    • Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.

    • Premature crystallization during a hot filtration step.

    • Washing the collected crystals with a solvent that is not ice-cold, leading to re-dissolving of the product.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.

    • Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Silica Gel Column Chromatography

Column chromatography is an effective method for separating this compound from its less polar impurities.

Problem 1: Poor separation of the desired product from impurities.

  • Cause: The chosen eluent system may not have the optimal polarity to effectively separate the components.

  • Solution:

    • Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired product. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

    • A common starting point for non-polar compounds like this is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds in order of increasing polarity.

Problem 2: The product band is very broad, leading to mixed fractions.

  • Cause:

    • The initial sample was loaded onto the column in too large a volume of solvent.

    • The column was not packed uniformly.

    • The column was overloaded with too much crude material.

  • Solution:

    • Dissolve the crude product in the minimum amount of the eluent and load it onto the column in a narrow band.

    • Ensure the silica gel is packed evenly without any air bubbles or cracks.

    • As a rule of thumb, the amount of crude mixture should be about 1-5% of the weight of the silica gel.

Problem 3: The product appears to be degrading on the column.

  • Cause: this compound can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or side reactions.

  • Solution:

    • Deactivate the silica gel by adding a small amount of a neutralising agent, like triethylamine (typically 0.1-1%), to the eluent.

    • Run the column quickly to minimize the time the compound spends on the stationary phase.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents (Qualitative)

SolventSolubility at Room Temperature (approx. 25°C)Solubility at Boiling Point
DichloromethaneSolubleVery Soluble
ChloroformSolubleVery Soluble
AcetoneSparingly SolubleSoluble
Ethyl AcetateSparingly SolubleSoluble
TolueneSparingly SolubleSoluble
HexanesInsolubleSparingly Soluble
Petroleum EtherInsolubleSparingly Soluble
EthanolInsolubleSparingly Soluble
MethanolInsolubleInsoluble

Table 2: Thin-Layer Chromatography (TLC) Data for this compound and Related Compounds

CompoundEluent System (v/v)Approximate Rf Value
Mesitylene100% Hexanes~0.9
Mono(bromomethyl)mesitylene9:1 Hexanes:Ethyl Acetate~0.6
Bis(bromomethyl)mesitylene9:1 Hexanes:Ethyl Acetate~0.4
This compound9:1 Hexanes:Ethyl Acetate~0.3
This compound4:1 Hexanes:Dichloromethane~0.5

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of crude this compound using a mixed solvent system of dichloromethane and petroleum ether.[1]

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Petroleum ether

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot dichloromethane to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Once the solid is dissolved, slowly add petroleum ether dropwise while swirling the flask until the solution becomes slightly cloudy.

  • Gently heat the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of Crude this compound

This protocol outlines the purification of a crude reaction mixture containing this compound using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate (or Dichloromethane)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the Column:

    • Secure a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexanes and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the solvent until the level is just above the top layer of sand.

  • Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of the initial eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand layer.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) to elute unreacted mesitylene and mono-brominated species.

    • Gradually increase the polarity of the eluent (e.g., to 9:1 or 8:2 hexanes:ethyl acetate) to elute the di- and then the desired tris-brominated product.

    • Monitor the fractions by TLC to determine which contain the pure product.

  • Isolate the Product:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Mesitylene + Paraformaldehyde + HBr/Acetic Acid B Crude Reaction Mixture A->B Reaction C Recrystallization (DCM/Petroleum Ether) B->C D Column Chromatography (Silica Gel) B->D E Pure this compound C->E D->E

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempted oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Re-heat & Add Solvent oiling_out->reheat Yes slow_cool Cool Slowly oiling_out->slow_cool Yes change_solvent Change Solvent System oiling_out->change_solvent Yes low_yield Low Yield? no_crystals->low_yield No scratch Scratch Flask no_crystals->scratch Yes seed Add Seed Crystal no_crystals->seed Yes concentrate Concentrate Solution no_crystals->concentrate Yes success Successful Purification low_yield->success No min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes preheat_funnel Pre-heat Funnel low_yield->preheat_funnel Yes cold_wash Use Ice-Cold Wash low_yield->cold_wash Yes reheat->slow_cool slow_cool->change_solvent change_solvent->start scratch->seed seed->concentrate concentrate->start min_solvent->preheat_funnel preheat_funnel->cold_wash cold_wash->start

Caption: Troubleshooting decision tree for the recrystallization of this compound.

troubleshooting_chromatography start Column Chromatography Attempted poor_separation Poor Separation? start->poor_separation broad_band Broad Band? poor_separation->broad_band No optimize_tlc Optimize Eluent with TLC poor_separation->optimize_tlc Yes gradient Use Gradient Elution poor_separation->gradient Yes degradation Product Degradation? broad_band->degradation No min_load_vol Minimize Loading Volume broad_band->min_load_vol Yes pack_well Ensure Uniform Packing broad_band->pack_well Yes reduce_load Reduce Sample Load broad_band->reduce_load Yes success Successful Purification degradation->success No deactivate_silica Deactivate Silica Gel degradation->deactivate_silica Yes run_fast Run Column Quickly degradation->run_fast Yes optimize_tlc->gradient gradient->start min_load_vol->pack_well pack_well->reduce_load reduce_load->start deactivate_silica->run_fast run_fast->start

Caption: Troubleshooting decision tree for the column chromatography of this compound.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2,4,6-Tris(bromomethyl)mesitylene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2,4,6-Tris(bromomethyl)mesitylene and its diverse derivatives. Objective comparisons of performance and supporting experimental data are presented to aid in the selection of appropriate characterization methodologies.

Introduction

This compound is a versatile tripodal building block utilized in the synthesis of a wide array of derivatives, including star-shaped polymers, functionalized ligands for metal complexes, and precursors for advanced materials. The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their properties. This guide focuses on the practical application and comparative analysis of three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data obtained from the characterization of this compound and a selection of its derivatives.

Table 1: ¹H NMR Spectral Data Comparison
CompoundFunctional GroupSolventChemical Shift of Ar-CH₃ (ppm)Chemical Shift of Ar-CH₂-X (ppm)Reference
This compound -CH₂BrCDCl₃2.50 (s, 9H)4.61 (s, 6H)
2,4,6-Tris(2',4',6'-trimethylphenylethynyl)mesitylene -C≡C-ArCDCl₃2.31 (s, 9H), 2.53 (s, 18H), 2.83 (s, 9H)N/A[1][2]

Note: The chemical shifts of the benzylic protons (Ar-CH₂-X) are highly sensitive to the nature of the substituent 'X', providing a key diagnostic tool for confirming successful derivatization.

Table 2: ¹³C NMR Spectral Data Comparison
CompoundFunctional GroupSolventAr-C (ppm)Ar-CH₃ (ppm)Ar-CH₂-X (ppm)Reference
Mesitylene (Parent Core) -CH₃CDCl₃138.0, 127.021.0N/A[3]
This compound -CH₂BrCDCl₃137.8, 133.215.429.9

Note: The downfield shift of the aromatic carbons and the appearance of a new signal for the benzylic carbons are indicative of the bromination of the methyl groups.

Table 3: Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
This compound Not Specified398.96 [M]⁺Not Specified
Mesitylene Electron Impact120 [M]⁺105 [M-CH₃]⁺, 91 [M-C₂H₅]⁺[3]
Arene-Tungsten Tricarbonyl Complexes Not SpecifiedVariesStepwise loss of CO ligands[4]

Note: Mass spectrometry is crucial for confirming the molecular weight of the synthesized derivatives. The fragmentation patterns can provide valuable structural information. For organometallic derivatives, the sequential loss of ligands, such as carbon monoxide, is a characteristic fragmentation pathway.[4][5]

Table 4: X-ray Crystallography Data for this compound
ParameterValueReference
Crystal System Triclinic
Space Group P-1
a (Å) 9.3961 (16)
b (Å) 8.0203 (14)
c (Å) 9.4846 (16)
α (°) 98.685 (2)
β (°) 109.115 (2)
γ (°) 97.384 (2)
Volume (ų) 643.08 (19)

Note: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the synthesized compounds.

Instrumentation: Bruker 300 Spectrometer (or equivalent).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Record ¹H NMR spectra at a frequency of 300 MHz.[6]

    • Record ¹³C NMR spectra at a frequency of 75 MHz.[6]

    • Use the residual solvent peak as an internal standard for chemical shift referencing.[6]

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans for ¹H and 1024 or more for ¹³C).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova). Apply Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and multiplicities to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: Waters Acquity UPLC H-Class system with a triple-quadrupole (Acity TQD) mass spectrometer (or equivalent).[6]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • For many organic derivatives, Electrospray Ionization (ESI) is a suitable soft ionization technique.[7]

    • For volatile and thermally stable compounds, Electron Ionization (EI) can be used, which often provides more detailed fragmentation information.[5]

    • For organometallic complexes, ESI is often preferred to keep the complex intact.[7][8]

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range.

    • For ESI, optimize parameters such as cone voltage, capillary voltage, and desolvation temperature.[6]

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure. Compare the observed isotopic pattern with the theoretical pattern, especially for bromine-containing compounds.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the compound in the solid state.

Instrumentation: Bruker D8 QUEST diffractometer (or equivalent).

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9]

  • Crystal Mounting: Carefully mount a single crystal of appropriate size and quality on the goniometer head.

  • Data Collection:

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).

    • Maintain the crystal at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a complete and redundant set of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the characterization techniques described.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent acquire_1h Acquire ¹H NMR Spectrum dissolve->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum dissolve->acquire_13c process_data Fourier Transform, Phase & Baseline Correction acquire_1h->process_data acquire_13c->process_data analyze_spectrum Analyze Chemical Shifts, Coupling, & Integration process_data->analyze_spectrum elucidate_structure Elucidate Structure & Assess Purity analyze_spectrum->elucidate_structure

Caption: Workflow for NMR Spectroscopic Analysis.

experimental_workflow_ms cluster_prep Sample Preparation cluster_ion Ionization cluster_acq Data Acquisition cluster_anal Data Analysis prepare_solution Prepare Dilute Solution ionization Select Ionization Method (e.g., ESI, EI) prepare_solution->ionization acquire_spectrum Acquire Mass Spectrum ionization->acquire_spectrum analyze_data Identify Molecular Ion & Analyze Fragmentation acquire_spectrum->analyze_data confirm_mw Confirm Molecular Weight & Structure analyze_data->confirm_mw

Caption: Workflow for Mass Spectrometry Analysis.

experimental_workflow_xray cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_anal Structural Analysis grow_crystal Grow Single Crystal collect_data Collect Diffraction Data grow_crystal->collect_data solve_structure Solve Phase Problem collect_data->solve_structure refine_structure Refine Structural Model solve_structure->refine_structure analyze_structure Determine 3D Structure, Bond Lengths, & Angles refine_structure->analyze_structure

Caption: Workflow for X-ray Crystallography.

References

Spectroscopic Analysis of 2,4,6-Tris(bromomethyl)mesitylene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of reaction products derived from 2,4,6-Tris(bromomethyl)mesitylene and its common alternatives. The C3 symmetry and the presence of three reactive benzylic bromide groups make this compound a valuable precursor for the synthesis of a variety of tripodal ligands, dendrimers, and complex molecular architectures.[1][2] This document aims to facilitate the identification and characterization of these products by presenting a comparative analysis of their spectroscopic data.

Comparison of Reaction Products' Spectroscopic Data

The following tables summarize the key spectroscopic data for the products of nucleophilic substitution reactions on this compound and a common alternative, 1,3,5-Tris(bromomethyl)benzene. The data presented is based on typical values and may vary slightly depending on the specific reaction conditions and instrumentation.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

NucleophileProduct from this compoundProduct from 1,3,5-Tris(bromomethyl)benzene
-N₃ 1,3,5-Tris(azidomethyl)-2,4,6-trimethylbenzene -CH₂-: ~4.3 ppm (s)-CH₃: ~2.4 ppm (s)1,3,5-Tris(azidomethyl)benzene -CH₂-: ~4.4 ppm (s)Ar-H: ~7.3 ppm (s)
-CN 1,3,5-Tris(cyanomethyl)-2,4,6-trimethylbenzene -CH₂-: ~3.7 ppm (s)-CH₃: ~2.5 ppm (s)1,3,5-Tris(cyanomethyl)benzene -CH₂-: ~3.8 ppm (s)Ar-H: ~7.5 ppm (s)
-OH 1,3,5-Tris(hydroxymethyl)-2,4,6-trimethylbenzene -CH₂-: ~4.6 ppm (s)-CH₃: ~2.3 ppm (s)-OH: variable1,3,5-Tris(hydroxymethyl)benzene -CH₂-: ~4.7 ppm (s)Ar-H: ~7.2 ppm (s)-OH: variable
-S-Py 1,3,5-Tris((pyridin-2-ylthio)methyl)-2,4,6-trimethylbenzene -CH₂-: ~4.2 ppm (s)-CH₃: ~2.4 ppm (s)Py-H: ~7.0-8.5 ppm (m)1,3,5-Tris((pyridin-2-ylthio)methyl)benzene -CH₂-: ~4.3 ppm (s)Ar-H: ~7.4 ppm (s)Py-H: ~7.0-8.5 ppm (m)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

NucleophileProduct from this compoundProduct from 1,3,5-Tris(bromomethyl)benzene
-N₃ 1,3,5-Tris(azidomethyl)-2,4,6-trimethylbenzene -CH₂-: ~50 ppm-CH₃: ~16 ppmAr-C: ~135, 138 ppm1,3,5-Tris(azidomethyl)benzene -CH₂-: ~52 ppmAr-C: ~129, 139 ppm
-CN 1,3,5-Tris(cyanomethyl)-2,4,6-trimethylbenzene -CH₂-: ~20 ppm-CN: ~118 ppm-CH₃: ~16 ppmAr-C: ~133, 137 ppm1,3,5-Tris(cyanomethyl)benzene -CH₂-: ~22 ppm-CN: ~117 ppmAr-C: ~130, 136 ppm
-OH 1,3,5-Tris(hydroxymethyl)-2,4,6-trimethylbenzene -CH₂-: ~60 ppm-CH₃: ~16 ppmAr-C: ~136, 139 ppm1,3,5-Tris(hydroxymethyl)benzene -CH₂-: ~64 ppmAr-C: ~127, 141 ppm
-S-Py 1,3,5-Tris((pyridin-2-ylthio)methyl)-2,4,6-trimethylbenzene -CH₂-: ~35 ppm-CH₃: ~16 ppmAr-C: ~134, 138 ppmPy-C: ~122-158 ppm1,3,5-Tris((pyridin-2-ylthio)methyl)benzene -CH₂-: ~37 ppmAr-C: ~129, 138 ppmPy-C: ~122-158 ppm

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

NucleophileProduct from this compoundKey Vibrational Bands
-N₃ 1,3,5-Tris(azidomethyl)-2,4,6-trimethylbenzene ~2100 (strong, sharp N₃ stretch)
-CN 1,3,5-Tris(cyanomethyl)-2,4,6-trimethylbenzene ~2250 (medium, sharp C≡N stretch)
-OH 1,3,5-Tris(hydroxymethyl)-2,4,6-trimethylbenzene ~3300 (broad, strong O-H stretch)
-S-Py 1,3,5-Tris((pyridin-2-ylthio)methyl)-2,4,6-trimethylbenzene ~1580, 1450, 1420 (C=C, C=N stretches of pyridine ring)

Mass Spectrometry Data:

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized products. The expected molecular weights for the tris-substituted products are listed below. The observation of the molecular ion peak (M⁺) or its adducts (e.g., [M+H]⁺, [M+Na]⁺) is a key indicator of a successful reaction.

Table 4: Expected Molecular Weights

NucleophileProduct from this compoundMolecular FormulaExact Mass ( g/mol )
-N₃ 1,3,5-Tris(azidomethyl)-2,4,6-trimethylbenzene C₁₂H₁₅N₉285.15
-CN 1,3,5-Tris(cyanomethyl)-2,4,6-trimethylbenzene C₁₅H₁₅N₃237.13
-OH 1,3,5-Tris(hydroxymethyl)-2,4,6-trimethylbenzene C₁₂H₁₈O₃210.13
-S-Py 1,3,5-Tris((pyridin-2-ylthio)methyl)-2,4,6-trimethylbenzene C₂₇H₂₇N₃S₃489.14

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Procedure for Nucleophilic Substitution Reactions

A solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile, or THF) is treated with an excess of the nucleophile (typically 3.3 to 3.5 equivalents). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Example: Synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-trimethylbenzene

To a solution of this compound (1.0 g, 2.5 mmol) in 20 mL of DMF, sodium azide (0.54 g, 8.3 mmol) is added. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into 100 mL of water and extracted with diethyl ether (3 x 30 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product as a white solid.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are analyzed as KBr pellets or as a thin film on a salt plate.

  • Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualizations

Reaction Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of a tripodal ligand from this compound.

Reaction_Workflow Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., NaN3) Nucleophile->Reaction Product Tripodal Product Reaction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Characterized_Product Characterized Product Analysis->Characterized_Product

Caption: Synthetic and analytical workflow for tripodal compounds.

Logical Relationship of Spectroscopic Analysis

This diagram outlines the logical flow of using different spectroscopic techniques to confirm the structure of the reaction product.

Spectroscopic_Analysis Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logic of spectroscopic structure confirmation.

This guide serves as a starting point for researchers working with this compound and its derivatives. The provided data and protocols are intended to streamline the process of synthesis and characterization, enabling more efficient exploration of the chemical space accessible from this versatile building block.

References

A Comparative Guide to Alternative Reagents for Star Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of star polymers, macromolecules with a central core and multiple radiating arms, is a rapidly advancing field with significant implications for drug delivery, nanotechnology, and materials science. The choice of synthetic route and corresponding reagents is critical in determining the final properties of the star polymer, such as arm number, molecular weight, and functionality. This guide provides an objective comparison of the performance of alternative reagents and methodologies for star polymer synthesis, supported by experimental data and detailed protocols.

Comparison of Key Synthesis Methodologies

The synthesis of star polymers can be broadly categorized into several key techniques, each with its own set of advantages and limitations. The primary methods include Atom Transfer Radical Polymerization (ATRP), Living Anionic Polymerization, Ring-Opening Polymerization (ROP), and "Click" Chemistry. The choice of method often depends on the desired monomer scope, control over polymer architecture, and reaction conditions.

The two main strategies employed in these methodologies are the "core-first" and "arm-first" approaches. In the "core-first" method, a multifunctional initiator serves as the core from which polymer arms are grown.[1] Conversely, the "arm-first" technique involves the synthesis of linear polymer arms that are subsequently attached to a central core or cross-linked together.[1]

Quantitative Performance Data

The following tables summarize the quantitative data for different star polymer synthesis methodologies, providing a comparative overview of their performance based on key parameters such as molecular weight (Mn), polydispersity index (PDI), and yield.

Table 1: Atom Transfer Radical Polymerization (ATRP)

Polymer ArmSynthesis StrategyCross-linker/CoreMn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
Poly(tert-butyl acrylate)Arm-firstDivinylbenzene (DVB)5,000 (arm)1.10 (arm)High
Poly(methyl acrylate)Core-firstMultifunctional initiator> 500,000< 1.2-[2]
PSAN-b-PtBAArm-firstDivinylbenzene (DVB)---[3]
PMMA-(PCL)2One-Pot Metal-FreeBifunctional Core---[4]

Table 2: Living Anionic Polymerization

Polymer ArmSynthesis StrategyLinking AgentMn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
PolystyreneArm-firstChlorosilanes-Low-[5]
PolyisopreneArm-firstChlorosilanes-Low-[5]
(PB-PS-PI)6Arm-firstChlorosilane--High[6]

Table 3: Ring-Opening Polymerization (ROP)

Polymer ArmSynthesis StrategyCore/InitiatorMn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
Polylactide (PLLA)Core-firstDendrimer-< 1.15-[7]
Poly(2-ethyl-2-oxazine)Grafting-ontoCalix[8]arene5,100 - 23,000--[9]
Poly(ε-caprolactone)Core-firstPolyols12,700 - 31,700--[10]

Table 4: "Click" Chemistry

Polymer ArmSynthesis StrategyCoupling PartnersMn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
PolystyreneArm-firstAzido-PS & Alkyne-core--~83-90[11]
PCL & PLLAOne-potAzide-core & Alkyne-arms---[1]
Polystyrene, PtBA, PEGArm-firstAzide-arm & Trisalkyne-core---[12]

Experimental Protocols

Detailed methodologies for the key synthesis techniques are provided below. These protocols are adapted from established literature and offer a starting point for researchers.

Protocol 1: Star Polymer Synthesis via ARGET ATRP ("Arm-first" Method)

This protocol describes the synthesis of star block copolymers using Activators ReGenerated by Electron Transfer (ARGET) Atom Transfer Radical Polymerization (ATRP).[3]

Materials:

  • Macroinitiator (MI) (e.g., PtBA-b-PBA–Br)

  • Divinylbenzene (DVB) (cross-linker)

  • Sn(II)EH)₂ (reducing agent)

  • CuBr₂/TPMA (catalyst system)

  • Anisole (solvent)

Procedure:

  • To a dry Schlenk flask, add CuBr₂ and TPMA.

  • Add a solution of the macroinitiator dissolved in anisole (previously bubbled with N₂ for 60 minutes).

  • Pass DVB through a column of basic alumina and add it to the flask.

  • Seal the flask and immerse it in an oil bath at 110 °C.

  • The reaction is monitored by taking samples at different time intervals to analyze by GPC.

Protocol 2: Star Polymer Synthesis via Living Anionic Polymerization ("Arm-first" Method)

This is a general procedure for the synthesis of star polymers using living anionic polymerization with chlorosilane linking agents.[6]

Materials:

  • Monomer (e.g., styrene, butadiene, isoprene)

  • Initiator (e.g., butyllithium)

  • Solvent (e.g., THF, benzene)

  • Multifunctional chlorosilane (linking agent)

Procedure:

  • Rigorous purification of all reagents and glassware is essential. The polymerization is typically carried out under high vacuum or in an inert atmosphere.

  • The monomer is polymerized using the initiator to form living polymer arms.

  • The living polymer chains are then reacted with a stoichiometric amount of the multifunctional chlorosilane coupling agent.

  • The reaction mixture is stirred for a sufficient time to ensure complete coupling.

  • The polymerization is terminated by the addition of a quenching agent (e.g., methanol).

  • The resulting star polymer is purified by precipitation.

Protocol 3: Star Polymer Synthesis via Ring-Opening Polymerization ("Core-first" Method)

This protocol outlines the synthesis of star polylactides from a dendrimer initiator.[7]

Materials:

  • L-lactide (monomer)

  • Multifunctional dendrimer initiator (e.g., CMGn-OH)

  • Stannous octoate (catalyst)

Procedure:

  • The dendrimer initiator, L-lactide, and stannous octoate are added to a reaction vessel under an inert atmosphere.

  • The bulk polymerization is carried out at an elevated temperature (e.g., 130 °C).

  • The reaction progress is monitored by measuring monomer conversion.

  • The resulting star polymer is dissolved in a suitable solvent and purified by precipitation.

Protocol 4: Star Polymer Synthesis via "Click" Chemistry ("Arm-first" Method)

This protocol describes the synthesis of 3-arm star polymers using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[11]

Materials:

  • Azido-terminated polystyrene (PS-N₃)

  • Trialkyne-containing compound (core)

  • CuBr/PMDETA (catalyst system)

  • Solvent (e.g., THF)

Procedure:

  • The azido-terminated polystyrene is synthesized via ATRP followed by azidation.

  • In a reaction flask, the PS-N₃, the trialkyne core, and the CuBr/PMDETA catalyst are dissolved in THF.

  • The reaction is stirred at room temperature for a few hours.

  • The completion of the reaction is monitored by NMR (disappearance of the azide signal) and GPC.

  • The catalyst is removed by passing the solution through a neutral alumina column.

  • The star polymer is isolated by precipitation.

Visualizing Synthesis Strategies and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental synthesis strategies and workflows.

core_first cluster_start Starting Materials cluster_process Polymerization cluster_product Product Core Multifunctional Initiator (Core) Polymerization Initiation & Propagation Core->Polymerization Monomer Monomer Monomer->Polymerization StarPolymer Star Polymer Polymerization->StarPolymer

Caption: "Core-first" synthesis of a star polymer.

arm_first cluster_start Starting Materials cluster_process1 Arm Synthesis cluster_intermediate Intermediate cluster_process2 Core Formation cluster_product Product Monomer Monomer ArmPolymerization Living Polymerization Monomer->ArmPolymerization Initiator Initiator Initiator->ArmPolymerization LivingArms Living Polymer Arms ArmPolymerization->LivingArms Crosslinking Reaction with Cross-linker/Core LivingArms->Crosslinking StarPolymer Star Polymer Crosslinking->StarPolymer

Caption: "Arm-first" synthesis of a star polymer.

synthesis_workflows cluster_ATRP ATRP Workflow cluster_Anionic Living Anionic Workflow cluster_ROP ROP Workflow cluster_Click Click Chemistry Workflow ATRP_Start Monomer, Initiator, Catalyst (CuX/L) ATRP_Process Controlled Radical Polymerization ATRP_Start->ATRP_Process ATRP_Product Well-defined Linear or Star Polymer ATRP_Process->ATRP_Product Anionic_Start Monomer, Initiator (e.g., n-BuLi), Aprotic Solvent Anionic_Process Living Anionic Polymerization Anionic_Start->Anionic_Process Anionic_Product Living Polymer Chains Anionic_Process->Anionic_Product ROP_Start Cyclic Monomer, Initiator, Catalyst ROP_Process Ring-Opening Polymerization ROP_Start->ROP_Process ROP_Product Linear or Star Polyester/Polyamide ROP_Process->ROP_Product Click_Start Azide-functional Polymer, Alkyne-functional Core/Polymer Click_Process Cu(I)-catalyzed Cycloaddition Click_Start->Click_Process Click_Product Star Polymer with Triazole Linkages Click_Process->Click_Product

Caption: General workflows for star polymer synthesis.

References

The Strategic Advantage of C3 Symmetry in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular design and synthesis, the deliberate incorporation of symmetry elements offers a powerful strategy to control molecular architecture and function. Among these, C3 symmetry, characterized by a three-fold rotational axis, has emerged as a particularly advantageous motif. This guide provides a comparative analysis of C3 symmetric core molecules in various synthetic applications, offering insights for researchers, scientists, and drug development professionals. We will explore their enhanced performance in asymmetric catalysis, their pre-organization for potent protein-ligand interactions, and their utility in creating highly ordered materials, supported by experimental data.

Enhanced Performance Metrics with C3 Symmetry

The inherent structural organization of C3 symmetric molecules often translates to superior performance in a range of applications. From asymmetric catalysis to materials science, the threefold symmetry can lead to significant improvements in efficiency, selectivity, and material properties.

Asymmetric Catalysis: A Case for Higher Selectivity

In asymmetric catalysis, the geometry of the chiral ligand is paramount in determining the enantioselectivity of a reaction. C3-symmetric ligands have been shown to create a more defined and sterically hindered chiral environment around the catalytic center, which can lead to higher enantiomeric excess (ee) compared to their C1 or C2 symmetric counterparts.

A study comparing a C3-symmetric cinchona-based organocatalyst to its monomeric C1 symmetric analogue, hydroquinine, in a hydroxyalkylation reaction demonstrated a significant enhancement in enantioselectivity.[1] The C3-symmetric structure is thought to create a more rigid and well-defined chiral pocket, leading to superior stereochemical control.[1]

Catalyst SymmetryCatalystEnantiomeric Excess (ee%)Yield (%)
C3-Symmetric Hub³-cinchona9369
C1-Symmetric Hydroquinine (monomer)684
Drug Discovery: Targeting Trimeric Proteins with Precision

Many biological targets of therapeutic interest, such as the tumor necrosis factor-alpha (TNF-α) receptor and P2X receptors, exist as homotrimers.[2][3] C3-symmetric ligands are pre-organized to match the symmetry of these targets, enabling multivalent interactions that can lead to enhanced binding affinity and specificity.[2] While direct comparative studies with non-symmetric counterparts are not always available, the inhibitory concentrations of known C3-symmetric and other inhibitors highlight their potential.

TargetInhibitor/LigandSymmetryBioactivity (IC₅₀/EC₅₀)
TNF-α UCB-9260Asymmetric116 nM (human TNF)[4]
TNF-α Compound 2Asymmetric6.5 µM[5]
P2X3 Receptor Aurintricarboxylic AcidC3-SymmetricNanomolar potency[2]
P2X2 Receptor fATPAsymmetric4.6 µM[6]

Note: This table compiles data from different studies and is intended for illustrative purposes rather than a direct head-to-head comparison.

Materials Science: Engineering High-Performance Organic Electronics

In the field of organic electronics, the molecular arrangement significantly influences the material's properties. The use of C3-symmetric core molecules as emitters in Organic Light-Emitting Diodes (OLEDs) has been shown to promote favorable molecular packing, leading to devices with high external quantum efficiencies (EQE) and narrow emission spectra, indicated by a small full-width at half-maximum (FWHM).[7]

C3-Symmetric EmitterMaximum External Quantum Efficiency (EQEmax) (%)Full-Width at Half-Maximum (FWHM) (nm)
DMeSiB 27.225
DPhSiB 28.624
DtBuCzB-based 28.830

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of C3-symmetric core molecules.

Synthesis of a C3-Symmetric Tripodal Ligand

This protocol outlines the synthesis of a chiral C3-symmetric oxygen tripodal ligand.

Materials:

  • PCl₃

  • t-BuOH

  • (S)-(-)-1,1′-Bi-2-naphthol (S-BINOL)

  • CH₂Cl₂

  • Hexanes

Procedure:

  • To a solution of PCl₃ (6.98 mmol) in CH₂Cl₂ (40 mL) at 0 °C, add t-BuOH (6.98 mmol) dropwise over 1 hour.

  • Stir the mixture at 0 °C for an additional 1.5 hours.

  • Add a solution of S-BINOL (6.98 mmol) in CH₂Cl₂ (20 mL) to the resulting solution.

  • Stir the mixture at room temperature for 4.5 hours, then heat at reflux overnight.

  • Filter the reaction mixture.

  • Remove the volatiles under vacuum to yield a white solid.

  • Wash the solid with hexanes and dry in vacuo to obtain the product.

General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile method for constructing C-C bonds and can be employed to synthesize C3-symmetric molecules from a core with three reactive sites.

Materials:

  • Aryl halide (e.g., a C3-symmetric core with three bromide groups) (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and the base.

  • Add the solvent system (e.g., 1,4-dioxane and water).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add the Pd(OAc)₂ catalyst to the mixture under an argon atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir overnight.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Logic: Workflows and Pathways

Understanding the strategic application of C3 symmetric molecules can be enhanced through visual representations of the underlying processes and biological contexts.

drug_discovery_workflow cluster_design Rational Design cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., Homotrimeric Protein) C3_Design C3-Symmetric Ligand Design Target_ID->C3_Design Symmetry Matching Synthesis Chemical Synthesis C3_Design->Synthesis HTS High-Throughput Screening Synthesis->HTS Hit_to_Lead Hit-to-Lead HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Drug discovery workflow for C3-symmetric inhibitors.

The above workflow illustrates the rational design process for developing C3-symmetric inhibitors, starting from the identification of a symmetric biological target.

tnf_alpha_signaling TNFa TNF-α (Trimer) TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammation Cell Survival Nucleus->Inflammation Gene Transcription Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis C3_Inhibitor C3-Symmetric Inhibitor C3_Inhibitor->TNFa

Simplified TNF-α signaling pathway and inhibition.

This diagram illustrates the binding of the trimeric cytokine TNF-α to its receptor, TNFR1, initiating downstream signaling cascades that lead to inflammation or apoptosis. A C3-symmetric inhibitor is shown to block the initial binding step.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2,4,6-Tris(bromomethyl)mesitylene, the selection of a robust and reliable analytical method is paramount for ensuring data quality and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the separation, identification, and quantification of this compound and its potential impurities. This guide provides a comprehensive overview of a validated reverse-phase HPLC (RP-HPLC) method and discusses potential alternative analytical approaches.

High-Performance Liquid Chromatography (HPLC) Method

A specific and straightforward RP-HPLC method has been developed for the analysis of this compound, demonstrating its suitability for various applications, including impurity profiling and pharmacokinetic studies.[1][2]

Data Presentation: HPLC Method Performance

While comprehensive validation data with specific quantitative limits (LOD, LOQ) for this compound is not extensively published in the search results, the established method's parameters provide a solid foundation for its application. The following table summarizes the key aspects of the described HPLC method.

ParameterHPLC Method
Principle Reverse-Phase Chromatography
Stationary Phase Newcrom R1 column
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV (Wavelength to be optimized based on analyte's chromophore)
Scalability Suitable for preparative separation to isolate impurities[1][2]
MS Compatibility Phosphoric acid can be replaced with formic acid for MS applications[1][2]
Application Analysis of this compound, impurity isolation, pharmacokinetics[1][2]

Experimental Protocol: HPLC Analysis of this compound

The following protocol is based on the method described for the analysis of this compound.[1][2]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Newcrom R1 HPLC column.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. The exact gradient or isocratic composition should be optimized for best separation.

  • Flow Rate: To be optimized (typically 1.0 mL/min for standard analytical columns).

  • Column Temperature: To be optimized (e.g., 25-40 °C).

  • Detection Wavelength: To be selected based on the UV absorbance maximum of this compound.

  • Injection Volume: To be optimized (e.g., 10 µL).

4. Standard and Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare sample solutions by accurately weighing and dissolving the sample in the same solvent as the standards.

5. Validation Parameters (to be established):

  • Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration to establish the linear range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.

  • Precision: Assess the repeatability and intermediate precision of the method by analyzing multiple preparations of the same sample.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Alternative Analytical Methods: A Comparative Outlook

While HPLC is a robust technique, other methods could potentially be employed for the analysis of this compound, particularly for orthogonal testing or specific applications like volatile impurity analysis. The selection of an alternative method would require full development and validation.

ParameterHPLCGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid phase based on interaction with a stationary phase.Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.
Analyte Suitability Well-suited for a wide range of non-volatile and thermally labile compounds.Suitable for volatile and semi-volatile compounds. The thermal stability of this compound would need to be assessed.
Derivatization Not typically required.May be necessary if the compound has poor volatility or thermal stability.
Sample Preparation Typically involves dissolution in a suitable solvent.May involve liquid-liquid extraction or solid-phase extraction, followed by solvent exchange.
Detection UV, MS, etc.Mass Spectrometry provides high selectivity and structural information.
Typical Applications Purity testing, stability studies, quantification.Identification of unknown impurities, analysis of residual solvents and other volatile components.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity lod_loq LOD & LOQ start->lod_loq accuracy Accuracy start->accuracy precision Precision start->precision robustness Robustness start->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability lod_loq->system_suitability accuracy->system_suitability precision->system_suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method routine_analysis Routine Analysis validated_method->routine_analysis

Caption: Workflow for HPLC Method Validation.

Method_Comparison analyte This compound Analysis hplc HPLC analyte->hplc gcms GC-MS (Potential Alternative) analyte->gcms hplc_adv Advantages: - Robust for non-volatile compounds - No derivatization needed - Scalable for purification hplc->hplc_adv offers hplc_cons Considerations: - MS compatibility requires mobile  phase adjustment hplc->hplc_cons requires gcms_adv Advantages: - High sensitivity and selectivity (MS) - Good for volatile impurities - Provides structural information gcms->gcms_adv offers gcms_cons Considerations: - Requires thermal stability of analyte - Potential need for derivatization - Method development required gcms->gcms_cons requires

Caption: Comparison of HPLC and potential GC-MS methods.

References

A Head-to-Head Battle of Initiators: Unveiling the Performance of 2,4,6-Tris(bromomethyl)mesitylene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the intricate world of polymer synthesis, the choice of initiator is a critical decision that dictates the architecture, functionality, and ultimate performance of the resulting macromolecule. This guide provides an in-depth comparison of 2,4,6-Tris(bromomethyl)mesitylene, a trifunctional initiator, against other commonly employed initiators in controlled radical polymerization, supported by experimental data and detailed protocols.

This compound has emerged as a valuable tool for the synthesis of well-defined, three-arm star polymers through techniques such as Atom Transfer Radical Polymerization (ATRP). Its rigid, symmetric core provides a scaffold for the simultaneous growth of three polymer chains, leading to unique macromolecular architectures with distinct properties compared to their linear counterparts. This guide will delve into the performance of this initiator, drawing comparisons with monofunctional initiators for linear polymer synthesis and other multifunctional initiators for star polymer formation.

Performance in Polymer Synthesis: A Comparative Analysis

The efficacy of an initiator in controlled radical polymerization is evaluated based on several key parameters, including its ability to initiate polymerization efficiently, control molecular weight, and produce polymers with a narrow molecular weight distribution (low polydispersity index, PDI or Đ).

Comparison with Monofunctional Initiators

To understand the unique contribution of its trifunctional nature, the performance of this compound in synthesizing the arms of a star polymer can be conceptually compared to a monofunctional initiator like ethyl 2-bromoisobutyrate (EBiB), which is widely used for synthesizing linear polymers. While a direct kinetic comparison for the initiation of a single arm is not commonly reported, the successful synthesis of well-defined star polymers using this compound implies that each of its three initiating sites exhibits reactivity comparable to standard monofunctional initiators.

The primary distinction lies in the resulting polymer architecture. While EBiB produces a single polymer chain, this compound simultaneously generates three chains covalently linked to a central core. This star topology imparts unique properties such as a more compact structure, lower solution viscosity, and a higher density of chain ends compared to linear polymers of the same molecular weight.

Comparison with Other Multifunctional Initiators

The performance of this compound is best understood when compared to other multifunctional initiators used for synthesizing star polymers. The "core-first" approach, where polymer arms grow from a multifunctional core, is a common strategy for producing star polymers.[1] The choice of the core initiator is crucial for achieving well-defined structures.[1]

Below is a table summarizing typical performance data for the synthesis of three-arm star polymers using different trifunctional initiators in Atom Transfer Radical Polymerization (ATRP). It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, this table represents a compilation of data from various sources to provide a general overview.

InitiatorMonomerPolymerization ConditionsConversion (%)M_n,exp ( g/mol )PDI (Đ)Initiator Efficiency (I*) (%)Reference
This compound Methyl Methacrylate (MMA)[MMA]:[Initiator]:[CuBr]:[PMDETA] = 150:1:3:3 in Toluene at 60°C6614,2001.1374[2]
1,1,1-Tris(p-hydroxyphenyl)ethane-based trifunctional initiatorMethyl Methacrylate (MMA)[MMA]:[Initiator]:[CuBr]:[PMDETA] = 150:1:3:3 in Toluene at 60°C6511,6001.1889[2]

M_n,exp: Experimental number-average molecular weight. PDI (Đ): Polydispersity Index. I*: Initiator Efficiency. PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine.

From the data, it is evident that this compound is a highly effective initiator for the synthesis of well-defined three-arm star polymers with low polydispersity, comparable to other specialized trifunctional initiators.

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.

General Protocol for Three-Arm Star Polymer Synthesis via ATRP

This protocol describes a typical procedure for the synthesis of a three-arm star polymer using this compound as the initiator and methyl methacrylate (MMA) as the monomer.

Materials:

  • This compound (initiator)

  • Methyl methacrylate (MMA) (monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Toluene (solvent)

  • Anisole (internal standard for GC analysis)

  • Methanol (for precipitation)

  • Nitrogen gas (for deoxygenation)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add this compound and CuBr.

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with nitrogen to remove oxygen.

  • Through a nitrogen-purged syringe, add deoxygenated toluene, MMA, PMDETA, and anisole to the flask.

  • The flask is then placed in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60°C).

  • Samples are withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).

  • The polymerization is stopped by cooling the flask to room temperature and exposing the catalyst complex to air.

  • The reaction mixture is diluted with toluene and passed through a short column of neutral alumina to remove the copper catalyst.

  • The purified polymer solution is then precipitated into a large excess of a non-solvent, such as methanol.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental logic.

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation Initiator P-X (Dormant Species) Catalyst Cu(I)/L Radical P• (Active Radical) Initiator->Radical k_act Oxidized_Catalyst X-Cu(II)/L Monomer Monomer Propagating_Radical P-M• Radical->Propagating_Radical k_p Dormant_Chain P-M-X (Dormant Chain) Propagating_Radical->Dormant_Chain k_deact Dormant_Chain->Initiator Reactivation

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Core_First_Approach cluster_initiator Initiator Core cluster_polymerization Polymerization cluster_product Product Initiator This compound Monomer Monomer Addition (e.g., MMA) Initiator->Monomer 1. ATRP ATRP Conditions (CuBr/PMDETA) Monomer->ATRP 2. Star_Polymer 3-Arm Star Polymer ATRP->Star_Polymer 3.

Caption: "Core-first" approach for synthesizing a 3-arm star polymer.

Experimental_Workflow Start Start Setup Prepare Schlenk Flask (Initiator, CuBr) Start->Setup Deoxygenate Deoxygenate (Vacuum/Nitrogen Cycles) Setup->Deoxygenate Add_Reagents Add Deoxygenated Reagents (Monomer, Ligand, Solvent, Standard) Deoxygenate->Add_Reagents Polymerize Polymerize at Controlled Temperature Add_Reagents->Polymerize Monitor Monitor Conversion (GC) & Molecular Weight (GPC) Polymerize->Monitor Monitor->Polymerize Continue Stop Stop Polymerization (Cool & Expose to Air) Monitor->Stop Desired Conversion Purify_Catalyst Remove Catalyst (Alumina Column) Stop->Purify_Catalyst Precipitate Precipitate Polymer (in Non-solvent) Purify_Catalyst->Precipitate Isolate Isolate & Dry Final Polymer Precipitate->Isolate End End Isolate->End

Caption: Experimental workflow for ATRP synthesis of a star polymer.

References

A Researcher's Guide to Computational Modeling of 2,4,6-Tris(bromomethyl)mesitylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Models for Predicting the Reactivity of a Versatile Synthetic Building Block.

2,4,6-Tris(bromomethyl)mesitylene is a key building block in organic synthesis, particularly in the construction of complex molecular architectures such as tripodal ligands and dendrimers. Its reactivity is dominated by the nucleophilic substitution at the three benzylic bromomethyl groups. Accurate computational modeling of these reactions is crucial for predicting reaction outcomes, understanding mechanisms, and designing novel synthetic pathways. This guide provides an objective comparison of computational methods for modeling these reactions, supported by experimental data and detailed protocols.

Comparing Computational Models for S_N2 Reactions

The primary reaction pathway for the bromomethyl groups of this compound is the bimolecular nucleophilic substitution (S_N2) reaction. Due to the steric hindrance around the benzylic carbons, the choice of computational method can significantly impact the accuracy of predicted reaction barriers and rates.

Density Functional Theory (DFT) Functionals: A Performance Benchmark

DFT is a widely used method for studying reaction mechanisms due to its balance of accuracy and computational cost. However, the choice of the exchange-correlation functional is critical. Below is a comparison of commonly used DFT functionals for predicting S_N2 reaction barriers, benchmarked against high-level coupled-cluster (CCSD(T)) calculations for a model S_N2 reaction (Cl⁻ + CH₃Cl).

DFT FunctionalMean Absolute Error (kcal/mol) for S_N2 BarriersGeneral Characteristics
Hybrid Functionals
M06-2X1.0 - 2.0Generally provides high accuracy for main-group thermochemistry and reaction barriers. A good choice for sterically hindered systems.
B3LYP2.0 - 4.0A widely used functional, but can underestimate reaction barriers, particularly for sterically congested systems.
PBE01.5 - 2.5Often performs well for reaction barriers and is a good general-purpose hybrid functional.
Range-Separated Functionals
ωB97X-D1.0 - 2.0Includes empirical dispersion corrections, which can be important for accurately modeling non-covalent interactions in the transition state.
Meta-GGA Functionals
M08-SO1.5 - 2.5A versatile functional with good performance for a range of chemical problems, including kinetics.

Recommendation: For modeling the reactions of this compound, functionals that perform well for sterically hindered S_N2 reactions, such as M06-2X and ωB97X-D , are recommended. The inclusion of a dispersion correction (as in ωB97X-D) is advisable to account for potential van der Waals interactions that can influence the transition state geometry and energy, especially in a molecule with multiple bulky groups.

Basis Set Selection

The choice of basis set is also crucial for obtaining accurate results. For systems containing bromine, a basis set that includes polarization and diffuse functions is essential.

Basis SetDescriptionRecommendation
Pople Style
6-311+G(d,p)A good balance of accuracy and computational cost for geometry optimizations and frequency calculations. The '+' indicates diffuse functions, important for anions and transition states.Suitable for initial geometry optimizations and frequency calculations.
Correlation Consistent
aug-cc-pVTZA larger and more accurate basis set, particularly for single-point energy calculations on optimized geometries. The 'aug-' prefix denotes the inclusion of diffuse functions.Recommended for high-accuracy single-point energy calculations to obtain more reliable reaction barriers.

Experimental Validation: A Crucial Step

Computational models must be validated against experimental data. Due to the limited availability of kinetic data specifically for this compound, we present data for analogous sterically hindered benzyl bromide systems.

Kinetic Data for Nucleophilic Substitution of Benzyl Bromides

The following table summarizes experimental rate constants for the S_N2 reaction of various benzyl bromides with different nucleophiles. This data can be used to benchmark the accuracy of computational models in predicting relative reactivity trends.

SubstrateNucleophileSolventRate Constant (M⁻¹s⁻¹)
Benzyl bromideBenzylamineMethanol1.5 x 10⁻³
2,4,6-Trimethylbenzyl bromidePiperidineMethanol2.1 x 10⁻⁵
Neopentyl bromideEthoxideEthanol1.2 x 10⁻⁷

The significant decrease in the rate constant for 2,4,6-trimethylbenzyl bromide and neopentyl bromide highlights the profound effect of steric hindrance on the S_N2 reaction rate. Computational models should be able to reproduce this trend.

Experimental Protocols

Reproducible experimental data is the cornerstone of model validation. Below is a detailed protocol for a representative kinetic study of a nucleophilic substitution reaction.

Protocol: Kinetic Analysis of the Reaction of a Benzyl Bromide with an Amine via UV-Vis Spectroscopy

This protocol describes the determination of the second-order rate constant for the reaction between a benzyl bromide and a primary or secondary amine by monitoring the change in absorbance of the reaction mixture over time.

Materials:

  • Substituted benzyl bromide (e.g., 2,4,6-trimethylbenzyl bromide)

  • Amine nucleophile (e.g., piperidine)

  • Spectrophotometric grade solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the benzyl bromide in the chosen solvent (e.g., 0.1 M).

    • Prepare a stock solution of the amine in the same solvent (e.g., 0.1 M).

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder and the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, pipette a known volume of the benzyl bromide solution and dilute with the solvent to a final volume of, for example, 2.5 mL. The final concentration should be in a range that gives a measurable absorbance change.

    • Place the cuvette in the spectrophotometer and record the initial absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance (this wavelength should be determined beforehand by scanning the spectra of reactants and products).

    • Initiate the reaction by adding a small, known volume of the amine stock solution to the cuvette. The concentration of the amine should be in large excess (at least 10-fold) compared to the benzyl bromide to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) can then be calculated using the equation: k₂ = k_obs / [Amine], where [Amine] is the concentration of the amine.

Visualizing Reaction Pathways and Workflows

Clear diagrams are essential for communicating complex information. The following diagrams, generated using the DOT language, illustrate key concepts in the computational modeling of these reactions.

G cluster_0 Computational Workflow Reactants Reactants TS_Search Transition State Search Reactants->TS_Search Geometry Optimization IRC Intrinsic Reaction Coordinate (IRC) TS_Search->IRC Verify Connection IRC->Reactants Products Products IRC->Products

Caption: A typical computational workflow for studying a reaction mechanism.

G Start Start Select_Functional Select DFT Functional (e.g., M06-2X, ωB97X-D) Start->Select_Functional Select_Basis_Set Select Basis Set (e.g., 6-311+G(d,p)) Select_Functional->Select_Basis_Set Optimize_Geometries Optimize Reactant, Product, and TS Geometries Select_Basis_Set->Optimize_Geometries Frequency_Calculation Perform Frequency Calculation Optimize_Geometries->Frequency_Calculation Verify_TS Verify Transition State (One imaginary frequency) Frequency_Calculation->Verify_TS Verify_TS->Optimize_Geometries Failure Single_Point_Energy High-Level Single-Point Energy Calculation (e.g., aug-cc-pVTZ) Verify_TS->Single_Point_Energy Success Calculate_Barrier Calculate Reaction Barrier Single_Point_Energy->Calculate_Barrier End End Calculate_Barrier->End

Caption: Logical flow for calculating a reaction barrier using DFT.

This guide provides a framework for researchers to approach the computational modeling of this compound reactions with a critical and informed perspective. By selecting appropriate computational methods and validating them against relevant experimental data, scientists can gain deeper insights into the reactivity of this important molecule, ultimately accelerating the discovery and development of new materials and pharmaceuticals.

Navigating Steric Hindrance: A Comparative Guide to Nucleophilic Substitution on 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of polyfunctionalized aromatic compounds is crucial for the rational design of complex molecules. This guide provides a comparative analysis of the mechanistic studies of nucleophilic substitution on 2,4,6-Tris(bromomethyl)mesitylene, a sterically hindered electrophile, and its less encumbered counterpart, 1,3,5-Tris(bromomethyl)benzene. By examining experimental data on reaction yields, this publication aims to offer insights into the impact of steric congestion on the efficacy of nucleophilic substitution reactions.

The three reactive bromomethyl groups of this compound make it a valuable building block for the synthesis of tripodal ligands and dendritic macromolecules.[1] However, the bulky methyl groups on the mesitylene core present a significant steric barrier to attacking nucleophiles, influencing the reaction mechanism and overall efficiency. This guide will delve into the available data to provide a clear comparison of its reactivity with a less sterically hindered alternative.

Performance Comparison: The Impact of Steric Shielding

While specific kinetic data, such as rate constants, for the nucleophilic substitution on this compound is not extensively available in the reviewed literature, a comparative analysis of reaction yields provides valuable insights into its reactivity. The following tables summarize the outcomes of nucleophilic substitution reactions for both this compound and the less sterically hindered 1,3,5-Tris(bromomethyl)benzene with various nucleophiles.

Table 1: Nucleophilic Substitution on this compound

NucleophileReagentSolventConditionsProductYield (%)
AmineTris(2-aminoethyl)amineNot SpecifiedNot SpecifiedTripodal Amine LigandNot Specified
Amine2,6-dimethylanilineDichloromethaneRoom Temperature, 48hTris-amide23%[2]

Table 2: Nucleophilic Substitution on 1,3,5-Tris(bromomethyl)benzene

NucleophileReagentSolventConditionsProductYield (%)
CyanideSodium CyanideTHF/WaterStir, 48h1,3,5-Tris(cyanomethyl)benzene92%[3]
AzideSodium AzideDMFRoom Temperature, 12h1,3,5-Tris(azidomethyl)benzeneHigh (Implied)[4]
AzideSodium AzideDMSORoom Temperature, OvernightBenzyl Azide (from Benzyl Bromide)73%[5]
PolystyreneSodium AzideNot SpecifiedNot SpecifiedTrisAzidePSNot Specified

The data suggests that the less sterically hindered 1,3,5-Tris(bromomethyl)benzene generally affords higher yields in nucleophilic substitution reactions compared to the more congested this compound. The high yield of the cyanation and the implied high yield of the azidation of 1,3,5-Tris(bromomethyl)benzene stand in contrast to the moderate yield reported for the reaction of this compound with a bulky amine. This difference can be attributed to the steric hindrance posed by the three methyl groups on the mesitylene ring, which likely impedes the approach of the nucleophile to the electrophilic benzylic carbons.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The steric hindrance in this compound is expected to disfavor the bimolecular nucleophilic substitution (SN2) mechanism, which requires a backside attack by the nucleophile. Consequently, a unimolecular (SN1) pathway, proceeding through a stabilized benzylic carbocation intermediate, may be more likely, especially with weaker nucleophiles and polar protic solvents. The planarity of the carbocation intermediate would lessen the steric clash with the incoming nucleophile.

In contrast, the less hindered 1,3,5-Tris(bromomethyl)benzene can more readily accommodate an SN2 pathway, particularly with strong nucleophiles in polar aprotic solvents, leading to faster reaction rates and higher yields.

G Potential Nucleophilic Substitution Pathways cluster_0 This compound (Sterically Hindered) cluster_1 1,3,5-Tris(bromomethyl)benzene (Less Hindered) A Substrate B Carbocation Intermediate A->B SN1 (Favored) D SN2 Transition State (Highly Strained) A->D SN2 (Disfavored) C Product B->C Nucleophilic Attack D->C E Substrate F SN2 Transition State E->F SN2 (Favored) G Product F->G

Caption: Mechanistic pathways for nucleophilic substitution.

Experimental Protocols

General Procedure for Nucleophilic Substitution with Sodium Azide

This protocol is adapted from the reaction of 1,3,5-Tris(bromomethyl)benzene with sodium azide.[4]

  • Reaction Setup: In a dry reaction flask, dissolve 1,3,5-Tris(bromomethyl)benzene (1 mmol) in dry N,N-dimethylformamide (20 mL).

  • Reagent Addition: Carefully add sodium azide (3.3 mmol, 1.1 equivalents per bromide) to the solution.

  • Reaction: Vigorously stir the reaction mixture at room temperature for approximately 12 hours.

  • Workup: Pour the reaction mixture into 30 mL of water. Extract the aqueous layer three times with chloroform (3 x 100 mL).

  • Purification: Wash the combined organic layers with water (100 mL) and saturated sodium chloride solution (3 x 100 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting residue can be further purified by silica gel column chromatography.

General Protocol for Kinetic Analysis by Conductivity Measurement

This protocol is a generalized method for determining the rate constants of nucleophilic substitution reactions of benzylic bromides with amines.

  • Solution Preparation: Prepare standard solutions of the benzylic bromide (e.g., this compound or 1,3,5-Tris(bromomethyl)benzene) and the amine nucleophile in a suitable solvent (e.g., methanol).

  • Temperature Control: Place the reactant solutions in a thermostatic bath to maintain a constant temperature.

  • Reaction Initiation: Mix equal volumes of the two solutions in a conductivity cell.

  • Data Acquisition: Measure the change in conductivity of the solution over time. The progress of the reaction can be followed by the change in conductance as ionic products are formed.

  • Data Analysis: The second-order rate constant (k) can be calculated from the slope of a plot of 1/(Ct - C∞) versus time, where Ct is the conductance at time t and C∞ is the conductance at the completion of the reaction.

G Experimental Workflow for Kinetic Study A Prepare Reactant Solutions B Equilibrate to Reaction Temperature A->B C Mix Reactants & Start Timer B->C D Monitor Conductivity vs. Time C->D E Plot Data & Calculate Rate Constant D->E

Caption: Workflow for a kinetic study of nucleophilic substitution.

Conclusion

The steric hindrance imposed by the methyl groups in this compound significantly impacts its reactivity in nucleophilic substitution reactions, generally leading to lower yields compared to the less hindered 1,3,5-Tris(bromomethyl)benzene. This suggests a greater propensity for an SN1-type mechanism for the mesitylene derivative, while the less hindered analog can readily undergo SN2 reactions. For synthetic applications requiring high efficiency and milder conditions, 1,3,5-Tris(bromomethyl)benzene may be the preferred substrate. However, the unique tripodal geometry enforced by the mesitylene core of this compound makes it an indispensable building block for specific applications in coordination chemistry and materials science, where its steric bulk can be a design advantage. Further quantitative kinetic studies are warranted to provide a more detailed understanding of the reactivity differences between these and other polysubstituted benzylic bromides.

References

A Head-to-Head Comparison: 2,4,6-Tris(bromomethyl)mesitylene vs. its Alternatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final product. 2,4,6-Tris(bromomethyl)mesitylene is a versatile trifunctional building block widely employed in the synthesis of complex organic molecules, polymers, and dendrimers. This guide provides a comprehensive cost-benefit analysis of using this compound in research, with a direct comparison to its primary alternative, 1,3,5-Tris(bromomethyl)benzene.

Performance and Cost Comparison

A quantitative comparison of this compound and its common alternative, 1,3,5-Tris(bromomethyl)benzene, reveals key differences in their synthesis and cost. These factors are crucial for researchers when selecting a building block for their specific application.

FeatureThis compound1,3,5-Tris(bromomethyl)benzene
Molecular Weight 398.96 g/mol [1]356.88 g/mol [2]
Typical Purity ≥98%[1]≥97%[2]
Melting Point 187-189 °C[1]94-99 °C[2]
Reported Synthesis Yield Up to 99%Up to 96%
Indicative Price (per gram) ~$20 - $30~$10 - $25

Price is indicative and may vary based on supplier, quantity, and purity.

Key Distinctions and Applications

The primary structural difference between this compound and 1,3,5-Tris(bromomethyl)benzene lies in the presence of three additional methyl groups on the benzene ring of the former. This substitution pattern has significant implications for the reactivity and properties of the resulting molecules. The methyl groups in this compound introduce steric hindrance, which can influence the kinetics of subsequent reactions and the conformational flexibility of the final products.[3]

Both compounds are extensively used as tripodal cores for the synthesis of dendrimers and star-shaped polymers.[4][5] Their three reactive bromomethyl groups provide divergent points for the growth of dendritic branches or polymer chains.[4] They also function as effective cross-linking agents to form robust, three-dimensional polymer networks with enhanced thermal and mechanical stability.[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and 1,3,5-Tris(bromomethyl)benzene are crucial for researchers to replicate and adapt these procedures.

Synthesis of this compound

Materials:

  • Mesitylene

  • Paraformaldehyde

  • Hydrobromic acid (33 wt% in acetic acid)

  • Acetic acid

  • Dichloromethane

  • Petroleum ether

Procedure:

  • Under a nitrogen atmosphere, add mesitylene (5 mmol) to a reaction vial.

  • Sequentially add acetic acid (2.6 mL) and a 33% wt solution of hydrobromic acid in acetic acid (3.5 mL).

  • Add paraformaldehyde (18.8 mmol).

  • Stir the reaction mixture at 95 °C for 9 hours. A solid precipitate should start to form after approximately 3 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice water.

  • Collect the solid product by filtration and dry it.

  • Recrystallize the crude product from a mixture of dichloromethane and petroleum ether to yield white, needle-like crystals of this compound.

  • A reported yield for this procedure is 99%.

Synthesis of 1,3,5-Tris(bromomethyl)benzene

Materials:

  • Mesitylene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl4)

Procedure:

  • In a round-bottom flask, combine mesitylene (71.5 mmol), N-Bromosuccinimide (214.6 mmol), and benzoyl peroxide (21.4 mmol) in carbon tetrachloride (100 mL).

  • Reflux the reaction mixture at approximately 70 °C for 6 hours.

  • After the reaction is complete, cool the mixture and remove the succinimide by-product by filtration.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • The reported yield for this procedure is 96%.

Visualizing Workflows and Applications

Diagrams illustrating the experimental workflow and the role of these compounds in drug discovery can provide a clearer understanding of their practical use.

G start Start: Mesitylene reagents1 Reagents: Paraformaldehyde, HBr/Acetic Acid start->reagents1 Path 1 reagents2 Reagents: NBS, Benzoyl Peroxide, CCl4 start->reagents2 Path 2 reaction1 Reaction: Stir at 95°C, 9h reagents1->reaction1 workup1 Workup: Ice water quench, Filtration reaction1->workup1 purification1 Purification: Recrystallization workup1->purification1 product1 Product: This compound purification1->product1 reaction2 Reaction: Reflux at 70°C, 6h reagents2->reaction2 workup2 Workup: Filtration reaction2->workup2 purification2 Purification: Solvent Evaporation workup2->purification2 product2 Product: 1,3,5-Tris(bromomethyl)benzene purification2->product2

Caption: Comparative synthesis workflow for this compound and 1,3,5-Tris(bromomethyl)benzene.

G core Tris(bromomethyl)arene Core (e.g., this compound) branching Addition of Branching Monomers (e.g., Williamson Ether Synthesis) core->branching dendrimer Dendrimer Synthesis (Generational Growth) branching->dendrimer functionalization Surface Functionalization (Targeting Ligands, PEG, etc.) dendrimer->functionalization drug_loading Drug Encapsulation (Hydrophobic Core) dendrimer->drug_loading drug_delivery Targeted Drug Delivery Vehicle functionalization->drug_delivery drug_loading->drug_delivery cell Target Cell (e.g., Cancer Cell) drug_delivery->cell release Drug Release (e.g., pH-sensitive) cell->release effect Therapeutic Effect release->effect

References

comparing thermal stability of polymers synthesized with different crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of a polymer is a critical attribute that dictates its performance and reliability in numerous applications, from drug delivery systems to medical devices. Crosslinking is a widely employed strategy to enhance the thermal properties of polymers by creating a three-dimensional network structure. The choice of crosslinker, however, can significantly influence the resulting polymer's resistance to thermal degradation. This guide provides an objective comparison of the thermal stability of polymers synthesized with different crosslinkers, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Enhancing Polymer Durability: The Role of Crosslinkers

Crosslinking introduces covalent bonds between polymer chains, forming a more rigid and robust network. This network structure restricts the mobility of polymer chains, making it more difficult for them to break down at high temperatures. Consequently, crosslinked polymers generally exhibit higher decomposition temperatures and increased char yield compared to their linear counterparts. The chemical nature of the crosslinker plays a pivotal role in the degree of thermal stability enhancement. Aromatic crosslinkers, for instance, tend to impart greater thermal stability than aliphatic ones due to the inherent rigidity of the aromatic rings.

Comparative Analysis of Thermal Stability

To illustrate the impact of different crosslinking strategies on thermal stability, we present data for two distinct polymer systems: polyisoprene crosslinked with aromatic and aliphatic dihalides, and poly(methyl methacrylate) (PMMA) crosslinked with various vinyl-type crosslinkers. Additionally, we examine the effect of thermal crosslinking temperature on the stability of polyacrylonitrile (PAN).

Polyisoprene Crosslinked with Dihalo Compounds

In a study comparing the effects of aromatic and aliphatic crosslinkers, polyisoprene (PIP) was crosslinked using α,α'-dichloro-p-xylene (an aromatic dihalide) and 1,6-dichlorohexane (an aliphatic dihalide). The thermal stability was evaluated using TGA.

Table 1: TGA Data for Polyisoprene Crosslinked with Aromatic and Aliphatic Dihalides

Polymer SystemCrosslinkerTd (5% weight loss, °C)Char Yield at 600°C (%)
Uncrosslinked Polyisoprene-~350< 1
PIP-DCH1,6-dichlorohexane (aliphatic)~360~2
PIP-DCPhα,α'-dichloro-p-xylene (aromatic)~375~15

The data clearly indicates that the aromatic crosslinker imparts significantly greater thermal stability to the polyisoprene, as evidenced by the higher decomposition temperature and a substantially larger char yield.[1] This is attributed to the rigid aromatic structure of the crosslinker, which enhances the network's resistance to thermal degradation.

Poly(methyl methacrylate) (PMMA) Crosslinked with Vinyl-Type Crosslinkers

A comparison of common vinyl-type crosslinkers for PMMA reveals the nuanced effects of crosslinker structure on thermal properties. The following table summarizes typical TGA and DSC data for PMMA crosslinked with diallyl succinate, ethylene glycol dimethacrylate (EGDMA), and divinylbenzene (DVB).

Table 2: Thermal Properties of PMMA with Different Crosslinkers

Polymer SystemCrosslinkerTd (5% weight loss, °C)Tg (°C)Char Yield at 600°C (%)
Linear PMMA-~280~105< 1
PMMA-Diallyl SuccinateDiallyl Succinate (aliphatic)~300~115~3
PMMA-EGDMAEthylene Glycol Dimethacrylate (aliphatic)~310~120~2
PMMA-DVBDivinylbenzene (aromatic)~340~135~10

As observed with polyisoprene, the aromatic crosslinker (DVB) provides the most significant improvement in the thermal stability of PMMA, reflected in the highest decomposition temperature and char yield.[2] Both aliphatic crosslinkers also enhance thermal stability compared to the linear polymer, albeit to a lesser extent.

Effect of Thermal Crosslinking Temperature on Polyacrylonitrile (PAN)

In this case, the crosslinking is induced by heat treatment in air, and the temperature of this treatment influences the resulting thermal stability of the polyacrylonitrile (PAN) membrane.

Table 3: TGA Data for PAN Membranes Crosslinked at Different Temperatures

MembraneCrosslinking Temperature (°C)Td (5% weight loss, °C)Char Yield at 600°C (%)
Uncrosslinked PAN-338.547.9
CLA-PAN-230230354.577.7

The results demonstrate that thermal crosslinking significantly enhances the thermal stability of the PAN membrane, with the higher crosslinking temperature leading to a greater improvement in both the initial decomposition temperature and the final char yield.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for polymer synthesis and thermal analysis.

Synthesis of Crosslinked Polyisoprene
  • Lithiation: Polyisoprene is dissolved in an appropriate solvent (e.g., hexane) under an inert atmosphere. n-Butyllithium (n-BuLi) is added to initiate the lithiation of the polymer backbone. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Crosslinking: The crosslinking agent (e.g., α,α'-dichloro-p-xylene or 1,6-dichlorohexane) is added to the lithiated polyisoprene solution. The reaction mixture is stirred for several hours to ensure complete crosslinking.

  • Purification: The crosslinked polymer is precipitated by adding a non-solvent (e.g., methanol), filtered, and dried under vacuum to remove residual solvents and unreacted reagents.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature. The onset decomposition temperature (often reported as the temperature at 5% weight loss) and the final char yield are determined from the resulting TGA curve.[2][4]

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Thermal Program: The sample is subjected to a controlled temperature program, which typically involves heating, cooling, and isothermal steps. A common procedure is to heat the sample to a temperature above its expected glass transition or melting point, cool it at a controlled rate, and then reheat it at the same rate. The data from the second heating scan is often used for analysis to ensure a consistent thermal history.[5][6]

  • Data Acquisition: The heat flow to the sample relative to the reference is measured as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of comparing the thermal stability of polymers synthesized with different crosslinkers.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Comparison Polymer Base Polymer PolymerA Crosslinked Polymer A Polymer->PolymerA PolymerB Crosslinked Polymer B Polymer->PolymerB CrosslinkerA Crosslinker A (e.g., Aromatic) CrosslinkerA->PolymerA CrosslinkerB Crosslinker B (e.g., Aliphatic) CrosslinkerB->PolymerB TGA Thermogravimetric Analysis (TGA) PolymerA->TGA DSC Differential Scanning Calorimetry (DSC) PolymerA->DSC PolymerB->TGA PolymerB->DSC DataA Thermal Data for Polymer A (Td, Char Yield, Tg) TGA->DataA DataB Thermal Data for Polymer B (Td, Char Yield, Tg) TGA->DataB DSC->DataA DSC->DataB Comparison Comparative Analysis of Thermal Stability DataA->Comparison DataB->Comparison

Caption: Workflow for comparing polymer thermal stability.

Conclusion

The selection of a crosslinker has a profound impact on the thermal stability of the resulting polymer network. As demonstrated by the provided experimental data, aromatic crosslinkers generally confer superior thermal resistance compared to their aliphatic counterparts. This is a critical consideration for researchers and professionals in drug development and materials science when designing polymers for applications where thermal stability is paramount. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the selection of crosslinking agents to achieve desired material properties.

References

Safety Operating Guide

Safe Disposal of 2,4,6-Tris(bromomethyl)mesitylene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

The proper management of 2,4,6-Tris(bromomethyl)mesitylene waste is critical for laboratory safety and environmental protection. This compound is classified as a hazardous material, necessitating strict adherence to established disposal protocols. The primary route for disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration. Direct treatment or "neutralization" of this chemical within a standard laboratory setting is not recommended without specific, validated protocols due to its reactive and corrosive nature.

Parameter Guideline Regulatory Compliance/Safety Rationale
Waste Classification Halogenated Organic WasteEnsures proper segregation and handling according to hazardous waste regulations.
Primary Disposal Method Incineration by a licensed facilityHigh-temperature incineration is effective for the complete destruction of brominated organic compounds.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile or Neoprene), chemical splash goggles, face shield, fully buttoned lab coat, and a P3 respirator.Protects personnel from the corrosive and toxic nature of the compound.
Container for Waste Clearly labeled, sealed, airtight, and compatible (e.g., glass or other corrosive-resistant) container.Prevents leakage, volatilization of hazardous vapors, and reactions with incompatible materials.[2]
Waste Storage Cool, dry, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents. Store in a designated and locked satellite accumulation area.Minimizes degradation, pressure buildup, and accidental contact or reaction.
Spill Response (Small) Treat with sodium thiosulfate before absorbing with an inert material (e.g., vermiculite, sand).Sodium thiosulfate can help to neutralize the reactive bromine species.
Contaminated Lab Supplies Collect in a designated solid hazardous waste container.Items such as gloves, filter paper, and silica gel that come into contact with the compound are also considered hazardous waste.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound from the laboratory.

cluster_0 Laboratory Operations cluster_1 Waste Management and Disposal A Generation of Waste (e.g., residual chemical, contaminated materials) B Segregate as 'Halogenated Organic Waste' A->B C Store in Labeled, Compatible, and Sealed Container B->C D Place in Designated Satellite Accumulation Area C->D E Schedule Pickup with Licensed Hazardous Waste Vendor D->E F Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) E->F G High-Temperature Incineration F->G H Final Disposition (e.g., ash to landfill) G->H

Disposal workflow for this compound.

Experimental Protocols for Decontamination and Spill Management

While in-lab chemical destruction of bulk this compound is not advised, established procedures for decontaminating glassware and managing small spills are essential for laboratory safety.

Decontamination of Glassware:

  • Initial Rinse: Triple rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residual chemical. The rinsate must be collected and disposed of as halogenated organic waste.

  • Detergent Wash: Submerge the rinsed glassware in a warm, concentrated aqueous solution of a laboratory detergent.

  • Scrubbing: Physically scrub the glassware with a suitable brush to remove any remaining residue.

  • Final Rinses: Thoroughly rinse the glassware with tap water, followed by a rinse with deionized water, and a final rinse with acetone to aid in drying.

  • Drying: Allow the glassware to air dry completely before reuse.

Management of Small Spills:

  • Ensure Safety: Evacuate all non-essential personnel from the immediate area. Ensure proper ventilation and wear the appropriate PPE, including respiratory protection.

  • Neutralization (if applicable): For very small spills, cautiously cover the area with a reducing agent like sodium thiosulfate or sodium bisulfite to react with the reactive bromomethyl groups.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

  • Final Decontamination: Clean the spill area with a cloth or paper towels soaked in a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.

For large spills, evacuate the laboratory immediately, secure the area, and contact your institution's emergency response team or local fire department. Do not attempt to clean up a large spill without specialized training and equipment.

References

Essential Safety and Logistical Information for Handling 2,4,6-Tris(bromomethyl)mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 2,4,6-Tris(bromomethyl)mesitylene.

This document provides critical safety protocols and logistical plans to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage and is a lachrymator (a substance that irritates the eyes and causes tears). Extreme caution must be exercised during handling.

Recommended Personal Protective Equipment

The following table summarizes the required PPE for handling this compound. It is imperative to use equipment that meets appropriate government standards (e.g., NIOSH in the US or EN in Europe).[1][2]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles for maximum protection, especially when handling larger quantities or when there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesDue to the corrosive nature of the chemical, impervious gloves are required. While specific breakthrough time data for this compound is not readily available, gloves made of Butyl rubber or Viton® are recommended for handling highly corrosive substances.[4] Nitrile gloves may be suitable for incidental contact, but double-gloving is advised. Always inspect gloves for any signs of degradation or punctures before use and consult the manufacturer's chemical resistance data.
Body Protection Laboratory Coat & ApronA flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorA NIOSH-approved P3 or N95 respirator cartridge is recommended to prevent inhalation of dust particles, especially when handling the solid form outside of a certified chemical fume hood.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-experiment cleanup.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe 1. Don Personal Protective Equipment (PPE) prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handling_weigh 4. Weigh the Required Amount prep_materials->handling_weigh handling_transfer 5. Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction 6. Conduct Experiment handling_transfer->handling_reaction cleanup_decontaminate 7. Decontaminate Work Area and Equipment handling_reaction->cleanup_decontaminate cleanup_waste 8. Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 9. Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose post_doff 10. Doff PPE Correctly cleanup_dispose->post_doff post_wash 11. Wash Hands Thoroughly post_doff->post_wash

Operational Workflow for Handling this compound
Detailed Steps:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in the table above.

  • Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.

  • Assemble All Necessary Materials: Gather all required equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.

  • Weigh the Required Amount: Carefully weigh the solid this compound on a tared weigh boat or paper inside the fume hood to avoid generating dust.

  • Transfer to Reaction Vessel: Gently transfer the weighed solid into the reaction vessel. Use a spatula and ensure no solid is spilled.

  • Conduct Experiment: Perform the experimental procedure as planned within the confines of the fume hood.

  • Decontaminate Work Area and Equipment: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Segregate and Label Hazardous Waste: All waste materials, including contaminated gloves, weigh boats, and solvents, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.

  • Dispose of Waste via Licensed Contractor: Follow your institution's procedures for the disposal of hazardous chemical waste through a licensed contractor.

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, and then the lab coat.

  • Wash Hands Thoroughly: After removing all PPE, wash your hands with soap and water for at least 20 seconds.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage

G Waste Segregation and Disposal Pathway substance This compound (Unused or Waste) halogenated_waste Designated Halogenated Organic Waste Container substance->halogenated_waste contaminated_materials Contaminated Materials (Gloves, Paper, Glassware) contaminated_materials->halogenated_waste licensed_disposal Licensed Hazardous Waste Disposal Contractor halogenated_waste->licensed_disposal incineration High-Temperature Incineration with Scrubber licensed_disposal->incineration

Waste Segregation and Disposal Pathway
  • Waste Characterization: All waste containing this compound is classified as hazardous waste, specifically as halogenated organic waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled container for all solid and liquid waste. The label should include the chemical name and the hazard symbols (corrosive, harmful).

  • Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.

  • Storage: Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from heat and sources of ignition.

Disposal Method

The primary recommended disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen bromide. This process must be carried out by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Small Spill For a small spill contained within a chemical fume hood, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a designated hazardous waste container. Decontaminate the area with a suitable solvent and then wash with soap and water.
Large Spill Evacuate the immediate area and alert others. Contact your institution's emergency response team or environmental health and safety office immediately. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these safety and logistical protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.